molecular formula C8H13NO3 B195800 (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid CAS No. 102849-49-0

(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid

Cat. No.: B195800
CAS No.: 102849-49-0
M. Wt: 171.19 g/mol
InChI Key: IODGAONBTQRGGG-LURJTMIESA-N
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Description

Levetiracetam acid is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODGAONBTQRGGG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00145541
Record name 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2S)-
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Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

102849-49-0
Record name UCB-L 057
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Record name (S)-Levetiracetam acid
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Record name 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2S)-
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Record name 1-Pyrrolidineacetic acid, α-ethyl-2-oxo-, (αS)
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Record name 2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID, (2S)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, also known as Levetiracetam carboxylic acid, is a key chemical intermediate in the synthesis of Levetiracetam, a widely used antiepileptic drug.[1] Understanding the chemical and physical properties of this compound is crucial for its synthesis, purification, and handling in pharmaceutical development. This guide provides a comprehensive overview of its chemical properties, supported by experimental protocols and data presented for clarity and ease of use.

Chemical Identity and Structure

The fundamental identity of this compound is established by its IUPAC name, CAS number, molecular formula, and structure.

IdentifierValue
IUPAC Name This compound[2][3]
CAS Number 102849-49-0[2][4][5][6]
Molecular Formula C₈H₁₃NO₃[2][5][6]
Molecular Weight 171.19 g/mol [2][6]
Synonyms Levetiracetam carboxylic acid, (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, UCB-L 057[2][5]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for determining its behavior in various chemical and biological systems. The following table summarizes the known properties of this compound.

PropertyValue
Appearance White to off-white or light yellow crystalline powder/solid[4]
Melting Point 118-121 °C[4][6], 124-125 °C[4], 180-183 °C[7]
Boiling Point 371.0 ± 25.0 °C (Predicted)[5][8]
Density 1.227 ± 0.06 g/cm³ (Predicted)[5][8]
Solubility Soluble in water and ethanol.[7] Slightly soluble in acetone (sonicated), chloroform, and methanol.[8]
pKa 3.76 ± 0.10 (Predicted)
LogP 0.4099 (Predicted)[5]

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of the compound.

Spectrum TypeKey Data
¹H NMR (CDCl₃, 400 MHz) δ 0.93 (t, J = 7.7 Hz, 3H), 1.67–1.76 (m, 1H), 1.99–2.13 (m, 3H), 2.49 (t, J = 7.7 Hz, 2H), 3.37 (m, J = 8.7, 5.8 Hz, 1H), 3.52-3.58 (m, 1H), 4.64 (dd, J = 10.6, 4.8 Hz, 1H)[4]
¹³C NMR (CDCl₃, 125 MHz) δ 10.8, 18.2, 21.9, 30.8, 43.9, 55.4, 173.7, 177.2[4]
IR (CHCl₃) ν max: 2975, 1731, 1620 cm⁻¹[4]
Mass Spectrum (ESI-MS) m/z 170.0 [M-H]⁻[4]

Experimental Protocols

Detailed methodologies are crucial for the replication of results and for the quality control of the compound.

Synthesis of this compound

One reported synthesis involves the oxidation of a precursor molecule.[2][4]

Materials:

  • (S)-1-(1-hydroxybutan-2-yl)pyrrolidin-2-one ((S)-15 in the cited literature)

  • Potassium hydroxide (KOH)

  • Water

  • Tetra-n-butyl ammonium bromide

  • Methylene chloride (CH₂Cl₂)

  • Potassium permanganate (KMnO₄)

  • Celite

  • Hydrochloric acid (HCl)

  • Sodium phosphate

  • Toluene

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve potassium hydroxide (1.0 g, 0.017 mol) in water (18.0 ml).[2][4]

  • In a separate flask, charge (S)-1-(1-hydroxybutan-2-yl)pyrrolidin-2-one (1.0 g, 0.0063 mol) in methylene chloride (10 ml) and add tetra-n-butyl ammonium bromide (0.2 g, 0.0062 mol).[2][4]

  • Add the potassium permanganate (1.5 g, 0.094 mol) to the reaction mixture over 30 minutes.[2][4]

  • After the reaction is complete, filter the mixture through a Celite bed and wash with water (10.0 ml).[2][4]

  • Adjust the pH of the aqueous layer to 3 using hydrochloric acid (2 ml).[2][4]

  • Add sodium phosphate (2.5 g, 0.0152 mol) and toluene (25.0 ml).[2][4]

  • Extract the reaction mixture with dichloromethane (5 x 25 ml).[2][4]

  • Dry the combined organic layers with sodium sulfate (Na₂SO₄) and distill under vacuum to yield the product as an oil.[2][4]

  • Add toluene (10 ml) to the residue and stir at 0 °C for about 30 minutes to induce crystallization.[4]

  • Filter the solid and wash with toluene (5 ml) to afford the pure this compound.[4]

G cluster_0 Synthesis Workflow start Start Materials: (S)-1-(1-hydroxybutan-2-yl)pyrrolidin-2-one, KOH, KMnO₄, etc. oxidation Oxidation Reaction start->oxidation Reagents workup Aqueous Workup (Filtration, pH adjustment) oxidation->workup Reaction Mixture extraction Solvent Extraction (Dichloromethane) workup->extraction Aqueous Phase purification Purification (Crystallization from Toluene) extraction->purification Crude Product product Final Product: This compound purification->product Pure Product

Caption: Synthesis workflow for this compound.

Determination of Melting Point

A standard method for determining the melting point of a crystalline solid involves using a capillary melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of melting).

  • Record the temperature at which the entire solid has turned into a clear liquid (the end of melting).

  • The recorded range is the melting point of the sample.

Determination of Solubility (Qualitative)

This protocol outlines a general procedure for assessing the qualitative solubility of the compound in various solvents.

Materials:

  • This compound

  • Test tubes

  • Vortex mixer

  • Solvents (e.g., water, ethanol, acetone, chloroform, methanol)

Procedure:

  • Place approximately 10-20 mg of this compound into a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution for the presence of undissolved solid.

  • Classify the solubility as:

    • Soluble: No solid particles are visible.

    • Slightly soluble: A small amount of solid remains undissolved.

    • Insoluble: The majority of the solid remains undissolved.

  • Repeat the procedure for each solvent. For slightly soluble compounds in certain solvents, sonication can be applied to aid dissolution.[8]

Chemical Stability and Degradation

As an N-acyl alpha-amino acid derivative, the stability of this compound is of interest, particularly concerning the hydrolysis of the amide bond within the pyrrolidinone ring and the potential for decarboxylation. The pyrrolidinone ring is generally stable, but extreme pH and high temperatures could lead to degradation. Further studies are required to fully characterize its degradation pathways and kinetics.

Conclusion

This technical guide has summarized the key chemical properties of this compound, a vital intermediate in pharmaceutical synthesis. The provided data and experimental protocols offer a valuable resource for researchers and professionals in the field of drug development. Further investigation into the quantitative solubility and a detailed stability profile would provide a more complete understanding of this important compound.

References

Synthesis of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, a key intermediate in the synthesis of the anti-epileptic drug Levetiracetam. This document details various methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and workflow diagrams to support research and development in medicinal chemistry and drug manufacturing.

Introduction

This compound, also known as Levetiracetam acid, is a chiral carboxylic acid that serves as a crucial precursor in one of the synthetic routes to Levetiracetam ((2S)-2-(2-oxopyrrolidin-1-yl)butanamide). The stereochemistry at the C2 position of the butanoic acid chain is critical for the pharmacological activity of the final active pharmaceutical ingredient (API). Consequently, stereoselective synthesis or efficient resolution of enantiomers are paramount in its production. This guide explores the three principal strategies for obtaining this enantiomerically pure intermediate.

Synthetic Pathways

There are three primary approaches to the synthesis of this compound:

  • Asymmetric Synthesis from Chiral Precursors: This approach utilizes readily available chiral starting materials, such as (S)-2-aminobutanol or (S)-2-aminobutyric acid, to introduce the desired stereochemistry at the outset of the synthesis.

  • Resolution of a Racemic Mixture: This classic method involves the synthesis of the racemic 2-(2-oxopyrrolidin-1-yl)butanoic acid followed by separation of the (S)- and (R)-enantiomers, typically through the formation of diastereomeric salts with a chiral resolving agent.

  • Oxidative Methods: Certain synthetic routes for Levetiracetam proceed through an alcohol intermediate, which can be oxidized to the target carboxylic acid.

The following sections provide detailed descriptions of these pathways, including experimental protocols and quantitative data.

Asymmetric Synthesis from (S)-2-Aminobutanol

This pathway involves the condensation of (S)-2-aminobutanol with γ-butyrolactone to form the intermediate (S)-1-(1-hydroxybutan-2-yl)pyrrolidin-2-one, which is subsequently oxidized to yield the desired carboxylic acid.

Experimental Protocol

Step 1: Condensation of (S)-2-Aminobutanol and γ-Butyrolactone

A mixture of γ-butyrolactone (1.16 mol) and (S)-(+)-2-aminobutanol (1.16 mol) is heated in an autoclave at 225°C under a nitrogen atmosphere. The pressure is increased to 25 kg/cm ² over one hour. The reaction mixture is stirred for 10 hours at this temperature and pressure. The progress of the reaction is monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Step 2: Oxidation of (S)-1-(1-hydroxybutan-2-yl)pyrrolidin-2-one

To a mixture of the alcohol intermediate (6.3 mmol) and a 3% aqueous solution of sodium bicarbonate (20 mL) at 25°C, ruthenium(IV) oxide (RuO₂, 0.62 mol%) is added. The resulting mixture is stirred for 5 minutes and then cooled to 0°C. A 4.5% aqueous solution of sodium hypochlorite (31 mmol) is added dropwise over one hour, maintaining the pH at 13 by the addition of a 50% aqueous sodium hydroxide solution. After stirring for 3 hours, the reaction is quenched by the addition of solid sodium bisulfite (0.1 g) and stirred for an additional 15 minutes.

Quantitative Data
StepProductReagentsYieldPurity
1(S)-1-(1-hydroxybutan-2-yl)pyrrolidin-2-oneγ-Butyrolactone, (S)-2-aminobutanolQuantitative92% (crude, by HPLC)
2This compoundRuO₂, NaOCl, NaHCO₃Not specifiedNot specified

Synthesis Workflow

G cluster_0 Asymmetric Synthesis from (S)-2-Aminobutanol S2AB (S)-2-Aminobutanol Condensation Condensation (225°C, 25 kg/cm²) S2AB->Condensation GBL γ-Butyrolactone GBL->Condensation Alcohol_Intermediate (S)-1-(1-hydroxybutan-2-yl)pyrrolidin-2-one Condensation->Alcohol_Intermediate Oxidation Oxidation (RuO₂, NaOCl) Alcohol_Intermediate->Oxidation Target_Acid This compound Oxidation->Target_Acid G cluster_1 Resolution of Racemic Acid Racemic_Acid Racemic 2-(2-oxopyrrolidin-1-yl)butanoic acid Salt_Formation Diastereomeric Salt Formation Racemic_Acid->Salt_Formation Resolving_Agent (R)-(+)-α-methylbenzylamine Resolving_Agent->Salt_Formation Diastereomeric_Salts Mixture of Diastereomeric Salts Salt_Formation->Diastereomeric_Salts Crystallization Crystallization Diastereomeric_Salts->Crystallization SR_Salt (S)-acid-(R)-amine Salt (solid) Crystallization->SR_Salt RR_Salt (R)-acid-(R)-amine Salt (in solution) Crystallization->RR_Salt Acidification Acidification (HCl) SR_Salt->Acidification Target_Acid This compound Acidification->Target_Acid G cluster_2 Asymmetric Synthesis from (S)-2-Aminobutyric Acid SABA (S)-2-Aminobutyric Acid Acylation N-Acylation SABA->Acylation CBC 4-Chlorobutyryl Chloride CBC->Acylation Intermediate N-(4-chlorobutyryl)-(S)-2- aminobutyric acid Acylation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Target_Acid This compound Cyclization->Target_Acid

An In-depth Technical Guide on the Core Mechanism of Action of (2S)-2-(2-Oxopyrrolidin-1-yl)butanamide (Levetiracetam)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid is the carboxylic acid metabolite of Levetiracetam. However, the primary therapeutic agent and the focus of extensive research into its mechanism of action is Levetiracetam , with the chemical name (2S)-2-(2-oxopyrrolidin-1-yl)butanamide. Levetiracetam is a second-generation anti-epileptic drug (AED) widely used in the treatment of various seizure types, including partial-onset, myoclonic, and tonic-clonic seizures.[1] Its unique mechanism of action sets it apart from conventional AEDs, making it a valuable therapeutic option. This technical guide provides a comprehensive overview of the core mechanism of action of Levetiracetam, focusing on its interaction with the synaptic vesicle protein 2A (SV2A), supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: Binding to Synaptic Vesicle Protein 2A (SV2A)

The primary and most well-established mechanism of action of Levetiracetam is its specific and high-affinity binding to the synaptic vesicle protein 2A (SV2A).[1][2] SV2A is an integral membrane protein found in the vesicles of almost all synaptic terminals and is believed to play a crucial role in the regulation of neurotransmitter release.[2][3]

Levetiracetam's binding to SV2A is saturable, reversible, and stereospecific.[2] This interaction is thought to modulate the function of SV2A, leading to a decrease in neurotransmitter release, particularly during periods of high neuronal activity, which is characteristic of epileptic seizures.[1][4][5] While the precise downstream effects of this binding are still under investigation, it is evident that SV2A is necessary and sufficient for Levetiracetam binding.[6] Studies using brain membranes from mice lacking SV2A have shown a complete absence of Levetiracetam binding.[6] Conversely, the expression of human SV2A in non-neuronal cells is sufficient to confer Levetiracetam binding.[6][7]

It is important to note that Levetiracetam does not bind to the related isoforms SV2B and SV2C.[6][7] The interaction with SV2A appears to interfere with the protein's role in synaptic vesicle exocytosis, possibly by affecting its interaction with other presynaptic proteins like synaptotagmin.[4][6] Levetiracetam has been shown to reduce the interaction between SV2A and synaptotagmin-1, a key calcium sensor in neurotransmitter release.[4]

Quantitative Data: Binding Affinities of Levetiracetam and Related Compounds for SV2A

The affinity of Levetiracetam and its analogs for SV2A correlates well with their anti-seizure potency.[6] Brivaracetam, a 4-n-propyl analogue of Levetiracetam, exhibits a significantly higher affinity for SV2A.[3][8]

CompoundTargetBinding Affinity (pIC50 / Ki)Assay Method
LevetiracetamHuman SV2ApIC50: ~5.1 - 5.8 (Ki: ~8 µM)Radioligand Displacement Assay
BrivaracetamHuman SV2ApIC50: ~6.9 (15 to 30-fold higher than Levetiracetam)Radioligand Displacement Assay
SeletracetamHuman SV2A~10-fold higher affinity than LevetiracetamIn Vitro Binding Assays
UCB 30889Human SV2AHigher affinity than LevetiracetamPhotoaffinity Labeling / Radioligand Displacement Assay
ucb L060 (enantiomer of Levetiracetam)Human SV2ApIC50: 3.6 (Significantly lower affinity)Radioligand Displacement Assay

Data compiled from multiple sources.[6][9][10]

Signaling Pathway Diagram

Levetiracetam_SV2A_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron LEV Levetiracetam SV2A SV2A LEV->SV2A Binds to Syt1 Synaptotagmin-1 LEV->Syt1 Inhibits Interaction SV2A->Syt1 Fusion Vesicle Fusion (Exocytosis) Syt1->Fusion Ca2+ sensing Vesicle Synaptic Vesicle Vesicle->Fusion Ca_channel Voltage-gated Ca2+ Channel Ca_channel->Fusion Ca2+ influx triggers Neurotransmitters Excitatory Neurotransmitters (e.g., Glutamate) Receptors Neurotransmitter Receptors Neurotransmitters->Receptors Binds to Fusion->Neurotransmitters Release of Effect Reduced Neuronal Excitability Receptors->Effect Leads to

Caption: Levetiracetam's binding to SV2A modulates neurotransmitter release.

Secondary Mechanisms of Action

While SV2A binding is the primary mechanism, research suggests that Levetiracetam may also exert its effects through other pathways, which likely contribute to its broad-spectrum anticonvulsant activity.[1][2]

  • Modulation of Calcium Homeostasis: Levetiracetam has been shown to inhibit high-voltage activated (HVA) Ca2+ channels, including N-type and P/Q-type channels.[2][11] This inhibition of presynaptic Ca2+ channels can lead to a reduction in the release of excitatory neurotransmitters like glutamate.[1][11]

  • Effects on the GABAergic System: Levetiracetam has been observed to have an impact on the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system.[2][11] It may enhance the activity of GABAergic transmission, contributing to its overall anticonvulsant effect.[1]

  • Inhibition of Neurotransmitter Release Associated with CICR: Levetiracetam can inhibit neurotransmitter release associated with Ca2+-induced Ca2+ release (CICR) from intracellular stores.[12]

Logical Relationship Diagram

Levetiracetam_Multi_Target cluster_targets Molecular Targets cluster_effects Cellular Effects LEV Levetiracetam SV2A SV2A Binding (Primary) LEV->SV2A Ca_Channels Inhibition of N-type & P/Q-type Ca2+ Channels LEV->Ca_Channels GABA Modulation of GABAergic System LEV->GABA NT_Release Decreased Excitatory Neurotransmitter Release SV2A->NT_Release Ca_Channels->NT_Release Inhibition Enhanced Inhibitory Neurotransmission GABA->Inhibition Anticonvulsant Anticonvulsant Effect NT_Release->Anticonvulsant Inhibition->Anticonvulsant

Caption: Levetiracetam's multi-target approach to seizure control.

Experimental Protocols

SV2A Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for SV2A.

1. Materials:

  • Source of SV2A: Rodent brain tissue (e.g., cerebral cortex) or cell lines expressing recombinant human SV2A.[9]

  • Radioligand: A tritiated high-affinity SV2A ligand, such as [³H]ucb 30889.[9][13]

  • Test Compounds: Levetiracetam or other unlabeled compounds.

  • Buffers: Membrane preparation buffer (e.g., Tris-HCl with sucrose) and assay buffer.[9]

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter and scintillation fluid.

2. Membrane Preparation:

  • Homogenize brain tissue in ice-cold membrane preparation buffer.[13]

  • Perform differential centrifugation to isolate the crude membrane fraction (pellet).[9]

  • Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.[13]

  • Determine the protein concentration of the final membrane preparation using a standard method (e.g., BCA assay).[9]

3. Binding Reaction:

  • In a multi-well plate, combine a fixed amount of the membrane preparation (e.g., 100 µg of protein) with a fixed concentration of the radioligand (e.g., 1.8 nM [³H]ucb 30889).[6][9]

  • For competition assays, add varying concentrations of the unlabeled test compound.

  • Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of an unlabeled SV2A ligand like 1 mM Levetiracetam).[9]

  • Incubate the plates to allow the binding to reach equilibrium (e.g., 60-120 minutes at 4°C).[9]

4. Separation and Detection:

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[9][13]

  • Wash the filters with ice-cold buffer to minimize non-specific binding.[9]

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[13]

5. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[13]

Experimental Workflow Diagram

SV2A_Binding_Assay_Workflow start Start prep 1. Membrane Preparation (from brain tissue or cell lines) start->prep incubation 2. Incubation - Membranes - [3H]Radioligand - Test Compound (variable conc.) prep->incubation filtration 3. Separation (Rapid Vacuum Filtration) incubation->filtration quantification 4. Quantification (Scintillation Counting) filtration->quantification analysis 5. Data Analysis (IC50 and Ki determination) quantification->analysis end End analysis->end

Caption: Workflow for an SV2A radioligand binding assay.

Clinical Efficacy Data

Numerous clinical trials have demonstrated the efficacy of Levetiracetam as an adjunctive therapy for refractory partial-onset seizures.

TrialLevetiracetam DoseResponder Rate*Placebo Responder RateSeizure-Free Rate
European Trial1000 mg/day22.8%10.4%Not Reported
2000 mg/day31.6%10.4%Not Reported
US Trial 11000 mg/day33.0%10.8%11 of 199 patients
3000 mg/day39.8%10.8%(across both Levetiracetam groups)
US Trial 21000 mg/day20.8%Not ReportedNot Reported
2000 mg/day35.2%Not ReportedNot Reported
US Trial 33000 mg/day39.4%Not ReportedNot Reported
Brazilian Trial1000-3000 mg/day38.7%14.3%Not Reported

*Responder rate is defined as the percentage of patients with a ≥ 50% reduction in seizure frequency.[14][15][16] Data compiled from multiple clinical trials.[2][14][15][16]

Conclusion

The core mechanism of action of Levetiracetam is its selective binding to the synaptic vesicle protein SV2A, which modulates neurotransmitter release and reduces neuronal hyperexcitability. This primary mechanism is complemented by secondary actions on calcium channels and the GABAergic system, contributing to its broad efficacy as an antiepileptic drug. The strong correlation between SV2A binding affinity and anticonvulsant potency underscores the importance of this target in the development of novel AEDs. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the intricate molecular pharmacology of Levetiracetam and the role of SV2A in epilepsy.

References

An In-depth Technical Guide on the Solubility and Stability of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid (Levetiracetam)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, commonly known as Levetiracetam, is a second-generation anti-epileptic drug widely utilized for its efficacy and favorable safety profile. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for the formulation of robust and effective dosage forms, ensuring optimal bioavailability and therapeutic effect. This technical guide provides a detailed overview of the solubility of Levetiracetam in various solvents and its stability under different stress conditions. Methodologies for key experiments are detailed, and the primary mechanism of action is visualized to provide a thorough resource for researchers and formulation scientists.

Physicochemical Properties

Levetiracetam presents as a white to off-white crystalline powder with a faint odor and a bitter taste.[1] Its molecular formula is C₈H₁₄N₂O₂ and it has a molecular weight of 170.21 g/mol .[1][2]

Solubility Profile

Levetiracetam is classified as a highly soluble compound.[3] Its high aqueous solubility is a key factor in its excellent oral bioavailability of approximately 100%.[1] The solubility of Levetiracetam has been determined in a range of common pharmaceutical solvents.

Quantitative Solubility Data

The solubility of Levetiracetam in various solvents is summarized in the table below. This data is crucial for selecting appropriate solvent systems during manufacturing, formulation, and analytical method development.

SolventSolubility ( g/100 mL)ClassificationReference
Water104.0Very Soluble[1][2][4][5]
Chloroform65.3Freely Soluble[1][2][4][5]
Methanol53.6Freely Soluble[1][2][4][5]
Ethanol16.5Soluble[1][2][4][5]
Acetonitrile5.7Sparingly Soluble[1][2][4][5]
n-Hexane-Practically Insoluble[1][2][4]

Note: Solubility classifications are based on United States Pharmacopeia (USP) definitions.

pH-Dependent Solubility

Studies have indicated that the aqueous solubility of Levetiracetam is independent of pH over the physiological range of 1.2 to 6.8.[3][6] This property is advantageous as it suggests that its dissolution and subsequent absorption in the gastrointestinal tract will not be significantly affected by variations in pH.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol outlines a general procedure for determining the equilibrium solubility of Levetiracetam, based on the widely accepted shake-flask method.

  • Preparation: Prepare a series of vials for each solvent to be tested.

  • Addition of Substance: Add an excess amount of Levetiracetam powder to each vial, ensuring that a solid phase remains after equilibration.

  • Solvent Addition: Add a precise volume of the selected solvent to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary experiments.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Subsequently, withdraw a sample from the supernatant using a syringe fitted with a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Analysis: Dilute the filtered supernatant to an appropriate concentration with a suitable solvent. Quantify the concentration of Levetiracetam in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in g/100 mL based on the determined concentration and the dilution factor.

Stability Profile

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Studies

Levetiracetam has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The outcomes of these studies are summarized below.

Stress ConditionConditionsObservation
Acid Hydrolysis 0.1 M HCl at 70-80°C for 4 hoursSignificant degradation observed.
Base Hydrolysis 0.1 M NaOH at room temperature for 5 minutes to 4 hoursSignificant degradation observed; highly labile to alkaline conditions.
Oxidative Degradation 3-6% H₂O₂ at 70°C for 15 hoursSignificant degradation observed.
Thermal Degradation 105°C for 6 daysLess degradation compared to hydrolytic and oxidative stress.
Photolytic Degradation Exposed to 1.2 million lux hours (visible) and 200 watt hours/m² (UV)Stable.
Degradation Pathways

Under acidic, alkaline, and oxidative stress, Levetiracetam primarily degrades via hydrolysis of the acetamide group to form its main degradation product, this compound.

Experimental Protocol: Forced Degradation Study and Stability-Indicating HPLC Method

This section details a representative protocol for conducting a forced degradation study and the parameters for a stability-indicating HPLC method for Levetiracetam.

Forced Degradation Protocol:

  • Sample Preparation: Prepare stock solutions of Levetiracetam in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 70°C for 4 hours. After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep it at room temperature for 5 minutes. Neutralize the solution with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix the stock solution with 6% H₂O₂ and heat at 70°C for 15 hours.

  • Thermal Degradation: Expose the solid Levetiracetam powder to a temperature of 105°C in a hot air oven for 6 days.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/m². A control sample should be protected from light.

  • Sample Analysis: Dilute the stressed samples to a suitable concentration and analyze using the stability-indicating HPLC method described below.

Stability-Indicating HPLC Method Parameters:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a phosphate buffer (pH 5.5) and acetonitrile in a suitable ratio (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 205 nm

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

This method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear, and that it can separate the intact drug from all potential degradation products.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of Levetiracetam involves its specific and high-affinity binding to the synaptic vesicle glycoprotein 2A (SV2A).[7][8] SV2A is a transmembrane protein found in synaptic vesicles and is crucial for the proper regulation of neurotransmitter release.

SV2A_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft SV2A SV2A Syt1 Synaptotagmin-1 (Ca²⁺ Sensor) SV2A->Syt1 Regulates Trafficking Vesicle Synaptic Vesicle SV2A->Vesicle Modulates Function Syt1->Vesicle Triggers Fusion Neurotransmitter Vesicle->Neurotransmitter Exocytosis Levetiracetam Levetiracetam Levetiracetam->SV2A Binds Ca_channel Voltage-gated Ca²⁺ Channel Ca_ion Ca_channel->Ca_ion Opens Action_Potential Action Potential Action_Potential->Ca_channel Depolarization Ca_ion->Syt1 Binds Neurotransmitter_out

Caption: Levetiracetam's Mechanism of Action via SV2A Binding.

The binding of Levetiracetam to SV2A is thought to modulate its function, although the precise downstream effects are still under investigation. Evidence suggests that this interaction helps to stabilize synaptic transmission and reduce neuronal hyperexcitability.[8] One proposed mechanism is that SV2A is involved in the trafficking and function of synaptotagmin-1, the primary calcium sensor for fast neurotransmitter release.[9][10] By modulating SV2A, Levetiracetam may influence the availability and function of synaptotagmin-1, thereby reducing excessive neurotransmitter release that can lead to seizures.[8][10]

Conclusion

This compound (Levetiracetam) is a highly water-soluble drug with pH-independent solubility, facilitating its formulation and consistent absorption. While stable under photolytic and thermal stress, it is susceptible to degradation through hydrolysis and oxidation. The primary degradation pathway involves the hydrolysis of the acetamide side chain. The development of robust, stability-indicating analytical methods is crucial for the quality control of Levetiracetam formulations. A thorough understanding of these solubility and stability characteristics, as well as its unique mechanism of action involving SV2A, is essential for the development of safe, stable, and effective pharmaceutical products.

References

The Discovery and Development of Levetiracetam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Journey from a Piracetam Analogue to a First-in-Class Antiepileptic Drug Targeting Synaptic Vesicle Protein 2A

Abstract

Levetiracetam, marketed under the brand name Keppra® among others, represents a significant advancement in the treatment of epilepsy.[1] Its discovery and development challenged conventional screening paradigms for antiepileptic drugs (AEDs) and unveiled a novel mechanism of action centered on the synaptic vesicle protein 2A (SV2A).[2] This technical guide provides a comprehensive overview of the history, discovery, synthesis, mechanism of action, pharmacokinetics, and clinical evaluation of Levetiracetam and its major, albeit inactive, metabolite, Levetiracetam acid (ucb L057). Detailed experimental protocols and quantitative data are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this unique therapeutic agent.

Discovery and History: A Serendipitous Finding

The journey of Levetiracetam began at UCB Pharma in Belgium, where it was originally synthesized as a structural analogue of piracetam, a nootropic agent. The discovery of its antiepileptic properties was somewhat serendipitous. In 1992, during routine screening, Alma Gower at UCB observed that the (S)-enantiomer of the ethyl analogue of piracetam demonstrated potent protection against sound-induced convulsions in audiogenic seizure susceptible mice.[1] This compound, later named Levetiracetam, exhibited a unique and distinct spectrum of activity in various other seizure models compared to existing AEDs.[2]

This unique profile initially met with skepticism from the epilepsy research community as it failed traditional screening tests for antiepileptic drugs.[2][3] However, a dedicated team of scientists and physicians at UCB championed its development, leading to a successful clinical trial program.[2] Levetiracetam was first approved for medical use in the United States in 1999 as an adjunctive therapy for partial-onset seizures.[1][3][4] Its indications have since expanded to include treatment for myoclonic seizures and primary generalized tonic-clonic seizures.[1][4]

Timeline of Key Events:

  • 1992: Discovery of Levetiracetam's anticonvulsant properties through screening in audiogenic seizure susceptible mice.[1]

  • 1999: First approved by the US FDA under the brand name Keppra for adjunctive therapy of partial-onset seizures.[1][4][5]

  • 2006: FDA approval of the intravenous formulation.[4]

  • 2008: The immediate-release tablet becomes available as a generic in the United States.[1]

Mechanism of Action: Targeting SV2A

The exact mechanism by which Levetiracetam exerts its antiepileptic effects was initially unknown. It was clear, however, that it did not act on the common targets of other AEDs, such as voltage-gated sodium channels or GABAergic systems. The primary molecular target of Levetiracetam was later identified as the synaptic vesicle glycoprotein 2A (SV2A).[6]

SV2A is an integral membrane protein found in the synaptic vesicles of neurons and is crucial for the regulation of neurotransmitter release.[7] By binding to SV2A, Levetiracetam is believed to modulate the function of these vesicles, thereby stabilizing synaptic transmission and reducing the abnormal neuronal firing that leads to seizures.[6] This interaction does not directly inhibit or activate specific neurotransmitter systems, which may contribute to its broad-spectrum antiepileptic activity.[6] There is a strong correlation between the binding affinity of Levetiracetam and its derivatives to SV2A and their potency in protecting against seizures in animal models.[6]

Signaling Pathway

The precise downstream effects of Levetiracetam's binding to SV2A are still under investigation. However, it is hypothesized that this interaction modulates the presynaptic release of neurotransmitters, reducing hypersynchronization and excessive neuronal excitability.

SV2A_Pathway cluster_presynaptic Presynaptic Terminal LEV Levetiracetam SV2A SV2A LEV->SV2A Binds to Vesicle Synaptic Vesicle SV2A->Vesicle Modulates Priming/ Fusion Neurotransmitter Neurotransmitter Release Vesicle->Neurotransmitter Fusion & Exocytosis Ca_Channel Ca²⁺ Channel Ca_Channel->Vesicle Ca²⁺ Influx Action_Potential Action Potential Action_Potential->Ca_Channel Depolarization

Levetiracetam binds to SV2A, modulating neurotransmitter release.

Chemical Synthesis

The therapeutic activity of Levetiracetam resides in its (S)-enantiomer.[8] Therefore, stereoselective synthesis is crucial. Industrial production of Levetiracetam can be achieved through asymmetric synthesis or racemic synthesis followed by chiral resolution.[9] A common approach for asymmetric synthesis involves the use of the chiral intermediate (S)-2-aminobutyramide hydrochloride.[10]

A general synthetic route involves the condensation of (S)-2-aminobutyramide hydrochloride with 4-chlorobutyryl chloride, followed by cyclization to form the pyrrolidinone ring of Levetiracetam.[11]

Levetiracetam_Synthesis cluster_synthesis Asymmetric Synthesis of Levetiracetam start (S)-2-Aminobutyric Acid intermediate1 (S)-2-Aminobutyramide Hydrochloride start->intermediate1 Amidation intermediate2 (S)-N-[1-(Aminocarbonyl)propyl] -4-chlorobutanamide intermediate1->intermediate2 Condensation end Levetiracetam ((S)-enantiomer) intermediate2->end Cyclization reagent1 SOCl₂, MeOH, NH₃ reagent1->intermediate1 reagent2 4-Chlorobutyryl Chloride, K₂CO₃ reagent2->intermediate2 reagent3 KOH reagent3->end

A simplified pathway for the asymmetric synthesis of Levetiracetam.

Pharmacokinetics and Metabolism

Levetiracetam exhibits a favorable pharmacokinetic profile, characterized by rapid and near-complete absorption, minimal protein binding, and a lack of significant hepatic metabolism via the cytochrome P450 system.[1] This results in a low potential for drug-drug interactions.[1]

The primary metabolic pathway for Levetiracetam is the enzymatic hydrolysis of the acetamide group, which produces the major, pharmacologically inactive carboxylic acid metabolite, ucb L057, also known as Levetiracetam acid.[12][13][14] This hydrolysis occurs primarily in the blood.[14] Approximately 66% of a dose is excreted unchanged in the urine, while about 24% is excreted as the ucb L057 metabolite.[14]

Quantitative Pharmacokinetic Data
ParameterValueReference(s)
Bioavailability≈100%[1]
Protein Binding<10%[1]
Time to Peak Plasma Concentration (Oral)~1.3 hours[1]
Elimination Half-Life6–8 hours (adults)[1]
MetabolismEnzymatic hydrolysis of the acetamide group[1]
Primary Metaboliteucb L057 (Levetiracetam acid) - inactive[12][13][14]
Excretion~66% unchanged in urine, ~24% as ucb L057 in urine[14]

Clinical Efficacy: Pivotal Trials

The efficacy of Levetiracetam as an adjunctive therapy for refractory partial-onset seizures was established in three pivotal multicenter, double-blind, placebo-controlled clinical trials involving a total of 904 patients.[15][16] These studies consistently demonstrated that Levetiracetam, at doses of 1,000 mg/day, 2,000 mg/day, and 3,000 mg/day, was significantly more effective than placebo in reducing seizure frequency.[15][16][17]

Summary of Efficacy in Pivotal Trials for Partial-Onset Seizures
Study OutcomePlaceboLevetiracetam 1,000 mg/dayLevetiracetam 2,000 mg/dayLevetiracetam 3,000 mg/dayReference(s)
Median % Reduction in Seizure Frequency Over Placebo -17.1% - 26.1%21.4%23.0% - 30.1%[15][16]
Responder Rate (≥50% reduction in seizure frequency) 10.8%20.8% - 37.1%35.2%39.4% - 39.8%[15][16][18]
Seizure-Free Patients 0%--11 out of 199 patients (across both doses)[18]

Note: Ranges in values reflect results from different pivotal trials.

Key Experimental Protocols

Radioligand Competition Binding Assay for SV2A Affinity

This assay is fundamental for determining the binding affinity (Ki) of unlabeled drugs like Levetiracetam to SV2A by measuring their ability to displace a radiolabeled ligand.[7]

1. Preparation of Biological Material:

  • Source: Brain tissue homogenates (e.g., from rats or post-mortem human samples) or membranes from cell lines (e.g., CHO or HEK293) transfected to express human SV2A.[7][19]

  • Procedure: The tissue or cells are homogenized in a cold buffer (e.g., 20 mM Tris-HCl, pH 7.4) to prepare a crude membrane fraction containing SV2A.[7][19] The protein concentration is quantified using a standard assay like the BCA assay.[19]

2. Assay Procedure:

  • Radioligand: A tritiated high-affinity SV2A ligand, such as [³H]ucb 30889, is commonly used.[7][19]

  • Incubation: A constant concentration of the radioligand (e.g., 1.8 nM [³H]ucb 30889) is incubated with the prepared membranes in a multi-well plate.[6][7]

  • Competition: Increasing concentrations of the unlabeled competitor drug (Levetiracetam) are added to the incubation mixture.[7] Non-specific binding is determined in the presence of a high concentration of an unlabeled SV2A ligand (e.g., 1 mM Levetiracetam).[19]

  • Equilibrium: The mixture is incubated to allow binding to reach equilibrium (e.g., 2 hours at 4°C).[7]

3. Separation and Detection:

  • Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.[7][19]

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[7]

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.[7]

4. Data Analysis:

  • The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.[7]

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[7]

Binding_Assay_Workflow cluster_workflow Radioligand Binding Assay Workflow prep 1. Prepare SV2A-containing membranes incubate 2. Incubate membranes with: - Radioligand ([³H]ucb 30889) - Competitor (Levetiracetam) prep->incubate separate 3. Separate bound/free ligand (Vacuum Filtration) incubate->separate quantify 4. Quantify radioactivity (Scintillation Counting) separate->quantify analyze 5. Analyze data (Calculate IC₅₀ and Kᵢ) quantify->analyze

Workflow for a radioligand competition binding assay.

Conclusion

The discovery and development of Levetiracetam mark a significant milestone in epilepsy treatment. Its journey from a nootropic analogue to a first-in-class SV2A ligand illustrates the value of pursuing novel mechanisms of action, even when they deviate from established drug discovery paradigms. The favorable pharmacokinetic profile and demonstrated efficacy of Levetiracetam have made it a widely used antiepileptic drug. The identification of SV2A as its primary target has not only elucidated its mechanism of action but has also opened new avenues for the development of future CNS therapies. The story of Levetiracetam serves as a testament to the success that can be achieved when a committed team challenges scientific dogma in the pursuit of innovative treatments for patients.[2]

References

An In-depth Technical Guide to (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid and its Relation to Brivaracetam

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This technical guide provides a comprehensive overview of the chemical compound (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, identified by CAS number 102849-49-0. It is crucial to note that while this CAS number is associated with Levetiracetam acid, the core of this document focuses on the structurally related and pharmacologically significant antiepileptic drug, Brivaracetam. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical efficacy, supported by experimental data and methodologies.

Nomenclature and Chemical Identity

This compound, with CAS number 102849-49-0, is also known by several synonyms including (S)-2-(2-Oxo-Pyrrolidin-1-Yl)-Butyric Acid, (S)-alpha-ethyl-2-oxo-1-pyrrolidine acetic acid, and ucb-L 057[1][2]. It is recognized as Levetiracetam acid, a metabolite of the antiepileptic drug Levetiracetam[1][2][3][4].

However, the field of epilepsy research and drug development has seen significant advancements with a closely related compound, Brivaracetam. Brivaracetam, sold under the brand name Briviact, is a chemical analog of levetiracetam and a racetam derivative with potent anticonvulsant properties[5]. Its IUPAC name is (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, and its CAS number is 357336-20-0[5]. Given the context of an in-depth technical guide for drug development professionals, the subsequent sections will focus on Brivaracetam, a therapeutic agent with extensive research and clinical data.

Synthesis of Brivaracetam

The synthesis of Brivaracetam has been approached through various routes, aiming for stereocontrol and efficiency. Several patented and published methods highlight the chemical ingenuity in constructing this molecule.

One notable approach involves a palladium-catalyzed oxidative cyclization. This synthesis begins with the transformation of (E)-pent-2-en-1-ol to an allylic bromide, which then undergoes N-alkylation with (S)-2-aminobutanamide. The resulting intermediate is subjected to a palladium-catalyzed oxidative cyclization to form the five-membered lactam ring, followed by Krapcho decarboxylation[6][7].

Another strategy utilizes (R)-epichlorohydrin as a chiral precursor. The synthesis commences with the condensation of diphenyl malonate and (R)-epichlorohydrin, followed by treatment with ethyl magnesium bromide and cuprous iodide. Subsequent Krapcho decarboxylation yields (R)-4-propyldihydrofuran-2(3H)-one, a key intermediate that is further transformed into Brivaracetam[6][7].

A more recent and efficient method employs a solvent-free lactamization. This approach involves the one-step condensation of amines with chiral α-carboxyethyl-β-propyl butyrolactone under neat conditions, proceeding through tandem decarboxylation and lactamization to form key intermediates for Brivaracetam synthesis[8][9].

Mechanism of Action

Brivaracetam's primary mechanism of action is its high and selective affinity for the synaptic vesicle glycoprotein 2A (SV2A) in the brain[10][11][12][13]. SV2A is an integral membrane protein found in presynaptic terminals and is believed to play a crucial role in the regulation of neurotransmitter release by modulating synaptic vesicle fusion[12][13].

While the precise downstream effects of SV2A binding are not fully elucidated, it is hypothesized that Brivaracetam's interaction with SV2A stabilizes neuronal activity and prevents the hyperexcitable neuronal firing that leads to seizures[13]. Brivaracetam exhibits a 15- to 30-fold higher binding affinity for SV2A compared to its predecessor, Levetiracetam, which may contribute to its enhanced potency[5][14][15].

Some studies also suggest that Brivaracetam may have additional, weaker pharmacological actions that contribute to its antiepileptic effects, such as the inhibition of voltage-gated sodium channels[13].

Brivaracetam Mechanism of Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron BRV Brivaracetam SV2A SV2A BRV->SV2A High-affinity binding Effect Reduced Neuronal Hyperexcitability BRV->Effect Inhibits Vesicle Synaptic Vesicle SV2A->Vesicle Modulates exocytosis Neurotransmitter Excitatory Neurotransmitter Vesicle->Neurotransmitter Release Receptor Receptor Neurotransmitter->Receptor Binding Receptor->Effect Leads to

Figure 1: Proposed mechanism of action for Brivaracetam.

Pharmacokinetics

Brivaracetam exhibits a favorable pharmacokinetic profile characterized by rapid and near-complete absorption, linear kinetics, and low potential for drug-drug interactions[16].

Table 1: Pharmacokinetic Properties of Brivaracetam

ParameterValueReference
BioavailabilityNearly 100%[5]
Time to Maximum Concentration (Tmax)~1 hour[16]
Plasma Protein Binding≤20%[5]
Volume of Distribution0.5 L/kg[12]
Elimination Half-life~9 hours[5][11]
MetabolismPrimarily via hydrolysis by amidase; secondarily by CYP2C19-mediated hydroxylation[5][12]
Excretion>95% excreted as urinary metabolites within 72 hours[5][11]

Brivaracetam's metabolism is primarily through hydrolysis of the amide group to form an inactive carboxylic acid metabolite[12]. A minor pathway involves hydroxylation mediated by the CYP2C19 enzyme[5][12]. Individuals who are poor metabolizers of CYP2C19 may have increased exposure to Brivaracetam and may require dose adjustments[12].

Pharmacodynamics and Efficacy

The anticonvulsant effects of Brivaracetam are directly related to its binding to SV2A. Preclinical studies in animal models of epilepsy have demonstrated that Brivaracetam is more potent and provides faster seizure protection than Levetiracetam[17][18].

Clinical trials have established the efficacy of Brivaracetam as an adjunctive therapy for partial-onset seizures in adults and adolescents[14][19][20]. Pooled data from three Phase III clinical trials showed statistically significant reductions in seizure frequency for Brivaracetam at doses of 50, 100, and 200 mg/day compared to placebo[14][15].

Table 2: Efficacy of Adjunctive Brivaracetam in Partial-Onset Seizures (Pooled Phase III Data)

OutcomePlacebo (n=418)Brivaracetam 50 mg/day (n=161)Brivaracetam 100 mg/day (n=332)Brivaracetam 200 mg/day (n=249)Reference
Median % reduction in seizure frequency/28 days-19.5% (p=0.0015)24.4% (p<0.00001)24.0% (p<0.00001)[14][15]
≥50% responder rate20.3%34.2% (p=0.0015)39.5% (p<0.00001)37.8% (p=0.00003)[14]
Seizure freedom rate0.5%2.5%5.1%4.0%[14][15]

Real-world studies have also supported the effectiveness and tolerability of Brivaracetam, both as an early and late add-on treatment for focal epilepsy[21].

Experimental Protocols

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the SV2A protein.

Materials:

  • Brain tissue homogenates (e.g., rat, human) or cells expressing recombinant SV2A.

  • Radiolabeled ligand (e.g., [³H]ucb 34714).

  • Unlabeled test compounds (e.g., Brivaracetam, Levetiracetam).

  • Assay buffer (e.g., Tris-HCl, pH 7.4, containing 2 mM MgCl₂).

  • Non-specific binding control (e.g., 1 mM Levetiracetam).

  • Scintillation counter and filter harvester.

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

SV2A Binding Assay Workflow start Start prep Prepare Brain Membrane Homogenate start->prep incubate Incubate with [³H]Ligand and Test Compound prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC₅₀, Ki) count->analyze end End analyze->end

Figure 2: Experimental workflow for an SV2A radioligand binding assay.

This protocol describes an in vivo model to assess the anticonvulsant efficacy of a test compound.

Animals:

  • Audiogenic seizure-prone mice (e.g., DBA/2 mice).

Procedure:

  • Compound Administration: Administer the test compound (e.g., Brivaracetam) or vehicle control to the animals via a specific route (e.g., intraperitoneal injection).

  • Acclimation: Allow a set period for drug absorption and distribution.

  • Seizure Induction: Place the animal in a sound-attenuating chamber and expose it to a high-intensity acoustic stimulus (e.g., a bell or siren) for a defined duration.

  • Observation: Observe and score the animal's seizure response, typically noting the occurrence of wild running, clonic seizures, and tonic-clonic seizures.

  • Endpoint: The primary endpoint is the protection against the tonic-clonic seizure component.

  • Data Analysis: Determine the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the tonic-clonic seizure.

Conclusion

Brivaracetam represents a significant advancement in the treatment of focal-onset seizures, demonstrating a favorable efficacy and safety profile. Its high affinity and selectivity for SV2A underscore the importance of this target in the pathophysiology of epilepsy. The well-characterized pharmacokinetic properties of Brivaracetam make it a predictable and manageable therapeutic option. Continued research into the precise molecular mechanisms downstream of SV2A binding will further enhance our understanding of epilepsy and may pave the way for the development of even more targeted and effective antiepileptic drugs.

References

An In-Depth Technical Guide to (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid is a chiral organic compound that holds significant importance in the pharmaceutical industry. Primarily, it is recognized as a key intermediate in the synthesis of the widely-used antiepileptic drug, Levetiracetam.[1][2] Furthermore, it is the major, albeit pharmacologically inactive, metabolite of Levetiracetam.[3][4] This guide provides a comprehensive overview of its synonyms, chemical properties, and its role in the context of related active pharmaceutical ingredients (APIs) like Levetiracetam and Brivaracetam. Detailed experimental protocols and relevant biological pathways are also presented to serve as a valuable resource for professionals in drug discovery and development.

Nomenclature and Synonyms

The compound is known by several names across scientific literature, patents, and chemical databases. A comprehensive list of these synonyms is provided in Table 1.

Table 1: Synonyms for this compound

Type of NameSynonym
IUPAC Name This compound
Common Names Levetiracetam Carboxylic Acid
Levetiracetam acid
(S)-2-(2-oxopyrrolidin-1-yl)butanoic acid
Levetiracetam S-Carboxylic Acid
Systematic Names (S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid
1-Pyrrolidineacetic acid, alpha-ethyl-2-oxo-, (alphaS)-
Internal/Code Names UCB-L 057
Impurity Names Levetiracetam EP Impurity A
Levetiracetam impurity 2

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2.

Table 2: Physicochemical Properties

PropertyValueReference
Molecular Formula C8H13NO3[5]
Molecular Weight 171.19 g/mol [5]
CAS Number 102849-49-0[5]
Appearance White to off-white solid[6]
Melting Point 124-125 °C[6]
Optical Rotation [α]25/D = -24.3° (c=1, acetone)[6]

Biological Context and Significance

While this compound itself is considered pharmacologically inactive, its significance lies in its relationship to Levetiracetam and its more potent analog, Brivaracetam.[3] Both of these antiepileptic drugs exert their primary mechanism of action through binding to the synaptic vesicle glycoprotein 2A (SV2A).[7] SV2A is a transmembrane protein found in presynaptic terminals and is crucial for the regulation of neurotransmitter release.[7][8]

The SV2A Signaling Pathway

The precise mechanism by which SV2A modulates neurotransmission is still under investigation, but it is known to interact with other presynaptic proteins, such as synaptotagmin-1, a key calcium sensor in vesicle exocytosis.[8] By binding to SV2A, drugs like Levetiracetam and Brivaracetam are thought to modulate its function, leading to a reduction in neuronal hyperexcitability and seizure activity.[9]

SV2A_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Ca_channel Voltage-gated Ca²⁺ Channel Ca_ion Ca_channel->Ca_ion Influx SV Synaptic Vesicle NT SV->NT Release SV2A SV2A Syt1 Synaptotagmin-1 SV2A->Syt1 Interacts with SNARE SNARE Complex Syt1->SNARE Triggers SNARE->SV Fusion NT_released Brivaracetam Brivaracetam/ Levetiracetam Brivaracetam->SV2A Binds & Modulates Ca_ion->Syt1 Binds Receptor Receptors NT_released->Receptor Bind

Caption: Proposed mechanism of action of SV2A ligands in the presynaptic terminal.

Quantitative Data

The following tables summarize key quantitative data for Levetiracetam, its carboxylic acid metabolite, and Brivaracetam.

Table 3: Pharmacokinetic Parameters

CompoundParameterValueSpeciesReference
LevetiracetamHalf-life (t½)6-8 hoursHuman (adults)[3]
5-7 hoursHuman (children)[10]
10-11 hoursHuman (elderly)[10]
Protein Binding<10%Human[3]
Bioavailability~100%Human[10]
% Excreted Unchanged~66%Human[3]
This compound% of Dose in Urine~24%Human[3]
LevetiracetamClearance0.96 ml/min/kgHuman (adults)[11]
Volume of Distribution (Vd)0.5-0.7 L/kgHuman (adults)[11]

Table 4: In Vitro Binding Affinities for SV2A

CompoundParameterValueSpeciesReference
BrivaracetamKi0.06 µMRat brain
LevetiracetamKi0.60 µMRat brain

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and biological evaluation of this compound and its derivatives.

Synthesis of this compound

This protocol describes a method for the synthesis of the target compound.

Materials:

  • Potassium hydroxide

  • Water

  • Tetra-n-butyl ammonium bromide

  • (S)-1-(2-hydroxybutyl)pyrrolidin-2-one (precursor)

  • Methylene chloride

  • Potassium permanganate

  • Celite

  • Hydrochloric acid

  • Sodium phosphate

  • Toluene

  • Dichloromethane

  • Sodium sulfate

Procedure:

  • Dissolve potassium hydroxide (1.0 g, 0.017 mol) in water (18.0 ml).

  • In a separate flask, charge Tetra-n-butyl ammonium bromide (0.2 g, 0.0062 mol) and (S)-1-(2-hydroxybutyl)pyrrolidin-2-one (1.0 g, 0.0063 mol) in methylene chloride (10 ml) over 30 minutes.

  • Add potassium permanganate (1.5 g, 0.094 mol) to the reaction mixture.

  • After the reaction is complete, filter the mixture through a celite bed and wash with water (10.0 ml).

  • Adjust the pH of the aqueous layer to 3 using hydrochloric acid (2 ml).

  • Add sodium phosphate (2.5 g, 0.0152 mol) and toluene (25.0 ml).

  • Extract the reaction mixture with dichloromethane (5 x 25 ml).

  • Dry the combined organic layers with sodium sulfate, filter, and distill under vacuum to yield the product.

Synthesis_Workflow start Start dissolve_koh Dissolve KOH in water start->dissolve_koh prepare_precursor Prepare precursor solution (S)-1-(2-hydroxybutyl)pyrrolidin-2-one, Bu4NBr in CH2Cl2 start->prepare_precursor oxidation Oxidation with KMnO4 dissolve_koh->oxidation prepare_precursor->oxidation filtration Filter through Celite oxidation->filtration ph_adjustment Adjust pH of aqueous layer to 3 with HCl filtration->ph_adjustment extraction Extract with Dichloromethane ph_adjustment->extraction drying Dry organic layer with Na2SO4 extraction->drying evaporation Evaporate solvent under vacuum drying->evaporation product Product: This compound evaporation->product

Caption: Experimental workflow for the synthesis of the title compound.

Quantification in Human Plasma by LC-MS/MS

This protocol outlines a method for the simultaneous quantification of Levetiracetam and this compound in plasma.

Materials:

  • Human plasma sample (0.050 mL)

  • Acetonitrile (ACN)

  • Internal Standard (IS, e.g., diphenhydramine) solution in ACN (1 µg/mL)

  • Water (HPLC grade)

  • 0.1% Formic acid in water

  • Agilent Zorbax SB-C18 column (2.1 mm × 100 mm, 3.5 µm)

  • Triple quadrupole mass spectrometer

Procedure:

  • To 0.050 mL of plasma, add 0.450 mL of ACN containing the internal standard.[4]

  • Vortex mix and then centrifuge the sample.[4]

  • Take 0.100 mL of the clear supernatant and dilute with 0.400 mL of water.[4]

  • Inject 0.010 mL of the final solution into the LC-MS/MS system.[4]

  • Perform chromatographic separation using an isocratic elution with a mobile phase of 0.1% formic acid in water and ACN (40:60 v/v) at a flow rate of 0.5 mL/min.[4]

  • Detect the analytes using the mass spectrometer in positive ion mode with the following transitions: Levetiracetam at m/z 171.1 > 154.1 and this compound at m/z 172.5 > 126.1.[4]

In Vitro SV2A Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the SV2A protein.

Materials:

  • Rat brain tissue

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]-brivaracetam or a suitable analog

  • Non-specific binding control: 10 µM Levetiracetam

  • Test compounds at various concentrations

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold Homogenization Buffer. Centrifuge the homogenate to pellet the membranes. Wash and resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), non-specific binding control, or a concentration of the test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values for the test compounds and calculate the Ki values using the Cheng-Prusoff equation.

Conclusion

This compound is a fundamentally important molecule in the landscape of antiepileptic drug development. While being the inactive primary metabolite of Levetiracetam, its role as a key synthetic intermediate underscores the necessity for robust and well-characterized synthetic and analytical methods. Understanding the biological context through its relationship with SV2A-targeting drugs provides valuable insights for the design and development of new central nervous system therapies. The data and protocols presented in this guide are intended to equip researchers and drug development professionals with the necessary technical information to further their work in this area.

References

An In-depth Technical Guide to (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid. This compound is a key chiral intermediate in the synthesis of the antiepileptic drug Levetiracetam and is also its principal metabolite.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Molecular Structure and Identifiers

This compound, also known as Levetiracetam acid, possesses a well-defined stereochemistry that is crucial for its role as a pharmaceutical intermediate.[1] The "(2S)" designation indicates the specific stereoisomeric configuration at the chiral center, which directly influences the biological activity of the final active pharmaceutical ingredient (API), Levetiracetam.[1]

IdentifierValue
IUPAC Name This compound[3]
CAS Number 102849-49-0[1][3]
Molecular Formula C₈H₁₃NO₃[3][4]
Molecular Weight 171.19 g/mol [3][4]
SMILES CC--INVALID-LINK--N1CCCC1=O[3][5]
InChI Key IODGAONBTQRGGG-LURJTMIESA-N[3][5]
Synonyms (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, Levetiracetam Carboxylic Acid, UCB-L 057, Levetiracetam acid, (-)[3][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, formulation, and quality control during pharmaceutical manufacturing.

PropertyValueReference
Appearance White to off-white crystalline powder[7]
Melting Point 118-121 °C[4][8]
Boiling Point (Predicted) 371.0 ± 25.0 °C at 760 mmHg[4][9]
Density (Predicted) 1.227 ± 0.06 g/cm³[4][9]
Optical Activity [α]²⁵_D_ -24.3° (c=1, acetone)[4][8]
Solubility Soluble in water and ethanol. Slightly soluble in acetone and chloroform.[4][7]
pKa (Predicted) 3.76 ± 0.10[4]

Synthesis of this compound

The synthesis of enantiomerically pure this compound is a critical step in the production of Levetiracetam. One common method involves the resolution of the racemic mixture of 2-(2-oxopyrrolidin-1-yl)butanoic acid.

Experimental Protocol: Resolution of (±)-2-(2-Oxopyrrolidin-1-yl)butanoic acid

This protocol describes the resolution of the racemic acid using (R)-α-methylbenzylamine as a resolving agent.[6]

Materials:

  • (±)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid (racemic mixture)

  • (R)-alpha-methylbenzylamine

  • Triethylamine

  • Toluene

  • Hydrochloric acid solution

Procedure:

  • A solution of (R)-alpha-methylbenzylamine (106 g) and triethylamine (89 g) in toluene (100 ml) is added to a suspension of (±)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid (300 g, 1.75 mol) in toluene (1 L).[6]

  • The mixture is heated until complete dissolution is achieved.[6]

  • The solution is then cooled to room temperature and stirred for 3 hours.[6]

  • The resulting solids, the (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid (R)-alpha-methylbenzylamine salt, are collected by filtration and rinsed with toluene (300 ml).[6]

  • The collected solids are recrystallized from toluene to yield the purified diastereomeric salt.[6]

  • The isolated salt is then treated with a hydrochloric acid solution to liberate the enantiomerically pure (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid.[6]

Yield: Approximately 90% yield of the enantiomerically pure (S)-acid can be isolated from the salt.[6]

Synthesis Workflow Diagram

SynthesisWorkflow RacemicAcid (±)-2-(2-Oxopyrrolidin-1-yl)butanoic acid Reaction Salt Formation (Heating & Cooling) RacemicAcid->Reaction ResolvingAgent (R)-α-methylbenzylamine + Triethylamine in Toluene ResolvingAgent->Reaction Filtration Filtration & Washing Reaction->Filtration DiastereomericSalt (S)-acid • (R)-amine salt Filtration->DiastereomericSalt Recrystallization Recrystallization (Toluene) DiastereomericSalt->Recrystallization PurifiedSalt Purified Diastereomeric Salt Recrystallization->PurifiedSalt Acidification Acidification (HCl solution) PurifiedSalt->Acidification FinalProduct This compound Acidification->FinalProduct

Synthesis workflow for the resolution of this compound.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the molecular structure.

1H NMR (400 MHz, CDCl₃) Chemical Shift (δ, ppm) Multiplicity Assignment
Protons0.93t-CH₃
Protons1.67 - 1.76m-CH₂- (butanoic chain)
Protons1.99 - 2.13m-CH₂- (pyrrolidinone ring)
Protons2.49t-CH₂-C=O (pyrrolidinone ring)
Protons3.37m-N-CH₂- (pyrrolidinone ring)
Protons3.52 - 3.58m-N-CH₂- (pyrrolidinone ring)
Proton4.64dd-N-CH-

Data sourced from the Journal of Chemical and Pharmaceutical Research, 2012, 4(12):4988-4994.[4][8]

13C NMR (125 MHz, CDCl₃) Chemical Shift (δ, ppm) Assignment
Carbon10.8-CH₃
Carbon18.2-CH₂- (pyrrolidinone ring)
Carbon21.9-CH₂- (butanoic chain)
Carbon30.8-CH₂-C=O (pyrrolidinone ring)
Carbon43.9-N-CH₂- (pyrrolidinone ring)
Carbon55.4-N-CH-
Carbon173.7-C=O (carboxylic acid)
Carbon177.2-C=O (lactam)

Data sourced from the Journal of Chemical and Pharmaceutical Research, 2012, 4(12):4988-4994.[4][8]

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule.

Functional Group Wavenumber (cm⁻¹) Description
C-H stretch2975Alkyl C-H stretching
C=O stretch (carboxylic acid)1731Carbonyl stretching
C=O stretch (lactam)1620Amide I band

Data obtained in CHCl₃.[4][8] The broad O-H stretch of the carboxylic acid, typically found between 2500-3300 cm⁻¹, is also expected.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Technique Parameter Value
LC-ESI-QTOF Precursor Ion [M-H]⁻170.0823 m/z
Major Fragment Ions84.0444, 42.0016, 42.0068, 85.0071, 41.0033 m/z

Data sourced from PubChem CID 11607993.[3]

Crystallographic Data

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state.

Parameter Value
Crystal System Monoclinic
Space Group P2₁
a 6.285(3) Å
b 8.010(4) Å
c 9.190(5) Å
β 108.411(7)°
Volume 439.0 ų
Z 2

Data sourced from Zeitschrift für Kristallographie - New Crystal Structures, 2009, 224, 709-710.[11]

Biological Context and Significance

This compound is the primary metabolite of the antiepileptic drug Levetiracetam.[3] Levetiracetam's mechanism of action involves binding to the synaptic vesicle glycoprotein 2A (SV2A), which modulates neurotransmitter release.[12][13] While the pharmacological activity of the parent drug is well-established, the carboxylic acid metabolite is generally considered to be inactive. Its formation is a result of enzymatic hydrolysis of the amide group of Levetiracetam.

Although a different 2-oxopyrrolidine derivative has been shown to activate the Nrf-2 signaling pathway, which is involved in cellular antioxidant responses, there is currently no direct evidence to suggest that this compound shares this activity.[9][14] The primary relevance of this compound in a pharmacological context remains as a metabolite and a key precursor in the synthesis of Levetiracetam.[1]

Conclusion

This compound is a molecule of significant interest in the pharmaceutical industry due to its indispensable role in the production of Levetiracetam. This guide has provided a detailed summary of its molecular structure, physicochemical properties, a validated synthetic protocol, and comprehensive spectroscopic and crystallographic data. This information is crucial for researchers and professionals involved in the synthesis, quality control, and study of this important pharmaceutical intermediate.

References

An In-depth Technical Guide on the Biological Activity of Levetiracetam Acid (ucb L057)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levetiracetam acid, also known as ucb L057, is the primary and pharmacologically inactive metabolite of the second-generation anti-epileptic drug, levetiracetam. This technical guide provides a comprehensive overview of the biological activity of levetiracetam acid, consolidating available data on its anticonvulsant properties, interaction with molecular targets, and its metabolic profile. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction

Levetiracetam is a widely prescribed anti-epileptic drug with a unique mechanism of action primarily involving its binding to the synaptic vesicle glycoprotein 2A (SV2A)[1][2][3]. Following administration, levetiracetam is minimally metabolized, with the majority being excreted unchanged in the urine[4][5]. The principal metabolic pathway is the enzymatic hydrolysis of the acetamide group, resulting in the formation of levetiracetam acid (ucb L057)[1][6]. This metabolite is considered pharmacologically inactive, a characteristic that contributes to levetiracetam's favorable drug-drug interaction profile[1][5]. This guide will delve into the experimental evidence that substantiates the inactive nature of levetiracetam acid.

Anticonvulsant Activity

Extensive preclinical studies have been conducted to evaluate the potential anticonvulsant effects of levetiracetam acid. These investigations have consistently demonstrated a lack of efficacy in various animal models of epilepsy.

In Vivo Studies in Sound-Sensitive Mice

A key study assessing the anticonvulsant potential of levetiracetam acid utilized a sound-sensitive mouse model, a well-established paradigm for screening anti-epileptic compounds.

Experimental Protocol:

  • Animal Model: Sound-sensitive mice, which exhibit audiogenic seizures upon exposure to a high-intensity acoustic stimulus.

  • Drug Administration: Levetiracetam acid (ucb L057) was administered intraperitoneally (i.p.) at doses up to 548 mg/kg.

  • Seizure Induction: Following drug administration, mice were exposed to a sound stimulus to induce seizures.

  • Observation: The incidence and severity of seizures were observed and scored.

Results: Even at a high dose of 548 mg/kg, levetiracetam acid was found to be inactive and did not provide any protection against audiogenic seizures[2][3]. This finding is a cornerstone in classifying the metabolite as devoid of anticonvulsant activity.

Interaction with Molecular Targets

The primary mechanism of action of levetiracetam is its high-affinity binding to SV2A[1][2][3]. To determine if levetiracetam acid shares this property, its interaction with this molecular target has been investigated.

Synaptic Vesicle Glycoprotein 2A (SV2A) Binding

Metabolic Profile and Drug Interactions

A significant aspect of the biological profile of levetiracetam acid is its limited interaction with drug-metabolizing enzymes, which contributes to the low potential for pharmacokinetic drug-drug interactions observed with levetiracetam.

In Vitro Evaluation of Enzyme Inhibition

The potential for levetiracetam and its carboxylic acid metabolite to inhibit major drug-metabolizing enzymes has been systematically evaluated.

Experimental Protocol:

  • Enzyme Sources: Human liver microsomes and primary cultures of rat hepatocytes.

  • Enzymes Assayed:

    • Cytochrome P450 (CYP) isoforms: CYP3A4, CYP2A6, CYP1A2, CYP2C19, CYP2E1, CYP2C9, CYP2D6.

    • Epoxide hydrolase.

    • UDP-glucuronyltransferase (UGT) isoforms.

  • Test Compounds: Levetiracetam and its carboxylic acid metabolite (ucb L057) at concentrations up to 1 mM.

  • Methodology: Specific substrates for each enzyme were incubated with the enzyme source in the presence and absence of the test compounds. The formation of the respective metabolites was quantified to determine the extent of enzyme inhibition.

Results: Neither levetiracetam nor its carboxylic acid metabolite, at concentrations up to 1 mM, demonstrated any significant inhibitory effect on the activities of the tested CYP450 isoforms, epoxide hydrolase, or UGT enzymes[9].

Table 1: Summary of In Vitro Enzyme Inhibition by Levetiracetam Acid (ucb L057)

Enzyme/Enzyme FamilyTest SystemConcentration of ucb L057ResultReference
Cytochrome P450 (CYP) Isoforms (3A4, 2A6, 1A2, 2C19, 2E1, 2C9, 2D6)Human Liver MicrosomesUp to 1 mMNo significant inhibition[9]
Epoxide HydrolaseHuman Liver MicrosomesUp to 1 mMNo significant inhibition[9]
UDP-glucuronyltransferases (UGTs)Human Liver MicrosomesUp to 1 mMNo significant inhibition[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of levetiracetam and the workflow for assessing the anticonvulsant activity of its metabolite.

Levetiracetam Levetiracetam Hydrolysis Enzymatic Hydrolysis (B-esterases in blood) Levetiracetam->Hydrolysis ~24% of dose Excretion Renal Excretion Levetiracetam->Excretion ~66% of dose (unchanged) Levetiracetam_Acid Levetiracetam Acid (ucb L057) (Inactive Metabolite) Hydrolysis->Levetiracetam_Acid Levetiracetam_Acid->Excretion

Metabolic pathway of levetiracetam to levetiracetam acid.

cluster_0 In Vivo Anticonvulsant Activity Assay Animal_Model Sound-Sensitive Mice Drug_Admin Administer Levetiracetam Acid (up to 548 mg/kg, i.p.) Animal_Model->Drug_Admin Seizure_Induction Audiogenic Stimulus Drug_Admin->Seizure_Induction Observation Observe and Score Seizure Activity Seizure_Induction->Observation Result Result: Inactive Observation->Result

Workflow for anticonvulsant activity testing of levetiracetam acid.

Conclusion

The available scientific evidence robustly supports the classification of levetiracetam acid (ucb L057) as a pharmacologically inactive metabolite. It does not exhibit anticonvulsant properties in relevant animal models, even at high doses. Furthermore, it does not significantly interact with major drug-metabolizing enzymes, which underpins the low propensity for pharmacokinetic drug-drug interactions associated with levetiracetam therapy. For researchers and drug development professionals, this understanding of the biological inactivity of levetiracetam's primary metabolite is crucial for interpreting pharmacokinetic data and for the continued development of safe and effective antiepileptic therapies.

References

A Technical Guide to (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides crucial technical information for researchers utilizing (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid in their work. This chiral molecule is a key intermediate in the synthesis of the antiepileptic drug Levetiracetam and serves as a valuable building block in medicinal chemistry and drug development.[1][2] This document outlines reliable suppliers, experimental protocols, and the relevant biological pathways associated with its downstream applications.

Sourcing and Procurement: A Comparative Supplier Analysis

This compound, also known as Levetiracetam Carboxylic Acid, is available from various chemical suppliers for research and development purposes.[3] The racemic form, (2RS)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, is often referred to as Levetiracetam Impurity A.[][5][6] When selecting a supplier, researchers should consider purity, available quantities, and cost. The following table summarizes data from several suppliers to facilitate this decision-making process.

SupplierProduct NameCAS NumberPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich Levetiracetam impurity A, European Pharmacopoeia (EP) Reference Standard67118-31-4 (Racemate)Pharmaceutical Primary StandardNot specified$192.80
JIGS Chemical Limited This compound102849-49-0≥ 98%CustomGet Latest Price
ChemicalBook This compound102849-49-097%-99%1 kg$8.80/kg
Anax Laboratories Levetiracetam Carboxylic Acid102849-49-096.00%Not specifiedInquiry
Anax Laboratories Levetiracetam EP Impurity A67118-31-4 (Racemate)98.00%Not specifiedInquiry
Apollo Scientific (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid102849-49-098%Not specifiedInquiry
BOC Sciences 2-(2-oxopyrrolidin-1-yl)butanoic Acid67118-31-4 (Racemate)>95%250 mg$299
USP Store Levetiracetam acid (25 mg)102849-49-0Analytical Material25 mgInquiry
Pharmaffiliates Levetiracetam Carboxylic Acid102849-49-0High PurityNot specifiedLogin for price
SynZeal Levetiracetam EP Impurity A67118-31-4 (Racemate)Not specifiedNot specifiedInquiry
Klivon Levetiracetam EP Impurity A67118-31-4 (Racemate)>90% (HPLC)Not specifiedInquiry

Experimental Protocols: Synthesis of Levetiracetam

This compound is a direct precursor to Levetiracetam. The following protocol details a common laboratory-scale synthesis.

Materials and Reagents
  • (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid (5)

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine (TEA)

  • Ethyl chloroformate

  • Ammonia gas (NH₃)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid (5) (20.0 g, 0.12 mol) in dichloromethane (130 ml).

  • Cooling: Cool the solution to a temperature between -40°C and -30°C using a suitable cooling bath (e.g., dry ice/acetone).

  • Addition of Triethylamine: Slowly add triethylamine (19.6 mL, 0.14 mol) to the cooled solution over a period of 15 minutes, ensuring the temperature remains within the specified range.

  • Activation: Add ethyl chloroformate (12.4 mL, 0.13 mol) dropwise to the reaction mixture over 10 minutes. Stir the mixture for an additional 30 minutes at the same temperature.

  • Amidation: Bubble ammonia gas through the reaction mixture at -40°C to -30°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After stirring for four to five hours, allow the reaction mixture to warm to room temperature (25–30°C).

  • Filtration: Filter the precipitated salt and wash it with dichloromethane (3 x 60 ml).

  • Concentration: Concentrate the filtrate under reduced pressure at a temperature below 40°C to yield crude Levetiracetam as a white solid.[7]

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate.

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid in Dichloromethane B Cool to -40°C to -30°C A->B C Add Triethylamine B->C D Add Ethyl Chloroformate C->D E Bubble Ammonia Gas D->E F Warm to Room Temperature E->F G Filter Precipitated Salt F->G H Concentrate Filtrate G->H I Crude Levetiracetam H->I J Recrystallization (Optional) I->J K Pure Levetiracetam J->K

Caption: Workflow for the synthesis of Levetiracetam.

Biological Context: Levetiracetam's Mechanism of Action

Understanding the mechanism of action of Levetiracetam, the primary product synthesized from this compound, is crucial for researchers in drug development. Levetiracetam's primary target is the synaptic vesicle protein 2A (SV2A), which is involved in the regulation of neurotransmitter release.[8][9]

Signaling Pathway

Levetiracetam's interaction with SV2A modulates synaptic transmission. While the exact downstream effects are still under investigation, it is believed to stabilize synaptic vesicle function, thereby reducing abnormal neuronal firing that can lead to seizures.[8] Additionally, some studies suggest that Levetiracetam may also influence N-type calcium channels and enhance the activity of the inhibitory neurotransmitter GABA.[8]

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal LEV Levetiracetam SV2A SV2A LEV->SV2A Binds to Ca_channel N-type Ca²⁺ Channel LEV->Ca_channel Inhibits GABA_receptor GABA Receptor LEV->GABA_receptor Enhances activity of Vesicle Synaptic Vesicle SV2A->Vesicle Modulates NT_release Reduced Neurotransmitter Release Vesicle->NT_release Leads to Ca_channel->NT_release Contributes to Glutamate Glutamate NT_release->Glutamate Decreases GABA Enhanced GABAergic Inhibition GABA_receptor->GABA

Caption: Proposed mechanism of action of Levetiracetam.

References

Methodological & Application

Synthesis of Levetiracetam from (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Levetiracetam, an antiepileptic drug, from its key intermediate, (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid. The primary synthetic route detailed is the amidation of the carboxylic acid functionality. This process involves the activation of the carboxylic acid followed by reaction with an ammonia source. This document outlines various methods for this conversion, presents quantitative data in structured tables for comparative analysis, and provides detailed, step-by-step experimental protocols. Additionally, diagrams illustrating the chemical pathway and experimental workflow are included to facilitate a comprehensive understanding of the synthesis process. The precise chiral structure of this compound is crucial for the biological activity of Levetiracetam, making the stereochemical integrity of this intermediate paramount to the safety and efficacy of the final drug product.[1]

Introduction

Levetiracetam is a widely prescribed second-generation antiepileptic medication used for the treatment of partial-onset seizures, myoclonic seizures, and tonic-clonic seizures.[2] Its synthesis often proceeds through the key chiral intermediate this compound. The conversion of this carboxylic acid to the corresponding primary amide, Levetiracetam, is a critical step in the overall manufacturing process. This document details established protocols for this transformation, focusing on common laboratory and industrial methodologies.

Chemical Reaction Pathway

The synthesis of Levetiracetam from this compound is a direct amidation reaction. This typically involves a two-step process: activation of the carboxylic acid and subsequent reaction with ammonia.

Levetiracetam Synthesis Pathway start This compound activated Activated Intermediate (e.g., Acyl Chloride, Mixed Anhydride) start->activated Activating Agent (e.g., SOCl₂, Ethyl Chloroformate) product Levetiracetam activated->product Ammonia Source (e.g., NH₃ gas, NH₄OH)

Caption: Chemical synthesis pathway of Levetiracetam.

Data Presentation

The following tables summarize quantitative data from various reported methods for the synthesis of Levetiracetam from this compound.

Table 1: Reagents and Solvents for Amidation

Activating AgentAmmonia SourceSolvent(s)Reference
Ethyl ChloroformateAmmonium HydroxideDichloromethane
Thionyl ChlorideGaseous AmmoniaAlcoholic Solvent[3]
-Potassium HydroxideMethylene Chloride[3]

Table 2: Reaction Conditions and Performance

MethodTemperature (°C)Reaction TimeYield (%)Purity (%)
Ethyl Chloroformate/NH₄OHNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Thionyl Chloride/Gaseous NH₃Not SpecifiedNot Specified60.0 (molar)Not Specified
Cyclization with KOH-5 to 10Not Specified>72 (crude)Not Specified

Experimental Protocols

Below are detailed protocols for the synthesis of Levetiracetam.

Protocol 1: Amidation via Acyl Chloride Intermediate

This protocol is based on the activation of the carboxylic acid using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous alcoholic solvent (e.g., Methanol or Ethanol)

  • Gaseous ammonia (NH₃)

  • Ethyl acetate

  • Acetone

Procedure:

  • Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an anhydrous alcoholic solvent.

  • Cool the solution in an ice bath (0-5 °C).

  • Slowly add a substoichiometric amount of thionyl chloride dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Ammonolysis: Cool the reaction mixture to 0-5 °C and purge with gaseous ammonia.

  • Maintain the ammonia purge and stir the reaction for 2-4 hours. The progress of the amidation can be monitored by TLC or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Levetiracetam.

    • Purify the crude product by recrystallization from a suitable solvent system, such as acetone/ethyl acetate.[3]

Protocol 2: Mixed Anhydride Method

This protocol involves the formation of a mixed anhydride using ethyl chloroformate.

Materials:

  • This compound

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Ammonium hydroxide (concentrated)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Mixed Anhydride Formation: In a round-bottom flask, dissolve this compound in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add ethyl chloroformate dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Amidation: Slowly add concentrated ammonium hydroxide to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and wash with water, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow Diagram

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Amidation cluster_workup Work-up and Purification start Dissolve Starting Material in Anhydrous Solvent cool1 Cool to 0-5 °C start->cool1 add_activating Add Activating Agent (e.g., SOCl₂) cool1->add_activating stir1 Stir at Room Temperature add_activating->stir1 cool2 Cool to 0-5 °C stir1->cool2 Proceed to Amidation add_ammonia Introduce Ammonia Source (e.g., Gaseous NH₃) cool2->add_ammonia stir2 Stir for 2-4 hours add_ammonia->stir2 concentrate1 Concentrate Under Reduced Pressure stir2->concentrate1 Proceed to Work-up extract Solvent Extraction (e.g., Ethyl Acetate) concentrate1->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry with Na₂SO₄ wash->dry concentrate2 Concentrate to Obtain Crude Product dry->concentrate2 purify Recrystallization or Chromatography concentrate2->purify final_product Pure Levetiracetam purify->final_product

Caption: General experimental workflow for Levetiracetam synthesis.

Conclusion

The synthesis of Levetiracetam from this compound is a well-established process in pharmaceutical manufacturing. The choice of amidation method depends on factors such as scale, available reagents, and desired purity. The protocols provided herein offer robust and reproducible methods for this key synthetic transformation. Careful control of reaction conditions and rigorous purification are essential to obtain high-purity Levetiracetam suitable for pharmaceutical applications.

References

Application Notes and Protocols for the Quantification of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, a key intermediate and impurity in the synthesis of the antiepileptic drug Levetiracetam, requires precise and accurate quantification for quality control and regulatory purposes. The stereochemical integrity of this compound is critical as the biological activity of Levetiracetam is specific to its (S)-enantiomer. This document provides detailed application notes and protocols for various analytical methods for the quantification of this compound.

Analytical Methods Overview

A variety of analytical techniques can be employed for the separation and quantification of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for chiral separation, the matrix of the sample (bulk drug, pharmaceutical formulation, or biological fluid), and the desired sensitivity. High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is a fundamental technique for assessing purity and separating enantiomers.[1] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer high sensitivity and selectivity, especially for biological samples.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for various analytical methods used for the quantification of this compound and its related compounds.

Table 1: Chiral High-Performance Liquid Chromatography (HPLC) Methods

ParameterMethod 1Method 2Method 3
Column Chiralpak AD-H[3]Chiral-α1-acid glycoprotein (AGP)[4]Chiralpak AD-RH[5]
Mobile Phase Hexane:Isopropanol (90:10, v/v)[3]Phosphate buffer (pH 7.0)[4]Water:Acetonitrile (80:20, v/v)[5]
Flow Rate 1.0 mL/min[3]0.7 mL/min[4]0.5 mL/min[5]
Detection UV at 210 nm[4]UV at 210 nm[4]Not Specified
Linearity Range 2250-9000 ng/mL ((R)-enantiomer)[3]0.4–20 µg/mL ((R)-enantiomer)[4]Not Specified
LOD 900 ng/mL ((R)-enantiomer)[3]0.1 µg/mL ((R)-enantiomer)[4]40 ng/mL (distomer)[5]
LOQ 2250 ng/mL ((R)-enantiomer)[3]0.4 µg/mL ((R)-enantiomer)[4]120 ng/mL (distomer)[5]
Precision (%RSD) < 8% ((R)-enantiomer at LOQ)[3]Not Specified< 10% (distomer at specification level)[5]

Table 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Impurity Profiling

ParameterMethod Details
Column Inertsil ODS-3V, 150 x 4.6 mm, 3µm[6]
Mobile Phase Gradient: A: pH 5.5 phosphate buffer:acetonitrile (950:50 v/v), B: acetonitrile:water (90:10 v/v)[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 40°C[6]
Detection UV at 205 nm[6]
LOD Impurity-C: 0.0024%[6]
LOQ Impurity-C: 0.0074%[6]
Correlation Coefficient > 0.99 for all impurities[6]

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Method

ParameterMethod Details
Column Chiral cyclodextrin capillary column[2]
Detection Ion Trap Mass Spectrometry (Selected Ion Monitoring)[2]
Sample Matrix Dog Plasma and Urine[2]
Linearity Range Plasma: 1 µM to 2 mM, Urine: 0.5 mM to 38 mM[2]
Inter-day Precision (%RSD) ~10%[2]

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Separation

This protocol is based on the method described for the separation of Levetiracetam and its (R)-enantiomer using a Chiralpak AD-H column.[3]

1. Materials and Reagents:

  • This compound reference standard

  • (2R)-2-(2-Oxopyrrolidin-1-yl)butanoic acid reference standard

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Methanol (for sample preparation)

  • Water (HPLC grade)

2. Instrumentation:

  • HPLC system with a UV detector

  • Chiralpak AD-H column (250 x 4.6 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase: n-Hexane: Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standards in methanol to obtain a known concentration.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the linear range of the assay.

5. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the standard and sample solutions.

  • Identify and quantify the enantiomers based on their retention times compared to the standards.

Protocol 2: RP-HPLC Method for Impurity Quantification

This protocol is adapted from a stability-indicating RP-HPLC method for Levetiracetam and its impurities.[6]

1. Materials and Reagents:

  • This compound reference standard

  • Other relevant impurity reference standards

  • Potassium dihydrogen phosphate

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid (for pH adjustment)

2. Instrumentation:

  • HPLC system with a UV detector

  • Inertsil ODS-3V column (150 x 4.6 mm, 3 µm)

3. Chromatographic Conditions:

  • Mobile Phase A: Mix 950 mL of pH 5.5 phosphate buffer with 50 mL of acetonitrile.

  • Mobile Phase B: Mix 900 mL of acetonitrile with 100 mL of water.

  • Gradient Program: Define a suitable gradient to separate all impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 205 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Buffer Preparation: Dissolve a suitable amount of potassium dihydrogen phosphate in water and adjust the pH to 5.5 with diluted orthophosphoric acid.

  • Standard Stock Solution: Prepare individual stock solutions of the analyte and its impurities in a suitable diluent.

  • Sample Solution: Dilute the sample to an appropriate concentration with the mobile phase.

5. Analysis Procedure:

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the blank, standard, and sample solutions.

  • Quantify the impurities based on the peak areas relative to the corresponding reference standards.

Protocol 3: GC-MS Method for Enantioselective Analysis in Biological Fluids

This protocol is based on a method for the enantioselective analysis of Levetiracetam and its enantiomer in dog plasma and urine.[2]

1. Materials and Reagents:

  • Internal standard

  • Solvents for extraction (e.g., ethyl acetate)

  • Derivatizing agent (if necessary)

  • Solid-phase extraction (SPE) cartridges

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Chiral cyclodextrin capillary column

3. Sample Preparation (Solid-Phase Extraction):

  • Condition the SPE cartridge with appropriate solvents.

  • Load the plasma or urine sample (pre-treated if necessary).

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard with a suitable solvent.

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for injection.

4. GC-MS Conditions:

  • Injector Temperature: Set to an appropriate temperature for volatilization.

  • Oven Temperature Program: Develop a temperature gradient to achieve separation of the enantiomers.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Operate in Selected Ion Monitoring (SIM) mode, monitoring specific ions for the analyte and internal standard.

5. Analysis Procedure:

  • Inject the prepared sample into the GC-MS system.

  • Integrate the peak areas of the analyte and internal standard.

  • Calculate the concentration of the analyte using a calibration curve prepared with spiked matrix samples.

Visualizations

experimental_workflow_hplc cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard B Dissolve in Solvent A->B E Inject Sample B->E C Prepare Sample Solution C->E D Equilibrate Column D->E F Chromatographic Separation E->F G UV Detection F->G H Peak Integration G->H I Quantification H->I

Caption: General workflow for HPLC analysis.

experimental_workflow_gcms cluster_extraction Sample Preparation (SPE) cluster_gcms GC-MS Analysis cluster_data Data Analysis A Condition SPE Cartridge B Load Biological Sample A->B C Wash Cartridge B->C D Elute Analyte C->D E Evaporate & Reconstitute D->E F Inject Sample E->F G GC Separation F->G H Mass Spectrometry Detection G->H I Peak Integration (SIM) H->I J Quantification I->J

Caption: Workflow for GC-MS analysis of biological samples.

logical_relationship_methods cluster_techniques Analytical Techniques cluster_applications Primary Applications Analyte This compound HPLC HPLC Analyte->HPLC GCMS GC-MS Analyte->GCMS LCMSMS LC-MS/MS Analyte->LCMSMS Chiral Chiral Purity HPLC->Chiral Impurity Impurity Profiling HPLC->Impurity GCMS->Chiral Bioanalysis Bioanalysis GCMS->Bioanalysis LCMSMS->Bioanalysis

Caption: Relationship between analytical techniques and applications.

References

Application Note and Protocol for the Chiral Separation of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid is a key chiral intermediate in the synthesis of Levetiracetam, an antiepileptic drug. The enantiomeric purity of this intermediate is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the chiral separation of the enantiomers of 2-(2-Oxopyrrolidin-1-yl)butanoic acid. The presented methodologies are based on established techniques for the chiral separation of the structurally related compound, Levetiracetam, and provide a strong starting point for method development and validation for the target analyte.

The primary analytical techniques for chiral separation of this class of compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), employing chiral stationary phases (CSPs).

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from a validated method for the enantiomeric separation of Levetiracetam.[1] Modifications may be required for optimal separation of the carboxylic acid analogue.

a. Sample Preparation:

  • Prepare a stock solution of the racemic 2-(2-Oxopyrrolidin-1-yl)butanoic acid in the mobile phase or a suitable solvent (e.g., isopropanol) at a concentration of 1 mg/mL.

  • Prepare a sample solution by diluting the stock solution to a final concentration of approximately 10 µg/mL with the mobile phase.

b. Chromatographic Conditions:

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (An alternative is Chiralcel OD-H)[1]

  • Mobile Phase: Hexane: Isopropanol (90:10, v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 25°C

  • Detection: UV at 210 nm[2]

  • Injection Volume: 10 µL[1]

c. System Suitability:

  • Inject the racemic standard solution.

  • The resolution between the two enantiomer peaks should be not less than 7.[1]

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of the enantiomers in biological matrices and is based on a published method for Levetiracetam and its enantiomer.[3][4][5]

a. Sample Preparation (from Plasma or Urine):

  • Perform a solid-phase extraction (SPE) of the sample.[3][4]

  • The extracted sample may require derivatization to improve volatility for GC analysis.

b. Chromatographic Conditions:

  • Column: Chiral cyclodextrin capillary column[3][4]

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program:

    • Initial temperature: 60°C, hold for 1 min

    • Ramp: 10°C/min to 220°C

    • Hold at 220°C for 5 min

  • Detector: Ion Trap Mass Spectrometer[3][4]

  • Detection Mode: Selected Ion Monitoring (SIM)[3][5]

Data Presentation

The following table summarizes quantitative data from a representative chiral HPLC method for the separation of Levetiracetam enantiomers, which can be used as a benchmark for the development of a method for 2-(2-Oxopyrrolidin-1-yl)butanoic acid.

ParameterValueReference
Chromatographic Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm[1]
Mobile Phase Hexane: Isopropanol (90:10, v/v)[1]
Flow Rate 1.0 mL/min[1]
(R)-enantiomer Retention Time ~9.1 min[2]
(S)-enantiomer Retention Time ~13.9 min[2]
Resolution (Rs) > 7[1][2]
Limit of Detection (LOD) 900 ng/mL[1]
Limit of Quantification (LOQ) 2250 ng/mL[1]
Linearity Range 2250-9000 ng[1]
Recovery 93.5% to 104.1%[1]

Mandatory Visualization

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing start Racemic Analyte prep_step1 Dissolve in Mobile Phase start->prep_step1 prep_step2 Dilute to Working Concentration prep_step1->prep_step2 hplc_injection Inject Sample into HPLC prep_step2->hplc_injection separation Separation on Chiral Stationary Phase hplc_injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify Enantiomers chromatogram->quantification result Determine Enantiomeric Purity quantification->result

Caption: Experimental workflow for chiral separation by HPLC.

References

Application Notes: Protocol for Dissolving Levetiracetam for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levetiracetam is a second-generation anti-epileptic drug (AED) widely used in the treatment of various seizure types.[1][2] Its primary mechanism of action involves binding to the synaptic vesicle glycoprotein 2A (SV2A), a protein crucial for the regulation of neurotransmitter release.[1][3][4] For researchers conducting in vitro studies to investigate its efficacy, mechanism, or potential new applications, the proper dissolution and preparation of Levetiracetam solutions are critical for obtaining accurate and reproducible results. This document provides detailed protocols for preparing Levetiracetam solutions and a representative in vitro assay methodology.

Data Presentation: Solubility and Binding Affinity

Levetiracetam is a white to off-white crystalline powder characterized by its high solubility in aqueous solutions.[5][6] The following tables summarize its solubility in various solvents and its binding affinity to its primary target, SV2A.

Table 1: Solubility of Levetiracetam in Various Solvents

SolventSolubilitySource
Water104 g/100 mL[6][7]
Phosphate Buffered Saline (PBS), pH 7.2~10 mg/mL[8]
0.1N HCl (pH 1.2)1.98 g/mL[5]
Phosphate Buffer (pH 6.8)1.98 g/mL[5]
Dimethyl Sulfoxide (DMSO)~20 mg/mL[8]
Ethanol~16.7 mg/mL[8]
Dimethyl Formamide (DMF)~20 mg/mL[8]
Methanol53.6 g/100 mL[6]
Chloroform65.3 g/100 mL[6]

Table 2: Binding Affinity of Levetiracetam

TargetBinding Affinity MetricValueAssay MethodSource
Human SV2ApIC50~5.1 - 5.8Radioligand Displacement Assay[9]
Human SV2AKᵢ~8 µMRadioligand Displacement Assay[9]
Human SV2AIC501.99 µMRadioligand Displacement Assay[8]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Levetiracetam Stock Solution

For many in vitro experiments, particularly in cell culture, it is standard practice to prepare a concentrated stock solution in an organic solvent like DMSO. This allows for easy dilution to various working concentrations while minimizing the final solvent concentration in the assay medium.

Materials:

  • Levetiracetam powder (crystalline solid)

  • Anhydrous or low-water content Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vial

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic water bath (optional)

Methodology:

  • Weighing: Accurately weigh the desired amount of Levetiracetam powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution (MW: 170.2 g/mol ), weigh 17.02 mg of Levetiracetam.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the Levetiracetam powder.

  • Dissolution: a. Tightly cap the vial and vortex thoroughly for 1-2 minutes. b. To ensure complete dissolution, place the vial in an ultrasonic water bath for 10-15 minutes.[10] Gentle warming to 37°C can also be used to aid solubility.[10] c. Visually inspect the solution to confirm that no solid particles remain. The solution should be clear and colorless.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term stability (≥4 years).[8]

Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays

This protocol describes the dilution of the concentrated DMSO stock solution into an aqueous buffer or cell culture medium for immediate experimental use.

Materials:

  • Levetiracetam stock solution (e.g., 100 mM in DMSO)

  • Sterile aqueous buffer (e.g., PBS, HBSS) or cell culture medium

  • Sterile dilution tubes

Methodology:

  • Thawing: Thaw a single aliquot of the Levetiracetam stock solution at room temperature.

  • Dilution: Perform a serial dilution of the stock solution into the desired aqueous medium to achieve the final working concentration.

    • Crucial Step: To prevent precipitation, add the stock solution to the aqueous medium while vortexing or mixing.[10] Do not add the aqueous solution directly to the concentrated DMSO stock.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of Levetiracetam used in the experiment. This is essential to account for any potential biological effects of the solvent itself. The final DMSO concentration should typically be kept below 0.5%.[10]

  • Final Preparation: Ensure the final working solution is clear and homogenous before applying it to cells or tissue. If any precipitation is observed, the solution should be discarded.

  • Usage: Use the freshly prepared working solution immediately for optimal results. It is not recommended to store aqueous solutions for more than one day.[8]

Protocol 3: Representative In Vitro Assay - SV2A Radioligand Displacement Binding Assay

This protocol provides a synthesized methodology for a competitive radioligand binding assay to determine the affinity of Levetiracetam for SV2A, based on established methods.[4][9]

Objective: To determine the IC50 (and subsequently the Kᵢ) of Levetiracetam by measuring its ability to displace a specific radiolabeled ligand from the SV2A protein.

Materials:

  • Biological Source: Membranes prepared from rodent brain tissue (e.g., cerebral cortex) or cell lines expressing recombinant human SV2A.[9]

  • Radioligand: A tritiated SV2A ligand, such as [³H]ucb 30889.[11]

  • Test Compound: Levetiracetam working solutions at various concentrations.

  • Non-specific Binding Control: A high concentration of an unlabeled SV2A ligand (or Levetiracetam itself, e.g., 1 mM) to determine non-specific binding.[11]

  • Assay Buffer: e.g., Phosphate-Buffered Saline (PBS) or Tris-HCl buffer.

  • Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a vacuum filtration manifold.[9]

  • Scintillation Counter and scintillation cocktail.

Methodology:

  • Membrane Preparation: Homogenize brain tissue in a cold buffer and use differential centrifugation to isolate a crude membrane fraction containing SV2A.[9]

  • Assay Setup: In a 96-well plate, combine the following:

    • SV2A-containing membranes (e.g., 100 µg of protein).[11]

    • Radioligand (e.g., 1.8 nM [³H]ucb 30889).[11]

    • Varying concentrations of Levetiracetam (for the competition curve), buffer (for total binding), or excess unlabeled ligand (for non-specific binding).

  • Incubation: Incubate the plates for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding reaction to reach equilibrium.[9][11]

  • Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.[9]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.[9]

  • Detection: Place the dried filters into scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the Levetiracetam concentration. Use non-linear regression analysis to determine the IC50 value, which is the concentration of Levetiracetam that inhibits 50% of the specific binding of the radioligand.[4]

Visualizations

G cluster_prep Solution Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_stock Prepare Concentrated Stock Solution (DMSO) prep_work Prepare Aqueous Working Solutions prep_stock->prep_work assay_setup Combine Membranes, Radioligand & Levetiracetam prep_work->assay_setup prep_mem Prepare SV2A-Containing Membranes prep_mem->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Separate Bound/Free Ligand via Vacuum Filtration incubation->filtration detection Quantify Radioactivity (Scintillation Counting) filtration->detection analysis Calculate IC50 via Non-Linear Regression detection->analysis

Caption: Experimental workflow for an SV2A radioligand displacement assay.

G cluster_presynaptic Presynaptic Terminal LEV Levetiracetam SV2A SV2A LEV->SV2A Binds SV Synaptic Vesicle Release Neurotransmitter Release SV->Release Fusion Synapse Synaptic Cleft SV2A->Release Modulates (Inhibits) NT Neurotransmitters (e.g., Glutamate)

Caption: Levetiracetam binds to SV2A to modulate neurotransmitter release.

References

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) for the Analysis of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, commonly known as Levetiracetam, is a widely used second-generation antiepileptic drug.[1] Its therapeutic efficacy is attributed to the (S)-enantiomer. Accurate and robust analytical methods are crucial for quality control in pharmaceutical formulations, therapeutic drug monitoring, and stability studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the determination of Levetiracetam and its impurities. This document provides detailed application notes and protocols for both achiral (Reversed-Phase) and chiral HPLC analysis of Leve­ti­ra­ce­tam.

I. Achiral Analysis of Levetiracetam by Reversed-Phase HPLC

This section details the quantitative analysis of Levetiracetam in pharmaceutical dosage forms using a Reversed-Phase HPLC (RP-HPLC) method with UV detection.

Experimental Protocol

A simple, rapid, and reproducible RP-HPLC method has been developed for the estimation of Levetiracetam.[2]

1. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC System Isocratic HPLC with UV-Vis Detector
Column Prontosil C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Buffer solution (pH 2.8) and Acetonitrile (90:10 v/v)
Flow Rate 1.2 mL/min
Injection Volume 20 µL
Detector Wavelength 215 nm
Column Temperature Ambient
Run Time Approximately 10 minutes

2. Reagent and Sample Preparation:

  • Buffer Preparation (pH 2.8): Prepare a suitable buffer, such as potassium dihydrogen phosphate, and adjust the pH to 2.8 using an appropriate acid.

  • Mobile Phase Preparation: Mix the buffer solution and acetonitrile in the specified ratio (90:10 v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[3]

  • Standard Solution Preparation: Accurately weigh about 25 mg of Levetiracetam reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase to get a concentration of 1000 µg/mL. Further dilutions can be made to prepare working standard solutions.

  • Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 25 mg of Levetiracetam into a 25 mL volumetric flask. Add about 15 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Make up the volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

The concentration of Levetiracetam in the sample is determined by comparing the peak area of the sample with that of the standard solution.

Method Validation Summary

The described method has been validated according to ICH guidelines, demonstrating its suitability for routine analysis.

Validation ParameterResult
Linearity Range 45 µg/mL - 270 µg/mL[2]
Correlation Coefficient (r²) > 0.999[2]
Accuracy (% Recovery) 99.08%[2]
Precision (%RSD) < 2%
Retention Time Approximately 4 minutes[2]

Experimental Workflow: Achiral RP-HPLC Analysis

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solution filter_std Filter Standard prep_std->filter_std prep_sample Prepare Sample Solution (Tablets) filter_sample Filter Sample prep_sample->filter_sample inject Inject Sample/Standard (20 µL) filter_std->inject filter_sample->inject hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->inject run Chromatographic Run inject->run detect UV Detection at 215 nm run->detect acquire Data Acquisition detect->acquire integrate Peak Integration acquire->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Workflow for Achiral RP-HPLC Analysis of Levetiracetam.

II. Chiral Analysis of Levetiracetam by HPLC

This section describes a method for the enantiomeric separation of Levetiracetam from its (R)-enantiomer, which is crucial for ensuring the stereochemical purity of the drug substance.

Experimental Protocol

A normal-phase chiral HPLC method is effective for the enantioselective analysis of Levetiracetam.[4]

1. Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System Isocratic HPLC with UV-Vis Detector
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane and Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector Wavelength 210 nm[5]
Column Temperature Ambient

2. Reagent and Sample Preparation:

  • Mobile Phase Preparation: Mix n-Hexane and Isopropanol in the specified ratio (90:10, v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare individual stock solutions of Levetiracetam and its (R)-enantiomer in the mobile phase. A mixed standard can be prepared by combining appropriate volumes of the stock solutions.

  • Sample Preparation (Bulk Drug/Formulation): Dissolve an accurately weighed amount of the sample in the mobile phase to achieve a suitable concentration.[4] For tablets, extraction with isopropanol may be necessary.[4]

3. Data Analysis:

The enantiomeric purity is determined by calculating the percentage of the (R)-enantiomer relative to the total area of both enantiomer peaks.

Method Validation Summary

The chiral method has been validated for its intended purpose.[4]

Validation ParameterResult
Resolution between Enantiomers > 7[4]
LOD of (R)-enantiomer 900 ng/mL[4]
LOQ of (R)-enantiomer 2250 ng/mL[4]
Linearity of (R)-enantiomer 2250 - 9000 ng/mL (r² > 0.998)[4]
Accuracy (% Recovery of (R)-enantiomer) 94.2% to 104.1%[4]

Experimental Workflow: Chiral HPLC Analysis

G cluster_prep Sample & Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing prep_std Prepare Enantiomer Standards inject Inject Sample/Standard (10 µL) prep_std->inject prep_sample Prepare Sample Solution prep_sample->inject hplc_system HPLC System with Chiral Column hplc_system->inject run Isocratic Elution inject->run detect UV Detection at 210 nm run->detect acquire Data Acquisition detect->acquire integrate Peak Integration for both Enantiomers acquire->integrate calculate Calculate Enantiomeric Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for Chiral HPLC Analysis of Levetiracetam.

The HPLC methods detailed in this application note provide robust and reliable approaches for the quantitative and enantioselective analysis of this compound. The RP-HPLC method is well-suited for routine quality control of pharmaceutical formulations, while the chiral HPLC method is essential for controlling the stereochemical purity of the active pharmaceutical ingredient. These protocols and validation data serve as a valuable resource for researchers, scientists, and drug development professionals working with Levetiracetam.

References

Application Notes and Protocols: (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, also known as Levetiracetam carboxylic acid or ucb L057, is the major, yet inactive, metabolite of the second-generation anti-epileptic drug Levetiracetam.[1] While devoid of intrinsic anti-seizure activity, this compound is of significant interest in neuroscience research, particularly in the fields of pharmacology, neuropharmacology, and drug development.[1][2] Its primary application lies in its use as a crucial biomarker for monitoring Levetiracetam's metabolism, thereby aiding in pharmacokinetic/pharmacodynamic (PK/PD) modeling, therapeutic drug monitoring (TDM), and understanding drug-drug interactions. This document provides detailed application notes and protocols for the utilization of this compound in a research setting.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of this compound is essential for its accurate quantification and use in research.

PropertyValueReference
Molecular Formula C₈H₁₃NO₃[3]
Molecular Weight 171.19 g/mol [3]
CAS Number 102849-49-0[3]
Synonyms Levetiracetam carboxylic acid, ucb L057, (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid[3]
Appearance White solid[4]

Applications in Neuroscience Research

The principal application of this compound in neuroscience research is as a biomarker in studies involving Levetiracetam.

  • Pharmacokinetic Studies: As the primary metabolite, quantifying the concentration of this compound in biological matrices (plasma, urine) alongside Levetiracetam is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug.[1][5]

  • Therapeutic Drug Monitoring (TDM): In clinical and research settings, monitoring the levels of both Levetiracetam and its carboxylic acid metabolite can provide a more comprehensive picture of drug exposure and patient adherence. This is particularly important in special populations such as pediatric patients, the elderly, and individuals with renal impairment, where metabolic pathways may be altered.[1][5]

  • Drug-Drug Interaction Studies: Investigating the impact of co-administered drugs on the metabolic ratio of Levetiracetam to this compound can elucidate potential drug-drug interactions.

  • Metabolic Phenotyping: The rate of formation of this compound can be used to study the activity of the enzymes responsible for Levetiracetam hydrolysis.

Signaling Pathways and Mechanisms of Levetiracetam

While this compound itself is inactive, understanding the mechanism of its parent drug, Levetiracetam, is crucial for contextualizing its importance in research. Levetiracetam exerts its anti-epileptic effects primarily through its high-affinity binding to the synaptic vesicle glycoprotein 2A (SV2A).[6][7] This interaction is believed to modulate neurotransmitter release, thereby reducing neuronal hyperexcitability.

Levetiracetam_Mechanism cluster_presynaptic Presynaptic Terminal cluster_metabolism Metabolism LEV Levetiracetam SV2A SV2A LEV->SV2A Binds to Vesicle Synaptic Vesicle SV2A->Vesicle Modulates Function Release Reduced Neurotransmitter Release Vesicle->Release Neurotransmitter Neurotransmitter (e.g., Glutamate) LEV_met Levetiracetam Metabolite This compound (ucb L057 - Inactive) LEV_met->Metabolite Enzymatic_Hydrolysis Enzymatic Hydrolysis (Non-CYP)

Levetiracetam's mechanism of action and metabolism.

Experimental Protocols

Quantification of this compound in Plasma/Serum by LC-MS/MS

This protocol provides a general framework for the simultaneous determination of Levetiracetam and this compound in plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents

  • This compound analytical standard

  • Levetiracetam analytical standard

  • Stable isotope-labeled internal standard (e.g., Levetiracetam-d3)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma/serum (drug-free for calibration standards and quality controls)

2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Levetiracetam in a suitable solvent (e.g., methanol or ACN).

  • Working Solutions: Prepare serial dilutions of the stock solutions in ACN:water (50:50, v/v) to create working solutions for calibration standards and quality controls (QCs).

  • Calibration Standards and QCs: Spike drug-free plasma/serum with the appropriate working solutions to achieve a range of concentrations covering the expected in-study levels. Typical calibration curves are linear between 0.5 and 100 µg/mL for both analytes.[2]

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma/serum sample, standard, or QC in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold ACN to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 2.1 mm × 100 mm, 3.5 µm).[2]

  • Mobile Phase: An isocratic or gradient elution using a mixture of 0.1% formic acid in water and ACN. A typical isocratic elution might use a ratio of 40:60 (v/v) aqueous to organic phase.[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Injection Volume: 10 µL.[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions:

    • Levetiracetam: m/z 171.1 > 154.1[2]

    • This compound: m/z 172.5 > 126.1[2]

    • Internal Standard (example): m/z 256.3 > 167.3[2]

5. Data Analysis

  • Quantify the peak areas of the analytes and the internal standard.

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.

  • Determine the concentrations of the unknown samples and QCs from the calibration curve using a weighted linear regression model.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma/Serum Sample IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation (ACN) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Determination Calibration->Quantification

Workflow for LC-MS/MS quantification.

Conclusion

This compound is an indispensable tool in neuroscience research focused on the widely used anti-epileptic drug, Levetiracetam. Although pharmacologically inactive, its role as the primary metabolite makes it a critical biomarker for elucidating the pharmacokinetic and metabolic profile of Levetiracetam. The protocols and information provided herein are intended to guide researchers in the effective application of this compound in their studies, ultimately contributing to a better understanding of Levetiracetam's clinical pharmacology and the optimization of epilepsy treatment.

References

Application Notes and Protocols for the Experimental Use of Levetiracetam and its Metabolite, Levetiracetam Acid, in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levetiracetam (LEV), a second-generation anti-epileptic drug, has garnered significant attention for its unique mechanism of action, primarily involving the binding to the synaptic vesicle glycoprotein 2A (SV2A).[1][2] This interaction modulates neurotransmitter release and contributes to its anticonvulsant properties. Beyond seizure control, research suggests that Levetiracetam possesses neuroprotective, anti-inflammatory, and anti-apoptotic properties.[3][4][5] Its principal metabolite, Levetiracetam acid (ucb L057), is generally considered pharmacologically inactive in vivo.[6] These application notes provide a detailed overview and experimental protocols for the use of Levetiracetam and Levetiracetam acid in cell culture settings to investigate their cellular and molecular effects.

Mechanism of Action of Levetiracetam

Levetiracetam's primary molecular target is the synaptic vesicle protein 2A (SV2A), an integral membrane protein found in synaptic vesicles that is crucial for the regulation of neurotransmitter release.[1][2][7] The binding of Levetiracetam to SV2A is thought to modulate its function, thereby affecting the synaptic vesicle cycle.[3] This interaction ultimately leads to a reduction in excitatory neurotransmission.[1]

In addition to its interaction with SV2A, Levetiracetam has been shown to influence intracellular calcium homeostasis by inhibiting N-type calcium channels and reducing calcium release from intracellular stores.[3][8] Furthermore, Levetiracetam exhibits anti-inflammatory effects by suppressing the activation of microglia and reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[3][4]

Levetiracetam Acid (ucb L057)

Levetiracetam is metabolized to an inactive carboxylic acid metabolite, ucb L057, which does not exhibit anticonvulsant activity in animal models.[6][9] In vitro studies on the direct effects of Levetiracetam acid on neuronal cells are limited, with the parent compound being the focus of most research. The provided protocols can be adapted to investigate the cellular effects, or lack thereof, of Levetiracetam acid.

Data Presentation: Quantitative Effects of Levetiracetam in Cell Culture

The following tables summarize quantitative data from various in vitro studies on the effects of Levetiracetam.

Table 1: Neuroprotective Effects of Levetiracetam on Neuronal Cells

Cell TypeInsultLevetiracetam ConcentrationObserved EffectReference
Rat Spinal Motor NeuronsGlutamate (10⁻⁵ M)10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ MSignificant suppression of neuronal loss and potentiation of ChAT activities.[10][10]
Rat Hippocampal NeuronsHypoxia100 µM, 300 µMTwo-fold higher number of viable neurons compared to control.[11][11]
OLN-93 OligodendrocytesGlutamate (8 mM)50 µM, 100 µMSubstantially enhanced cell viability, reduced ROS accumulation and MDA levels.[12][12]

Table 2: Electrophysiological Effects of Levetiracetam on Neuronal Cells

Cell TypeExperimental ModelLevetiracetam ConcentrationObserved EffectReference
Human iPSC-derived NeuronsSpontaneous Activity (MEA)1 mMSignificant decrease in spike number, burst number, and network burst activity after 15 min.[13][14][15][13][14][15]
Rat Hippocampal CA3 NeuronsBicuculline-induced bursting10 µMStrong inhibition of the development of epileptiform bursting and decreased size of established bursts.[16][16]
Rat Hippocampal SlicesHigh K⁺/low Ca²⁺ induced epileptiform responses32 µM, 100 µMConsistent reduction in the second and third population spikes and the number of repetitive population spikes.[17][17]

Table 3: Anti-inflammatory Effects of Levetiracetam in Cell Culture

Cell TypeStimulationLevetiracetam ConcentrationObserved EffectReference
BV-2 Microglial CellsLipopolysaccharide (LPS)50 µg/mLDecreased mRNA levels of IL-1β and TNF-α; significantly decreased protein expression of NF-kB and STAT3.[3][3]
Rat Schwann CellsLipopolysaccharide (LPS)Not specifiedDiminished LPS-induced increase of TNF-α, MMP-9, and caspase 6.[5][5]

Experimental Protocols

Protocol 1: General Protocol for Treatment of Adherent Neuronal Cell Cultures with Levetiracetam or Levetiracetam Acid

This protocol provides a general framework for treating adherent neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures with Levetiracetam or Levetiracetam acid.

Materials:

  • Adherent neuronal cells cultured in appropriate vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction).

  • Complete cell culture medium.

  • Levetiracetam or Levetiracetam acid stock solution (e.g., 100 mM in sterile PBS or DMSO).

  • Phosphate-buffered saline (PBS), sterile.

  • Reagents for downstream analysis (e.g., MTT reagent for viability, lysis buffer for western blotting, RNA extraction kit).

Procedure:

  • Cell Seeding: Seed neuronal cells at a density appropriate for the specific cell line and experiment. Allow cells to adhere and grow for 24-48 hours to reach approximately 70-80% confluency.

  • Preparation of Treatment Media: Prepare serial dilutions of Levetiracetam or Levetiracetam acid in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM to 1 mM). Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Cell Treatment:

    • Carefully aspirate the existing culture medium from the cells.

    • Gently wash the cells once with sterile PBS.

    • Add the prepared treatment media to the respective wells.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Downstream Analysis: Following incubation, proceed with the planned analysis. For example:

    • Cell Viability Assay (MTT): Add MTT reagent to each well, incubate, and then solubilize the formazan crystals. Measure the absorbance at the appropriate wavelength.

    • Western Blotting: Lyse the cells, quantify protein concentration, and perform SDS-PAGE and immunoblotting for target proteins.

    • RT-qPCR: Extract total RNA, synthesize cDNA, and perform quantitative PCR for target genes.

G cluster_protocol Experimental Workflow: Cell Treatment and Analysis start Seed Neuronal Cells prepare_media Prepare Treatment Media (Levetiracetam/Levetiracetam Acid) start->prepare_media treat_cells Treat Cells prepare_media->treat_cells incubate Incubate (24-72h) treat_cells->incubate analysis Downstream Analysis incubate->analysis viability Cell Viability Assay analysis->viability e.g. western Western Blot analysis->western e.g. qpcr RT-qPCR analysis->qpcr e.g. G cluster_presynaptic Presynaptic Terminal LEV Levetiracetam SV2A SV2A LEV->SV2A Binds to Vesicle Synaptic Vesicle SV2A->Vesicle Modulates Function Release Reduced Neurotransmitter Release Vesicle->Release Leads to Neurotransmitter Neurotransmitter (e.g., Glutamate) Neurotransmitter->Release G cluster_pathways Cellular Effects of Levetiracetam cluster_sv2a SV2A Pathway cluster_calcium Calcium Homeostasis cluster_inflammation Neuroinflammation LEV Levetiracetam SV2A SV2A LEV->SV2A Ca_Channels N-type Ca²⁺ Channels LEV->Ca_Channels Inhibits Microglia Microglia Activation LEV->Microglia Suppresses Neuro_Release ↓ Excitatory Neurotransmitter Release SV2A->Neuro_Release Neuroprotection Neuroprotection Neuro_Release->Neuroprotection Ca_Influx ↓ Ca²⁺ Influx Ca_Channels->Ca_Influx Ca_Influx->Neuroprotection Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia->Cytokines Cytokines->Neuroprotection

References

Dosage Considerations for (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, commonly known as Levetiracetam, is a widely utilized antiepileptic drug. Its unique mechanism of action and favorable safety profile have made it a subject of extensive investigation in various animal models of neurological disorders. This document provides detailed application notes and protocols for the use of Levetiracetam in animal studies, with a focus on dosage considerations for epilepsy and neuroprotection models.

Data Presentation: Quantitative Dosage Summary

The following tables summarize the effective doses of Levetiracetam observed in various animal models. These values can serve as a starting point for designing new preclinical studies.

Table 1: Dosage of Levetiracetam in Rodent Seizure Models

Animal ModelSpeciesSeizure TypeRoute of AdministrationEffective Dose (ED50 or M.A.D.)Reference
Electrically KindledMouseGeneralizedIntraperitoneal (i.p.)7 mg/kg[1]
Pentylenetetrazol-KindledMouseGeneralizedIntraperitoneal (i.p.)36 mg/kg[1]
Pilocarpine-InducedMouseSecondarily GeneralizedIntraperitoneal (i.p.)7 mg/kg[1]
Pilocarpine-InducedRatSecondarily GeneralizedIntraperitoneal (i.p.)17 mg/kg (Minimum Active Dose)[1]
Kainic Acid-InducedRatSecondarily GeneralizedIntraperitoneal (i.p.)54 mg/kg (Minimum Active Dose)[1]
Audiogenic Seizure-ProneRatTonic-ClonicIntraperitoneal (i.p.)5.4 - 96 mg/kg (Dose-dependent inhibition)[2]
GAERS (Genetic Absence Epilepsy)RatAbsenceIntraperitoneal (i.p.)5.4 mg/kg[2]
Audiogenic SeizuresDBA/2 MouseTonic-ClonicIntraperitoneal (i.p.)2.5 - 30 mg/kg (Dose-dependent decrease in severity)[3]
Pilocarpine-Induced Status EpilepticusRatStatus EpilepticusIntravenous (i.v.)800 - 1200 mg/kg (Neuroprotective effect)[4]

Table 2: Dosage of Levetiracetam for Neuroprotection

Animal ModelSpeciesIndicationRoute of AdministrationEffective DoseReference
Spontaneously Epileptic Rats (SER)RatNeuroprotectionContinuous Infusion (Alzet osmotic mini-pump)420 mg/ml solution (delivering 16.72-37.32 µg/ml serum concentration)[5]
Permanent Middle Cerebral Artery Occlusion (pMCAO)RatIschemic StrokeIntraperitoneal (i.p.)100 mg/kg[6]

Table 3: Pharmacokinetic Parameters of Levetiracetam in Canines

Administration RouteDoseTmax (Time to Maximum Concentration)T1/2 (Elimination Half-life)Reference
Rectal40 mg/kg103 ± 31 minutes-[7]

Experimental Protocols

Protocol 1: Preparation of Levetiracetam for Administration

Objective: To prepare Levetiracetam for intraperitoneal, intravenous, or oral administration in rodents.

Materials:

  • This compound (Levetiracetam) powder

  • Sterile saline (0.9% sodium chloride)[8]

  • Sterile water for injection[8]

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • For Injection (i.p. or i.v.):

    • Weigh the required amount of Levetiracetam powder based on the desired dose and the number of animals.

    • Dissolve the powder in sterile saline (0.9% sodium chloride).[8] Gentle warming of the solvent may aid in dissolution.[8]

    • Vortex the solution until the powder is completely dissolved.

    • Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile vial.

    • Prepare fresh solutions for each experiment to ensure stability and potency.[8]

  • For Oral Administration (gavage):

    • Dissolve the Levetiracetam powder in sterile water or a suitable vehicle.[8]

    • Ensure the solution is homogenous by vortexing.

    • The solution does not need to be sterile for oral gavage but should be prepared fresh.

Protocol 2: Induction of Seizures and Levetiracetam Administration in a Pilocarpine Mouse Model

Objective: To assess the anticonvulsant efficacy of Levetiracetam in a pilocarpine-induced seizure model in mice.

Materials:

  • Adult male C57BL/6 mice (20-25g)[8]

  • Scopolamine methyl nitrate[8]

  • Pilocarpine hydrochloride

  • Prepared Levetiracetam solution (see Protocol 1)

  • Vehicle control (sterile saline)

  • Diazepam (to terminate status epilepticus)[8]

  • Standardized seizure scoring scale (e.g., Racine's scale)[8]

Procedure:

  • Animal Preparation:

    • Acclimate mice to the housing facility for at least one week prior to the experiment.[8]

    • House animals with free access to food and water.

  • Pre-treatment:

    • Administer scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes before pilocarpine injection to reduce peripheral cholinergic effects.[8]

  • Levetiracetam Administration:

    • Administer the desired dose of Levetiracetam (e.g., 7 mg/kg) via i.p. injection.[1][8]

    • The control group should receive an equivalent volume of the vehicle (sterile saline).[8]

  • Seizure Induction:

    • Administer pilocarpine hydrochloride (dose to be optimized in the lab, typically 250-300 mg/kg, i.p.) 30 minutes after Levetiracetam or vehicle administration.

  • Behavioral Observation:

    • Observe the mice continuously for at least 30-60 minutes following pilocarpine administration for the development of seizures.[8]

    • Score seizure activity using a standardized scale (e.g., Racine's scale).[8]

    • Record the latency to the first seizure, duration, and severity of seizures.[8]

  • Termination of Seizures:

    • If status epilepticus (continuous seizure activity) develops, terminate the seizures after a predetermined duration (e.g., 90 minutes) with an injection of diazepam (10 mg/kg, i.p.).[8]

  • Post-Procedure Care:

    • Monitor animals for recovery.

    • Ensure easy access to food and water.[8]

    • Humanely euthanize animals at the end of the experiment according to approved institutional guidelines.[8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Levetiracetam_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron LEV Levetiracetam SV2A SV2A (Synaptic Vesicle Protein 2A) LEV->SV2A Binds to [5, 19] NT_Release Neurotransmitter Release LEV->NT_Release Reduces [5] Ca_Channel N-type Ca2+ Channel LEV->Ca_Channel Inhibits [5, 7] GABA_A GABAA Receptor LEV->GABA_A Enhances activity [5, 7] AMPA_R AMPA Receptor LEV->AMPA_R Modulates [1] Vesicle Synaptic Vesicle SV2A->Vesicle Modulates Priming & Fusion [1] Vesicle->NT_Release Leads to

Caption: Levetiracetam's primary mechanism of action involves binding to SV2A.

Experimental_Workflow_Anticonvulsant_Study start Start acclimation Animal Acclimation (1 week) start->acclimation grouping Randomization into Groups (Levetiracetam vs. Vehicle) acclimation->grouping pre_treatment Pre-treatment (e.g., Scopolamine) grouping->pre_treatment drug_admin Drug Administration (Levetiracetam or Vehicle) pre_treatment->drug_admin seizure_induction Seizure Induction (e.g., Pilocarpine) drug_admin->seizure_induction observation Behavioral Observation & Seizure Scoring seizure_induction->observation termination Seizure Termination (e.g., Diazepam) observation->termination end End of Experiment (Data Analysis & Euthanasia) termination->end

Caption: Workflow for an anticonvulsant study using a chemical-induced seizure model.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, a key intermediate in the production of the antiepileptic drug Levetiracetam.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (CAS No: 102849-49-0) is a chiral molecule and a critical intermediate in the synthesis of Levetiracetam.[1][2] Its specific stereochemistry is essential for the efficacy and safety of the final drug product.[2] The compound typically appears as a white to off-white crystalline powder and is soluble in water and ethanol.[3]

Q2: What are the common synthesis strategies for this compound?

There are two primary approaches for synthesizing Levetiracetam and its intermediates:

  • Asymmetric Synthesis: This is the most desirable industrial method. It starts with an enantiomerically pure precursor, such as (S)-2-aminobutanol, to selectively form the desired (S)-enantiomer, avoiding the formation of unwanted isomers and reducing waste.[4]

  • Racemic Synthesis followed by Chiral Resolution: This method produces a mixture of (R)- and (S)-enantiomers, which must then be separated.[4] A common resolution technique involves using a resolving agent like (R)-alpha-methylbenzylamine to selectively crystallize the desired (S)-enantiomer salt.[5][6] While effective, this route can involve material loss and be less efficient for large-scale production.[4]

Q3: Why is controlling stereochemistry so important during synthesis?

The biological and antiepileptic activity of Levetiracetam is linked specifically to the (S)-enantiomer.[2][4] The presence of the (R)-enantiomer is considered an impurity. Therefore, maintaining high enantiomeric purity throughout the synthesis by preventing racemization is critical for the safety and effectiveness of the final active pharmaceutical ingredient (API).[2][4][7]

Q4: What are typical storage conditions for this compound?

The compound should be stored in a cool, dry place in a tightly closed container.[3] Under these conditions, it has a shelf life of approximately two years.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its subsequent conversion to Levetiracetam.

Issue 1: Low Overall Yield

Q: My reaction yield is significantly lower than reported values. What are the potential causes?

A: Low yields can stem from several factors depending on the synthetic route.

  • Incomplete Reactions: Monitor the reaction progress using an appropriate technique like TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.

  • Side Reactions: Various side reactions can consume starting materials and generate impurities.[6] For instance, in routes involving the activation of the carboxylic acid, the thermal treatment required for distillation can cause partial decomposition of the intermediate, reducing yield.[8]

  • Loss During Work-up and Purification: The isolation of intermediate products can be a significant source of yield loss.[8] For example, separating the enantiomerically pure acid via salt formation and subsequent treatment with acid can have losses at each stage.[5] Consider optimizing extraction and crystallization solvents and procedures.

  • Sub-optimal Reaction Conditions: In the solvent-free condensation of γ-butyrolactone with (S)-2-aminobutanoic acid, both temperature and reaction time are critical. As shown in the data below, yields can drop significantly if conditions are not optimal.[9]

Issue 2: Enantiomeric Impurity and Racemization

Q: My final product shows the presence of the unwanted (R)-enantiomer. How can I prevent racemization?

A: Racemization can be an unexpected issue during synthesis.[7]

  • Control Reaction Conditions: Racemization can be promoted by harsh conditions, such as high temperatures or extreme pH. It is crucial to carefully control these parameters, especially during steps where a chiral center might be susceptible to epimerization.[6]

  • Intermediate Stability: An epimerizable aldehyde intermediate can form during certain oxidation steps (e.g., alcohol to carboxylic acid), which can lead to a loss of enantiomeric purity.[7] Choosing a divided flow cell for electrochemical oxidation has been shown to provide the highest enantiomeric fidelity compared to batch or undivided flow cells.[7]

  • Purification Method: If racemization occurs, a chiral resolution step may be necessary. Chiral HPLC is a reliable analytical method to determine enantiomeric purity and can also be used for preparative separation on a smaller scale.[10]

Issue 3: Impurities in the Final Product

Q: I am observing unexpected peaks in my HPLC/NMR analysis. What could they be?

A: Impurities can arise from starting materials, side reactions, or decomposition.

  • Starting Material Impurities: Ensure the purity of all starting materials and reagents. For instance, using (S)-2-aminobutanol with low enantiomeric purity will directly impact the final product's stereochemical integrity.[4]

  • Side Products: The use of activating agents like thionyl chloride or PCl5 can lead to the formation of salts that may compromise the quality of the crude product.[8]

  • Solvent-Related Impurities: Ensure all solvents are thoroughly removed during the final isolation steps. Residual solvents like toluene or dichloromethane are common impurities.[5]

Data Presentation: Synthesis Yield Comparison

The following tables summarize quantitative data from various synthesis methodologies.

Table 1: Yields for Different Synthesis Routes and Steps

Synthesis Step/Route Starting Material Conditions Reported Yield Reference
Overall Synthesis L-Methionine Multi-step including desulfurization and cyclization ~44.6% [6]
Overall Synthesis Levorotatory Isomer Aminolysis and control of racemic side reactions ~40% [6]
Chiral Resolution Racemic α-ethyl-2-oxo-1-pyrrolidineacetic acid Crystallization with (R)-α-methylbenzylamine 41% (salt) [5]
Acid Isolation (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid salt Treatment with hydrochloric acid solution 90% [5]
Oxidation (S)-2-(2-oxopyrrolidin-1-yl)butan-1-ol RuO₂ / NaOCl Not specified [9]

| Amidation | (S)-2-(2-oxopyrrolidin-1-yl)butyric acid | Ethyl chloroformate / Ammonia gas | Comparable to 1st gen. |[9] |

Table 2: Effect of Temperature on Solvent-Free Condensation Yield

Entry Temperature (°C) Time (h) Yield (%) Reference
1 225 10 93 [9]
2 225 6 70 [9]
3 200 10 65 [9]

| 4 | 180 | 10 | 40 |[9] |

Experimental Protocols

Protocol 1: Chiral Resolution and Isolation of this compound [5]

  • Salt Formation: A solution of (R)-alpha-methylbenzylamine (106 g) and triethylamine (89 g) in toluene (100 ml) is added to a suspension of racemic (RS)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid (300 g, 1.75 mol) in toluene (1 L).

  • The mixture is heated until complete dissolution, then cooled to room temperature and stirred for 3 hours.

  • The precipitated solids are filtered and rinsed with toluene (300 ml) to yield the (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid (R)-alpha-methylbenzylamine salt.

  • The solids are recrystallized from toluene to obtain 205 g (41% yield) of the purified salt.

  • Acid Isolation: The isolated salt is treated with a hydrochloric acid solution.

  • The enantiomerically pure (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid is isolated with a 90% yield from the salt.

Protocol 2: Ruthenium-Catalyzed Oxidation to this compound [9]

  • Reaction Setup: Ruthenium(IV) oxide (RuO₂, 5.2 mg, 0.62 mol%) is added to a mixture of (S)-2-(2-oxopyrrolidin-1-yl)butan-1-ol (1.0 g, 6.3 mmol) and a 3% aqueous solution of NaHCO₃ (20 mL) at 25°C. The heterogeneous mixture is stirred for 5 minutes.

  • Oxidant Addition: The reaction mixture is cooled to 0°C. A 4.5% aqueous solution of sodium hypochlorite (NaOCl, 31 mmol, 53 mL) is added via an addition funnel over 1 hour.

  • pH Control: The pH of the mixture is maintained at 13 by adding a 50% aqueous solution of NaOH.

  • Reaction Monitoring & Quenching: The reaction progress is monitored by TLC. After 3 hours, 0.1 g of solid sodium bisulfite (NaHSO₃) is added to the mixture and stirred for 15 minutes to quench the reaction.

  • Work-up: The resulting product, (S)-2-(2-oxopyrrolidin-1-yl) butyric acid, is then carried forward to the next step.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in the synthesis process.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_purification Purification & Analysis A (S)-2-Aminobutanol or other chiral precursor B Acylation & Cyclization A->B C Oxidation / Resolution B->C D (2S)-2-(2-Oxopyrrolidin-1-yl) butanoic acid C->D E Crystallization D->E F Chiral HPLC Analysis E->F

Caption: General synthesis workflow for this compound.

G Start Low Yield Observed CheckReaction 1. Check Reaction Completion (TLC/HPLC) Start->CheckReaction Incomplete Incomplete CheckReaction->Incomplete ActionIncomplete Action: - Extend reaction time - Increase temperature slightly Incomplete->ActionIncomplete Yes Complete Complete Incomplete->Complete No CheckPurity 2. Analyze Crude Purity (HPLC/NMR) Complete->CheckPurity Impure Significant Impurities CheckPurity->Impure ActionImpure Cause: Side Reactions Action: Optimize conditions (temp, pH, catalyst) Impure->ActionImpure Yes Pure Crude is Pure Impure->Pure No ActionPure Cause: Loss during work-up Action: Optimize extraction and crystallization steps Pure->ActionPure

Caption: Troubleshooting flowchart for diagnosing the cause of low reaction yield.

References

Troubleshooting purity issues with Levetiracetam acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing purity issues encountered during experiments with Levetiracetam acid.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities associated with Levetiracetam and its acid form?

A1: Impurities in Levetiracetam can be broadly categorized into organic impurities, inorganic impurities, and residual solvents.[] Organic impurities are the most common and can originate from the synthesis process or degradation.[2][3] These include:

  • Process-Related Impurities: Intermediates and by-products from the synthetic route. A notable example is (S)-2-aminobutanamide hydrochloride.[4]

  • Degradation Products: Levetiracetam can degrade under stress conditions like extreme pH, oxidation, and light exposure.[5][6][7] The primary degradation product is often its corresponding carboxylic acid, (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid, also known as Levetiracetam acid.[2][4]

  • Structurally Related Analogs: These can include enantiomeric impurities, such as the (R)-enantiomer of Levetiracetam.[3]

Several specific impurities are recognized by pharmacopeias, such as Levetiracetam EP Impurity A, B, C, D, E, and G.[]

Q2: My Levetiracetam acid solution has developed a yellow tint. What could be the cause?

A2: A change in the color of your Levetiracetam solution, such as the appearance of a yellow tint or cloudiness, is often an indicator of chemical degradation or physical instability.[7] This can be caused by exposure to light, extreme temperatures, or incompatible storage conditions. It is strongly recommended to discard any discolored or precipitated solution and prepare a fresh batch for your experiments to ensure accurate results.[7]

Q3: I am observing unexpected peaks in my HPLC chromatogram. What are the potential causes and how can I troubleshoot this?

A3: The appearance of unexpected peaks in your HPLC analysis of Levetiracetam acid can stem from several sources:

  • Chemical Degradation: If your sample has been improperly stored or handled, it may have degraded, leading to the formation of new compounds that appear as extra peaks.[7] Levetiracetam is known to degrade under acidic, alkaline, and oxidative conditions.[5][8]

  • Contamination: The unexpected peaks could be due to contamination from glassware, solvents, or carryover from previous injections in the HPLC system.

  • Placebo or Excipient Interference: If you are analyzing a formulated product, some of the excipients might be interfering with the analysis.

To troubleshoot, you should:

  • Review your sample preparation and storage procedures to ensure they minimize exposure to light, extreme pH, and high temperatures.

  • Run a blank injection (with just the mobile phase) to check for system contamination or carryover.

  • Ensure all glassware is thoroughly cleaned.

  • If analyzing a formulation, run a placebo sample to identify any peaks originating from excipients.

Q4: Under what conditions is Levetiracetam acid most likely to degrade?

A4: Levetiracetam and its acid form are susceptible to degradation under several stress conditions. Forced degradation studies have shown that significant degradation occurs under:

  • Acidic and Alkaline Hydrolysis: Exposure to both strong acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) can lead to the opening of the pyrrolidinone ring, a primary degradation pathway.[8][9][10]

  • Oxidative Conditions: Degradation can also be induced by oxidizing agents, such as hydrogen peroxide.[8]

  • Photolytic Stress: While generally more stable to light than to pH extremes, some degradation can occur upon exposure to UV and visible light.[5][8]

  • Thermal Stress: Levetiracetam is relatively stable under dry heat but can degrade in the presence of moisture at elevated temperatures (hydrolysis).[7][8]

Troubleshooting Guides

Problem: High Levels of Levetiracetam Carboxylic Acid Detected
  • Possible Cause 1: Hydrolysis during Synthesis or Work-up. The amide functional group in Levetiracetam is susceptible to hydrolysis to the carboxylic acid, especially in the presence of acidic or basic conditions and water.

  • Troubleshooting Steps:

    • Ensure all solvents and reagents used in the final steps of synthesis and purification are anhydrous.

    • Maintain a neutral pH during work-up and purification steps.

    • Minimize the exposure of the compound to high temperatures, especially in the presence of water.

  • Possible Cause 2: Degradation during Storage. Improper storage can lead to the gradual hydrolysis of Levetiracetam to its acid form.

  • Troubleshooting Steps:

    • Store Levetiracetam and its acid form in a cool, dry place, protected from light.

    • Use tightly sealed containers to prevent moisture absorption.

    • For solutions, use amber vials and consider refrigeration (2–8 °C) for longer-term stability.[5]

Problem: Presence of Unknown Impurities in the Final Product
  • Possible Cause: Incomplete Reaction or Side Reactions during Synthesis. The presence of starting materials or the formation of by-products can lead to a complex impurity profile.

  • Troubleshooting Steps:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) to ensure complete conversion of starting materials.

    • Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize the formation of side products.

    • Employ a suitable purification method to remove unwanted impurities.

Quantitative Data from Forced Degradation Studies

The following table summarizes the degradation of Levetiracetam under various stress conditions as reported in the literature. This data can help in understanding the stability profile of the molecule.

Stress ConditionIncubation Time & TemperatureApproximate Degradation (%)Reference
Acid Hydrolysis 0.1 M HCl, reflux for 2h> 70%[9]
0.1 M HCl, 70°C for 4hSignificant[8]
Alkaline Hydrolysis 0.1 M NaOH, reflux for 2h> 70%[9]
0.1 M NaOH, 24h incubation~18%[9]
0.1 M KOH, room temp for 5 minSignificant[8]
Oxidative Degradation 6% H₂O₂, 70°C for 15hSignificant[8]
Thermal Degradation 105°C for 6 daysLess degradation[8]
Photolytic Degradation 1.2 million lux hours (visible) & 200 watt hours/m² (UV)Stable[8]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Purity Analysis

This protocol is a general guideline based on commonly used methods for Levetiracetam analysis.[5][11][12][13]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 85:15 v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 205 nm.[5]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.[5]

  • Sample Preparation:

    • Accurately weigh and dissolve the Levetiracetam acid sample in the mobile phase to a known concentration (e.g., 100 µg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system peaks are present.

    • Inject the prepared sample solution.

    • Record the chromatogram and integrate the peaks. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Purification of Levetiracetam by Recrystallization

This protocol describes a general procedure for purifying Levetiracetam, which can be adapted for its acid form.[4][14][15][16]

  • Materials:

    • Crude Levetiracetam or Levetiracetam acid.

    • Recrystallization solvent (e.g., acetone, ethyl acetate).[14][15]

    • Activated carbon (optional, for color removal).

    • Heating mantle or water bath.

    • Erlenmeyer flask.

    • Filtration apparatus (e.g., Büchner funnel).

  • Procedure:

    • Place the crude Levetiracetam acid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent (e.g., acetone).

    • Gently heat the mixture while stirring until the solid completely dissolves.

    • If the solution is colored, add a small amount of activated carbon and heat for a few more minutes.

    • Hot filter the solution to remove the activated carbon and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Visualizations

Troubleshooting_Purity_Issues start Purity Issue Detected (e.g., low assay, extra peaks) check_hplc Review HPLC Method - Is it stability-indicating? - Correct column and mobile phase? start->check_hplc check_sample_prep Examine Sample Preparation - Contamination from glassware? - Correct solvent and concentration? start->check_sample_prep check_storage Investigate Sample Storage - Exposed to light, heat, or moisture? - Correct container? start->check_storage degradation Potential Degradation (Hydrolysis, Oxidation) check_hplc->degradation contamination Potential Contamination check_sample_prep->contamination check_storage->degradation repurify Repurify Sample (e.g., Recrystallization) degradation->repurify resynthesize Re-synthesize Compound degradation->resynthesize If repurification fails contamination->repurify end Purity Issue Resolved repurify->end resynthesize->end Degradation_Pathway levetiracetam Levetiracetam C₈H₁₄N₂O₂ levetiracetam_acid Levetiracetam Acid (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid C₈H₁₃NO₃ levetiracetam->levetiracetam_acid hydrolysis hydrolysis Hydrolysis (Acid or Base) Purification_Workflow start Start with Crude Levetiracetam Acid dissolve Dissolve in Minimum Hot Solvent (e.g., Acetone) start->dissolve decolorize Add Activated Carbon (Optional, for color removal) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter cool Cool Filtrate Slowly to Induce Crystallization hot_filter->cool collect Collect Crystals by Vacuum Filtration cool->collect wash Wash with Cold Solvent collect->wash dry Dry Under Vacuum wash->dry end Pure Levetiracetam Acid dry->end

References

Technical Support Center: (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid (Levetiracetam) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, commonly known as Levetiracetam, in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Levetiracetam in solution?

A1: The main degradation pathway for Levetiracetam in solution is the hydrolysis of the acetamide group. This process results in the formation of its carboxylic acid metabolite, this compound (ucb L057), which is pharmacologically inactive.

Q2: Under what conditions is Levetiracetam solution most unstable?

A2: Levetiracetam demonstrates significant degradation under acidic and alkaline conditions.[1][2][3][4] Forced degradation studies have shown that a substantial amount of the drug can degrade when exposed to acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH), especially with heating.[3][5]

Q3: Is Levetiracetam solution sensitive to light or heat?

A3: Levetiracetam is relatively stable under photolytic (light) and thermal (heat) stress.[3] Studies have shown minimal degradation when solutions are exposed to UV and visible light or when subjected to dry heat (e.g., 80°C for 7 days).[3][6] However, prolonged exposure to higher temperatures (e.g., 37°C) in parenteral nutrition admixtures may lead to yellowish discoloration after 96 hours.[7]

Q4: How stable is Levetiracetam in commercial oral solutions and repackaged syringes?

A4: Commercial Levetiracetam oral solution (100 mg/mL) has been found to be stable for up to six months when stored in amber polypropylene oral syringes at both refrigerated (2-8°C) and room temperature (20-25°C) conditions.[1][8][9] Similarly, extemporaneously compounded suspensions of Levetiracetam (50 mg/mL) in commercial vehicles like Ora-Sweet and Ora-Plus are stable for at least 91 days under both refrigerated and room temperature storage.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpected decrease in Levetiracetam concentration in an acidic or basic solution. Hydrolysis of the amide bond.Buffer the solution to a pH closer to neutral (around 5.5 is the pH of the commercial injection).[11] Avoid prolonged storage at extreme pH values.
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products.Perform forced degradation studies (acid, base, oxidation) to identify the retention times of potential degradation products. The primary degradation product is the carboxylic acid metabolite.[12][3]
Discoloration of the solution. Potential degradation, especially at elevated temperatures.Store solutions at recommended temperatures (refrigerated or controlled room temperature).[1][8] Protect from prolonged exposure to high heat.[7]
Inconsistent stability results. Improper storage, contamination, or issues with the analytical method.Ensure proper storage conditions are maintained and documented. Verify the suitability and validation of the analytical method being used.[13][14]

Quantitative Stability Data

Table 1: Stability of Levetiracetam Oral Solution (100 mg/mL) in Amber Polypropylene Syringes [1][8]

Storage ConditionDurationInitial Concentration Retained
Refrigerated (2-8°C)6 months97% - 108%
Room Temperature (20-25°C)6 months97% - 108%

Table 2: Forced Degradation of Levetiracetam

Stress ConditionDurationDegradationReference
0.1 M HCl (reflux)2 hours> 70%[5]
0.1 M NaOH (reflux)2 hours> 70%[5]
0.1 M NaOH24 hours~18%[5]
6% H₂O₂ (70°C)15 hoursSignificant[3]
Dry Heat (80°C)7 daysMinimal[6]
Photolytic (UV/Visible light)240 hoursStable[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Levetiracetam

This protocol is a representative example based on published methods for the analysis of Levetiracetam stability.[1][2][6][13]

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer and an organic solvent. A common mobile phase is a mixture of phosphate buffer (pH adjusted to around 5.5) and acetonitrile in a ratio of approximately 70:30 (v/v).[13]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 205 nm or 215 nm.[1][2]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or maintained at a constant temperature (e.g., 30°C).

  • Standard Solution Preparation: Prepare a stock solution of Levetiracetam working standard in the mobile phase or a suitable solvent. Further dilute to a known concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Dilute the test solution with the mobile phase to fall within the concentration range of the calibration curve. Filter the sample through a 0.45 µm filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system. The retention time for Levetiracetam is typically around 5-6 minutes under these conditions. Quantify the amount of Levetiracetam in the sample by comparing the peak area to that of the standard.

Visualizations

DegradationPathway Levetiracetam This compound (Levetiracetam) Metabolite This compound (Inactive Metabolite) Levetiracetam->Metabolite Hydrolysis (Acid/Base catalysis)

Caption: Primary degradation pathway of Levetiracetam.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis prep Prepare Levetiracetam Solution stress Apply Stress Conditions (pH, Temp, Light) prep->stress sampling Collect Samples at Time Points stress->sampling hplc HPLC Analysis sampling->hplc Inject into HPLC data Data Interpretation hplc->data

References

Technical Support Center: Optimizing Levetiracetam Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Levetiracetam.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for Levetiracetam?

A1: The two main industrial production methods for Levetiracetam are asymmetric synthesis and racemic synthesis followed by chiral resolution.[1][2] Asymmetric synthesis is the modern preferred method due to its higher efficiency, better stereochemical control, and reduced waste.[2] The conventional method involves synthesizing the racemic mixture of etiracetam and then separating the desired (S)-enantiomer.[2][3]

Q2: Why is maintaining chiral purity crucial in Levetiracetam synthesis?

A2: Chirality is critical for the pharmacological activity of Levetiracetam. The therapeutic effect is attributed almost exclusively to the (S)-enantiomer.[2] The (R)-enantiomer has significantly less or no desired antiepileptic activity.[3] Therefore, stringent control of stereochemistry is necessary to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).

Q3: What are the common impurities encountered during Levetiracetam synthesis?

A3: Impurities in Levetiracetam can originate from starting materials, byproducts of the synthesis, or degradation.[4] Common impurities include the (R)-enantiomer of Levetiracetam, unreacted starting materials, and side-products from various reaction steps. Specific identified impurities include 2-(2-Oxopyrrolidin-1-yl)butanoic acid and various other related compounds.[4] Residual solvents from the manufacturing process are also a class of impurities that need to be monitored.[5]

Q4: How can the progress of the reaction and the purity of the product be monitored?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for monitoring the progress of the synthesis and assessing the purity of Levetiracetam.[5][6] Chiral HPLC methods are specifically employed to determine the enantiomeric purity and quantify the amount of the unwanted (R)-enantiomer.[7]

Q5: What are the recommended solvents for the recrystallization of Levetiracetam?

A5: Ethyl acetate and acetone are commonly used solvents for the recrystallization and purification of Levetiracetam.[8][9] The choice of solvent can impact the crystal habit, yield, and purity of the final product.[10]

Troubleshooting Guides

Problem 1: Low Overall Yield
Potential Cause Suggested Solution
Incomplete reaction in key steps (e.g., condensation, cyclization, amidation) - Monitor reaction progress using TLC or HPLC to ensure completion.[11] - Optimize reaction time and temperature. For instance, in the condensation of γ-butyrolactone and (S)-aminobutanol, heating at 225°C for 10 hours under pressure has been shown to give a high yield.[11] - Ensure the quality and stoichiometry of reagents.
Side reactions leading to byproduct formation - Adjust reaction conditions to minimize side reactions. For example, during the reaction of L-Homoserine with 4-chlorobutyryl chloride, various side reactions can occur, making isolation difficult and lowering the yield.[3] - In the amidation step, using ammonia gas can sometimes provide better yield and purity compared to ammonium salts.[11]
Loss of product during workup and purification - Optimize extraction and recrystallization procedures. - For recrystallization, carefully select the solvent and control the cooling rate to maximize crystal formation and minimize loss in the mother liquor.[10]
Poor chiral resolution efficiency (in racemic routes) - Optimize the resolution process. This can include the choice of resolving agent, solvent, and crystallization conditions.[1][12] - Consider enzymatic resolution, which can offer high selectivity.[13]
Problem 2: High Levels of (R)-enantiomer Impurity
Potential Cause Suggested Solution
Racemization during synthesis - Racemization can be facilitated by hydroxide ions, so careful control of pH is crucial, especially in steps involving basic conditions.[14] - Avoid prolonged exposure to high temperatures, which can promote racemization.
Inefficient chiral resolution - Optimize the chiral resolution method. For diastereomeric salt formation, screen different resolving agents and crystallization solvents. - For chiral chromatography, optimize the stationary phase, mobile phase, and other chromatographic parameters.[7]
Starting with enantiomerically impure raw materials - Ensure the enantiomeric purity of chiral starting materials, such as (S)-2-aminobutanol, using appropriate analytical techniques before use.
Problem 3: Presence of Other Impurities
Potential Cause Suggested Solution
Incomplete reactions - As mentioned for low yield, ensure reactions go to completion by monitoring and optimizing conditions.
Side reactions - Characterize unknown impurities to understand their origin and adjust reaction conditions to minimize their formation.
Degradation of product - Levetiracetam can degrade under certain conditions.[5] Ensure proper storage and handling of the final product and intermediates.
Contamination from equipment or solvents - Use clean and dry equipment. - Use high-purity solvents and reagents.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of Levetiracetam via Condensation, Oxidation, and Amidation

This protocol is based on a greener approach to Levetiracetam synthesis.[11]

Step 1: Condensation of γ-butyrolactone and (S)-2-aminobutanol

  • In a suitable autoclave, mix γ-butyrolactone and (S)-2-aminobutanol in a 1:1 molar ratio.

  • Heat the mixture to 225°C under a nitrogen atmosphere with an applied pressure of 10 kg/cm ².

  • Stir the reaction mixture for 10 hours at 225°C, maintaining the pressure at 25 kg/cm ².

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, the crude (S)-N-(1-hydroxybutan-2-yl)-4-hydroxybutanamide can be used in the next step with or without purification.

Step 2: Oxidation to (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid

  • To a mixture of the alcohol intermediate from Step 1 in a 3% aqueous solution of NaHCO₃, add a catalytic amount of RuO₂ (e.g., 0.62 mol%).

  • Cool the mixture to 0°C.

  • Slowly add a 4.5% aqueous solution of NaOCl over 1 hour, maintaining the pH at 13 by adding a 50% aqueous solution of NaOH.

  • Monitor the reaction by TLC. The reaction is typically complete within 3 hours.

  • Quench the reaction by adding solid NaHSO₃.

  • Acidify the aqueous layer with concentrated HCl to a pH of 2-3 and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid intermediate.

Step 3: Amidation to Levetiracetam

  • Dissolve the carboxylic acid from Step 2 in dichloromethane and cool the solution to -40 to -30°C.

  • Add triethylamine over 15 minutes.

  • Slowly add ethyl chloroformate over 10 minutes and stir for an additional 30 minutes.

  • Bubble ammonia gas through the reaction mixture at -40 to -30°C for 4-5 hours.

  • Warm the reaction mixture to 25-30°C.

  • Filter the precipitated salt and wash it with dichloromethane.

  • Concentrate the filtrate under vacuum to obtain crude Levetiracetam.

  • Purify the crude product by recrystallization from a suitable solvent like ethyl acetate.

Protocol 2: HPLC Analysis of Levetiracetam and Its Impurities

This protocol provides a general guideline for the analysis of Levetiracetam and its related substances.[5]

  • Column: Inertsil ODS-3V, 150 x 4.6 mm, 3µm or equivalent C18 column.

  • Mobile Phase A: pH 5.5 phosphate buffer: acetonitrile (950:50 v/v).

  • Mobile Phase B: Acetonitrile: water (90:10 v/v).

  • Gradient: A suitable gradient program to separate Levetiracetam from its impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 205 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a standard solution of Levetiracetam and known impurities in a suitable diluent (e.g., the mobile phase).

  • Prepare the sample solution by dissolving the Levetiracetam product in the diluent to a known concentration.

  • Filter both solutions through a 0.45 µm filter before injection.

Visualizations

Synthesis_Workflow cluster_asymmetric Asymmetric Synthesis cluster_racemic Racemic Synthesis start_asymmetric Chiral Starting Material ((S)-2-aminobutanol) condensation Condensation start_asymmetric->condensation cyclization Cyclization condensation->cyclization amidation_asymmetric Amidation cyclization->amidation_asymmetric levetiracetam_asymmetric Levetiracetam amidation_asymmetric->levetiracetam_asymmetric start_racemic Racemic Starting Material synthesis_racemic Racemic Synthesis start_racemic->synthesis_racemic etiracetam Etiracetam (Racemic Mixture) synthesis_racemic->etiracetam resolution Chiral Resolution etiracetam->resolution levetiracetam_racemic Levetiracetam resolution->levetiracetam_racemic unwanted_enantiomer Unwanted (R)-enantiomer resolution->unwanted_enantiomer

Caption: Overview of the two primary synthetic routes to Levetiracetam.

Troubleshooting_Workflow start Problem Identified in Levetiracetam Synthesis low_yield Low Yield? start->low_yield high_impurity High Impurity Levels? low_yield->high_impurity No check_reaction_conditions Check Reaction Conditions (Temp, Time, Reagents) low_yield->check_reaction_conditions Yes racemization_issue High (R)-enantiomer? high_impurity->racemization_issue Yes identify_impurities Identify Impurities (e.g., via HPLC-MS) high_impurity->identify_impurities No check_starting_materials Check Purity of Starting Materials racemization_issue->check_starting_materials Yes optimize_workup Optimize Workup & Purification check_reaction_conditions->optimize_workup optimize_resolution Optimize Chiral Resolution check_starting_materials->optimize_resolution control_ph_temp Control pH and Temperature optimize_resolution->control_ph_temp adjust_conditions Adjust Conditions to Minimize Side Reactions identify_impurities->adjust_conditions

Caption: A troubleshooting decision tree for common issues in Levetiracetam synthesis.

References

Technical Support Center: (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid (Levetiracetam) Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying and troubleshooting common impurities encountered during the synthesis, purification, and analysis of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, widely known as Levetiracetam.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities I should be aware of when working with Levetiracetam?

A1: Impurities in Levetiracetam can originate from various sources, including the synthetic route, degradation, and storage. They are generally categorized as process-related impurities, degradation products, and enantiomeric impurities. Key impurities specified in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) include Levetiracetam EP Impurity A, B, C, D, and G (also known as USP Related Compound B).[1][2]

Q2: I am observing an unknown peak in my HPLC chromatogram. How can I identify it?

A2: An unknown peak could be a process-related impurity, a degradation product, or an artifact from your analytical system.

  • Verify System Suitability: First, ensure your HPLC system is performing correctly by running a system suitability test with known standards.

  • Review Synthesis/Storage Conditions: Consider the synthetic route and storage conditions of your Levetiracetam sample. This can provide clues about potential byproducts or degradants.

  • Spiking Studies: If you have reference standards for known impurities, perform spiking studies by adding a small amount of the standard to your sample. An increase in the peak area of the unknown peak will confirm its identity.

  • Mass Spectrometry (MS): For definitive identification, couple your HPLC system with a mass spectrometer (LC-MS) to determine the molecular weight of the unknown impurity. This data, along with knowledge of the synthetic pathway, can help elucidate its structure.

Q3: My results show a high level of the R-enantiomer (Levetiracetam Impurity D). What could be the cause?

A3: The presence of the R-enantiomer ((2R)-2-(2-oxopyrrolidin-1-yl)butanamide) above the specified limit (NMT 0.8% according to USP) is a critical quality concern.[3][4] Potential causes include:

  • Starting Material Chirality: The chiral purity of the starting material, (S)-2-aminobutanamide or a precursor, is crucial. Contamination with the R-enantiomer of the starting material will carry through to the final product.

  • Racemization during Synthesis: Certain reaction conditions, such as exposure to strong bases or high temperatures, can cause racemization at the chiral center.[5] Review your reaction and work-up conditions to identify any steps that might promote racemization.

Q4: I am having trouble with peak shape and resolution in my HPLC analysis. What should I check?

A4: Poor peak shape (e.g., tailing, fronting, or splitting) and inadequate resolution can be caused by several factors:

  • Column Issues: The column may be overloaded, contaminated, or nearing the end of its lifespan. Try injecting a smaller sample volume, flushing the column with a strong solvent, or replacing the column.

  • Mobile Phase pH: The pH of the mobile phase is critical for the ionization state of the analyte and impurities, which affects their retention and peak shape. Ensure the pH is appropriate for your analytes and column chemistry.

  • Mobile Phase Preparation: Inconsistent mobile phase composition can lead to retention time shifts and poor reproducibility. Ensure accurate preparation and adequate mixing of mobile phase components.

  • System Dead Volume: Excessive dead volume in the HPLC system can cause peak broadening. Check all connections and tubing for proper installation.

Common Impurities in this compound

The following table summarizes the common impurities of Levetiracetam, their structures, and their specified limits according to the European Pharmacopoeia (EP) and United States Pharmacopeia (USP).

Impurity Name & Pharmacopoeia DesignationChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )StructurePharmacopoeial Limit
Levetiracetam Impurity A (EP)(2RS)-2-(2-Oxopyrrolidin-1-yl)butanoic acid67118-31-4C₈H₁₃NO₃171.19EP: NMT 0.2%
Levetiracetam Impurity B (EP)(2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide358629-47-7C₈H₁₂N₂O₂168.19EP: NMT 0.1%
Levetiracetam Impurity C (EP)2-Hydroxypyridine142-08-5C₅H₅NO95.10EP: NMT 0.1%
Levetiracetam Impurity D (EP) / R-Enantiomer (USP)(2R)-2-(2-Oxopyrrolidin-1-yl)butanamide103765-01-1C₈H₁₄N₂O₂170.21EP: NMT 0.5%, USP: NMT 0.8%[3][4]
Levetiracetam Impurity G (EP) / Related Compound B (USP)(S)-2-Aminobutanamide hydrochloride7682-20-4C₄H₁₁ClN₂O138.60EP: NMT 0.15%, USP: Optional test[4]
Levetiracetam Related Compound A (USP)(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide102767-31-7C₈H₁₅ClN₂O₂206.67USP: NMT 0.15%
Levetiracetam Acid (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid102849-49-0C₈H₁₃NO₃171.19USP: Included in Total Impurities
Any Unspecified Impurity -----USP: NMT 0.10%
Total Impurities -----USP: NMT 1.0%

NMT: Not More Than

Experimental Protocol: HPLC Method for Impurity Profiling

This protocol is a representative method for the analysis of Levetiracetam and its related compounds, based on publicly available information. Method validation and optimization are required for specific applications.

1. Chromatographic Conditions:

  • Column: Inertsil ODS-3V (150 x 4.6 mm, 3 µm) or equivalent C18 column.[6]

  • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 5.5 with potassium hydroxide.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 70 30
    25 50 50
    30 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • Detector Wavelength: 205 nm.[6]

  • Injection Volume: 10 µL.[6]

2. Standard and Sample Preparation:

  • Diluent: Mobile Phase A.

  • Standard Solution: Prepare a solution of Levetiracetam reference standard in the diluent at a concentration of approximately 0.1 mg/mL.

  • Impurity Standard Stock Solutions: Prepare individual stock solutions of each known impurity in the diluent.

  • System Suitability Solution: Prepare a solution containing Levetiracetam and all relevant impurity standards at appropriate concentrations to demonstrate adequate resolution and sensitivity.

  • Sample Solution: Accurately weigh and dissolve the Levetiracetam sample in the diluent to obtain a final concentration of approximately 1.0 mg/mL.

3. System Suitability:

  • Inject the system suitability solution and verify that the resolution between Levetiracetam and all specified impurities is adequate (typically >1.5).

  • The tailing factor for the Levetiracetam peak should be between 0.8 and 1.5.

  • The relative standard deviation for replicate injections of the standard solution should be not more than 2.0%.

4. Analysis:

  • Inject the diluent as a blank, followed by the standard solution and the sample solution.

  • Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the impurity standards.

  • Calculate the concentration of each impurity using the external standard method.

Visualizations

Impurity_Troubleshooting_Workflow start Start: Unexpected Peak in HPLC check_system 1. Verify HPLC System Suitability (Run standards, check pressure, baseline) start->check_system system_ok System OK? check_system->system_ok troubleshoot_hplc Troubleshoot HPLC System (Check for leaks, column issues, mobile phase prep) system_ok->troubleshoot_hplc No spike_study 2. Perform Spiking Study (Add known impurity standards to sample) system_ok->spike_study Yes troubleshoot_hplc->check_system peak_match Peak Area Increases? spike_study->peak_match identify_impurity Impurity Identified peak_match->identify_impurity Yes lc_ms_analysis 3. LC-MS Analysis (Determine molecular weight of unknown) peak_match->lc_ms_analysis No review_synthesis 4. Review Synthesis & Degradation Pathways lc_ms_analysis->review_synthesis characterize_unknown Characterize Unknown Impurity review_synthesis->characterize_unknown

Caption: Troubleshooting workflow for identifying unknown peaks in HPLC analysis.

Levetiracetam_Impurity_Formation cluster_starting_materials Starting Materials / Intermediates cluster_synthesis Synthesis Process cluster_products Final Product & Impurities cluster_degradation Degradation S_ABA (S)-2-Aminobutanamide (Impurity G/Related Compound B) Condensation Condensation S_ABA->Condensation R_ABA (R)-2-Aminobutanamide R_ABA->Condensation Impurity_D (R)-Levetiracetam (Impurity D) R_ABA->Impurity_D From Chiral Impurity Chlorobutyryl_Chloride 4-Chlorobutyryl Chloride Chlorobutyryl_Chloride->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Related_Compound_A Levetiracetam Related Compound A Condensation->Related_Compound_A Incomplete Cyclization Levetiracetam (S)-Levetiracetam (Final Product) Cyclization->Levetiracetam Hydrolysis Acid/Base Hydrolysis Levetiracetam->Hydrolysis Oxidation Oxidation Levetiracetam->Oxidation Impurity_A Levetiracetam Acid (Impurity A - Racemic) Impurity_B Dehydro Levetiracetam (Impurity B) Related_Compound_A->Cyclization Hydrolysis->Impurity_A Oxidation->Impurity_B Potential Pathway

Caption: Potential formation pathways for common Levetiracetam impurities.

References

Technical Support Center: (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, the primary acid degradation product of Levetiracetam.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Levetiracetam, leading to the formation of this compound?

A1: Levetiracetam, chemically known as (S)-α-ethyl-2-oxo-pyrrolidine acetamide, primarily degrades through hydrolysis of its amide group.[1] This hydrolysis leads to the formation of its main degradation product, this compound, also referred to as Levetiracetam acid or Impurity A.[2][3] This degradation is significantly observed under acidic and alkaline conditions.[2]

Q2: Under which conditions is Levetiracetam most susceptible to degradation?

A2: Levetiracetam shows significant degradation under acidic, alkaline, and oxidative stress conditions.[2] It is found to be relatively stable under neutral hydrolytic, thermal, and photolytic conditions.[1][2]

Q3: What is the chemical structure of the primary degradation product?

A3: The primary degradation product is this compound. Its molecular formula is C8H13NO3.[4][5]

Q4: Are there any other significant degradation products of Levetiracetam?

A4: While this compound is the most commonly reported and significant degradation product formed through hydrolysis, other impurities and degradation products can arise during synthesis or under specific stress conditions.[6][7][8] However, forced degradation studies predominantly focus on the formation of the carboxylic acid derivative.

Troubleshooting Guide

Issue 1: Unexpected peaks observed during HPLC analysis of Levetiracetam.

  • Possible Cause: Degradation of the Levetiracetam sample.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the sample has been stored under appropriate conditions (cool, dry, and protected from light) to minimize degradation.[9]

    • Check pH of Solutions: Levetiracetam is susceptible to acid and base hydrolysis.[2] Ensure that the pH of your sample preparation and mobile phase is controlled.

    • Perform Forced Degradation Study: To confirm if the unexpected peak corresponds to a degradation product, subject a reference sample of Levetiracetam to forced degradation (e.g., acid, base, and oxidative stress) and compare the chromatograms.

    • Review Literature: Consult published stability-indicating methods for Levetiracetam to identify retention times of known degradation products.[10]

Issue 2: Inconsistent results in stability studies of Levetiracetam formulations.

  • Possible Cause: Variability in experimental conditions or inappropriate analytical method.

  • Troubleshooting Steps:

    • Standardize Stress Conditions: Ensure that the conditions for forced degradation studies (e.g., acid/base concentration, temperature, exposure time) are consistent across all experiments.[11]

    • Method Validation: Verify that the analytical method used is a validated stability-indicating method capable of separating the parent drug from its degradation products.[12] The method should be validated for specificity, linearity, accuracy, and precision as per ICH guidelines.

    • Control of Excipient Interference: Ensure that the excipients in the formulation do not interfere with the quantification of Levetiracetam or its degradation products.[13]

Experimental Protocols

Protocol 1: Forced Degradation Study of Levetiracetam

This protocol outlines the conditions for subjecting Levetiracetam to various stress conditions to induce degradation.

  • Acid Hydrolysis:

    • Dissolve Levetiracetam in 0.1 M HCl.

    • Reflux the solution for 2 hours or incubate at 70°C for 4 hours.[2][14]

    • Neutralize the solution before analysis.

  • Alkaline Hydrolysis:

    • Dissolve Levetiracetam in 0.1 M NaOH.

    • Reflux the solution for 2 hours or keep at room temperature for 5 minutes.[2][14]

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Dissolve Levetiracetam in 3-6% H2O2.

    • Incubate the solution at 70°C for 15 hours.[2]

  • Thermal Degradation:

    • Expose the solid drug to a temperature of 105°C for 6 days.[2]

  • Photolytic Degradation:

    • Expose the drug product to visible light (1.2 million lux hours) and UV light (200 watt hours/m²).[2]

Protocol 2: Stability-Indicating RP-HPLC Method for Levetiracetam and its Degradation Product

This protocol provides a general framework for an HPLC method to separate and quantify Levetiracetam and this compound.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 3µm).[10]

    • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., pH 5.5) and a polar organic solvent like acetonitrile.[10] A common mobile phase composition is a mixture of acetonitrile and water.

    • Flow Rate: Typically 1.0 mL/min.[10]

    • Detection Wavelength: 205 nm.[10]

    • Column Temperature: Maintained at 40°C.[10]

  • Sample Preparation:

    • Accurately weigh and dissolve the Levetiracetam sample in the mobile phase or a suitable diluent.

    • Filter the sample solution through a 0.45 µm filter before injection.

Data Presentation

Table 1: Summary of Forced Degradation Studies of Levetiracetam

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Primary Degradation Product
Acid Hydrolysis0.1 M HCl2 hoursReflux>70%[14]This compound[2]
Alkaline Hydrolysis0.1 M NaOH2 hoursReflux>70%[14]This compound[2]
Alkaline Hydrolysis0.1 M KOH5 minutesRoom TempSignificant[2]This compound[2]
Oxidation6% H2O215 hours70°CSignificant[2]This compound[2]
ThermalDry Heat6 days105°CLess degradation[2]Not specified
Photolytic1.2 million lux hr visible & 200 Wh/m² UV-25°CStable[2]Not applicable
Neutral HydrolysisWater20 hours70°CStable[2]Not applicable

Visualizations

Degradation_Pathway Levetiracetam (2S)-α-Ethyl-2-oxo-pyrrolidine acetamide (Levetiracetam) DegradationProduct This compound (Levetiracetam Acid) Levetiracetam->DegradationProduct Hydrolysis (Acidic/Alkaline conditions)

Caption: Hydrolytic degradation pathway of Levetiracetam.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating RP-HPLC Analysis Acid->HPLC Base Alkaline Hydrolysis Base->HPLC Oxidation Oxidative Stress Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC Characterization Characterization of Degradation Products HPLC->Characterization Levetiracetam Levetiracetam (Bulk Drug/Formulation) Levetiracetam->Acid Levetiracetam->Base Levetiracetam->Oxidation Levetiracetam->Thermal Levetiracetam->Photo

Caption: Workflow for forced degradation studies.

References

How to prevent racemization of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of preventing racemization of this compound (CAS: 102849-49-0) during synthetic procedures. Maintaining the stereochemical integrity of this chiral intermediate is paramount for its applications, particularly in the synthesis of pharmaceuticals like Levetiracetam.[1]

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of a pure enantiomer (in this case, the S-enantiomer) into a mixture containing both enantiomers (S and R forms), ultimately leading to an optically inactive racemic mixture.[2][3] For this compound, the specific 'S' configuration is crucial for its biological activity and its role as a pharmaceutical intermediate.[1] The formation of the 'R' enantiomer results in an impurity that can be difficult to separate and may alter the efficacy and safety profile of the final active pharmaceutical ingredient (API).[4][5]

Q2: What is the primary chemical mechanism causing racemization in this molecule?

A2: The primary mechanism involves the removal of the acidic proton at the chiral alpha-carbon (the carbon adjacent to the carboxylic acid group). This deprotonation forms a planar, achiral enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, yielding a mixture of both the original S-enantiomer and the undesired R-enantiomer.[6][7] This process is significantly accelerated under basic conditions or during the activation of the carboxyl group for reactions like amide or ester formation.[5][8]

Q3: Which experimental steps are most susceptible to causing racemization?

A3: Racemization is most likely to occur during reactions that involve the activation of the carboxylic acid group. This includes:

  • Amide Bond Formation: Coupling the carboxylic acid with an amine. This is a very common step where racemization is a significant risk.[9][10]

  • Esterification: Converting the carboxylic acid to an ester.

  • Acid Chloride Formation: Converting the carboxylic acid to a more reactive acid chloride.

  • Prolonged exposure to strongly basic or acidic conditions, or high temperatures. [3][11][12]

Troubleshooting Guide: Minimizing Racemization

This guide addresses common issues encountered during the synthesis and handling of this compound.

Problem: Significant racemization is detected after an amide coupling reaction.

Solution: The choice of coupling reagent, additives, base, and reaction conditions are the most critical factors.[9] Review and optimize your protocol based on the following hierarchy of solutions.

Optimize Your Coupling Reagent and Additives

Carbodiimide-based reagents (e.g., DCC, EDC, DIC) are common but are known to cause racemization if used alone.[8][13] They should always be used with racemization-suppressing additives.[14]

  • Action: Incorporate an additive like 1-Hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives form an active ester intermediate that reacts rapidly with the amine, outcompeting the pathway to racemization.[9][10] Oxyma is noted for its high efficiency in suppressing racemization and is a non-explosive alternative to HOBt and HOAt.[8][10]

  • Alternative Reagents: Consider using phosphonium (BOP, PyBOP) or aminium/uronium (HBTU, TBTU, HATU) based coupling reagents, which often have a suppressing agent built into their structure and generally lead to lower levels of racemization.[13] For particularly difficult couplings, reagents like DEPBT have been shown to afford desired products with no detectable racemization.[10]

Table 1: Comparison of Common Coupling Reagents & Additives

Reagent/Additive CombinationClassTypical Racemization RiskNotes
EDC / HOBtCarbodiimide / AdditiveLowA standard, cost-effective choice. HOBt minimizes racemization.[10][13]
DIC / OxymaCarbodiimide / AdditiveVery LowHighly efficient at suppressing racemization; Oxyma is safer than HOBt/HOAt.[8][10]
HATUAminium/UroniumLowVery fast coupling rates. The HOAt moiety is incorporated in the structure.[14]
PyBOPPhosphoniumLowGenerates carcinogenic HMPA as a byproduct, but effective.[13]
DEPBTPhosphoniumVery LowExcellent for minimizing racemization in sensitive substrates.[10]
Select the Appropriate Base

The base used to neutralize salts or to facilitate the reaction can directly promote racemization by abstracting the alpha-proton.[6]

  • Action: Use a sterically hindered, non-nucleophilic base with a relatively low pKa. N-methylmorpholine (NMM, pKa 7.38) or 2,4,6-collidine (TMP, pKa 7.43) are superior choices.[9] Avoid stronger, less hindered bases like triethylamine (TEA, pKa ~10.7) and especially DBU, which are known to significantly increase racemization rates.[9][15] Use the minimum necessary amount of base, typically one equivalent for hydrochloride salts.

Table 2: Impact of Base Selection on Racemization

BaseAbbreviationpKa (approx.)Relative Racemization Risk
N,N-DiisopropylethylamineDIEA / Hünig's Base10.1Moderate to High
TriethylamineTEA10.7High
N-MethylmorpholineNMM7.38Low
2,4,6-CollidineTMP7.43Very Low (due to steric hindrance)
Control Reaction Temperature

Higher temperatures accelerate the rate of racemization, often more than the desired coupling reaction.[11][15]

  • Action: Perform the reaction at a reduced temperature. Start the activation of the carboxylic acid at 0 °C. After adding the amine component, allow the reaction to warm slowly to room temperature. For particularly sensitive reactions, maintaining the temperature at 0 °C or even lower for the entire duration may be necessary.

Consider Solvent Effects

The solvent can influence the reaction rates and the stability of intermediates.

  • Action: Use polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF). While DMF is a common solvent for coupling reactions, be aware that in some cases, it can promote side reactions. The rate of racemization can increase in more polar solvents like Dimethyl Sulfoxide (DMSO).[16] It is advisable to run test reactions to determine the optimal solvent for your specific transformation.

Experimental Protocols

Protocol: Low-Racemization Amide Coupling

This protocol provides a general methodology for coupling this compound with a primary amine (R-NH₂) while minimizing epimerization.

  • Dissolution: Dissolve this compound (1.0 eq.) and the racemization suppressant additive (e.g., Oxyma, 1.2 eq.) in an appropriate anhydrous solvent (e.g., DCM or THF) under an inert atmosphere (Nitrogen or Argon).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Activation: Add the coupling reagent (e.g., DIC, 1.1 eq.) dropwise to the cooled solution. Stir the mixture at 0 °C for a 15-20 minute "pre-activation" period.

  • Amine Addition: In a separate flask, dissolve the amine hydrochloride salt (R-NH₂·HCl, 1.1 eq.) in the same solvent. Add N-methylmorpholine (NMM, 1.1 eq.) to neutralize the salt. Add this amine solution to the activated acid mixture at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, proceed with standard aqueous workup procedures to remove the urea byproduct (if DIC was used) and other water-soluble reagents. Purify the product using column chromatography.

  • Analysis: Analyze the final product's enantiomeric purity using chiral HPLC to quantify the extent of racemization.[17]

Visualizations

RacemizationMechanisms Figure 1. The primary mechanism of racemization via a planar enolate intermediate. start_mol (2S)-2-(2-Oxopyrrolidin-1-yl) butanoic acid activated_ester Activated Intermediate (e.g., O-Acylisourea) start_mol->activated_ester Coupling Reagent + Base enolate Planar Enolate (Achiral) activated_ester->enolate Base (fast) -H⁺ racemic_mix Racemic Mixture (S and R enantiomers) enolate->racemic_mix H⁺ (Protonation)

Caption: Figure 1. The primary mechanism of racemization via a planar enolate intermediate.

PreventionWorkflow Figure 2. Decision workflow for setting up a low-racemization reaction. start Goal: Minimize Racemization step1 1. Select Coupling Reagent (e.g., DIC, HATU) start->step1 step2 2. Add Suppressant (e.g., Oxyma, HOAt) (Critical for Carbodiimides) step1->step2 step3 3. Choose Base Wisely (Use NMM or Collidine) step2->step3 step4 4. Control Temperature (Start at 0°C) step3->step4 step5 5. Monitor Reaction step4->step5 end_node Pure (S)-Product step5->end_node Reaction Complete

Caption: Figure 2. Decision workflow for setting up a low-racemization reaction.

FactorsInfluence Figure 3. Key experimental factors influencing the rate of racemization. racemization Rate of Racemization temp Temperature temp->racemization Increases base Base Strength (pKa) & Steric Hindrance base->racemization Increases additive Suppressant Additive (Oxyma, HOAt, HOBt) additive->racemization Decreases reagent Coupling Reagent Reactivity reagent->racemization Influences

Caption: Figure 3. Key experimental factors influencing the rate of racemization.

References

Technical Support Center: (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid (Levetiracetam) production.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial production routes for Levetiracetam?

A1: There are two primary synthetic approaches for producing Levetiracetam:

  • Asymmetric Synthesis: This method uses chiral starting materials or catalysts to directly produce the desired (S)-enantiomer.[1] It is the preferred industrial route due to its higher efficiency, better stereochemical control, and reduced waste, which aligns with Good Manufacturing Practice (GMP).[1]

  • Racemic Synthesis followed by Chiral Resolution: This route first produces a racemic mixture of both (R)- and (S)-enantiomers, followed by a separation step to isolate the desired (S)-enantiomer.[1][2] This method is generally less efficient for large-scale production due to material loss and the high costs associated with the resolution process.[1]

Q2: Why is controlling chirality crucial in Levetiracetam manufacturing?

A2: Chirality is critical because only the (S)-enantiomer of Levetiracetam possesses the desired antiepileptic pharmacological activity.[1] The (R)-enantiomer has minimal or no therapeutic effect.[3] Therefore, stringent control is necessary to ensure the final product has high enantiomeric purity.[1] Unexpected racemization can occur during synthesis, making it a critical parameter to monitor and control.[4]

Q3: What are the key starting materials and intermediates in the synthesis?

A3: The starting materials and intermediates depend on the chosen synthetic route.

  • In one common asymmetric synthesis, (S)-2-aminobutyric acid is a key starting material.[2]

  • Another major route begins with the reaction of 2-pyrrolidinone with an alpha-bromobutyrate, followed by hydrolysis to produce the racemic acid for resolution.[2][5]

  • A key intermediate in many processes is (S)-alpha-ethyl-2-oxo-1-pyrrolidine acetamide, which is then purified and crystallized.[1]

Q4: What analytical techniques are used to monitor the production process and final product quality?

A4: Several analytical techniques are employed to ensure the quality and purity of Levetiracetam, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[2] These methods are used to identify the compound, quantify its purity, and determine the enantiomeric excess.

Troubleshooting Guide

Issue 1: Low Overall Yield

Q: My overall process yield is significantly lower than reported values. What are the potential causes and how can I troubleshoot this?

A: Low yield can stem from several stages of the synthesis and purification process. A systematic approach is necessary to identify the bottleneck.

Troubleshooting Steps:

  • Re-evaluate the Synthetic Route: Racemic synthesis with chiral resolution often involves significant material loss (up to 50% of the undesired enantiomer).[1] If feasible, switching to an asymmetric synthesis route can substantially improve overall yield.[1]

  • Optimize Reaction Conditions:

    • Temperature and Pressure: For steps like the condensation of γ-butyrolactone and D (+)-2-amino butanol, high temperatures (e.g., 225°C) and pressures (e.g., 25 kg/cm ²) are required.[6] Ensure your equipment can maintain these conditions consistently.

    • Catalyst and Reagents: In asymmetric hydrogenations, the choice of catalyst (e.g., Rhodium or Ruthenium chelates) and its loading are critical for high yield and selectivity.[3] Ensure the catalyst is active and not poisoned.

    • Solvent Choice: The solvent can significantly impact reaction rates and side reactions. For example, using an organic solvent like a mixture of ethanol and water for granulation can prevent the product from becoming pasty, which can occur with water alone.[7]

  • Analyze Purification Steps:

    • Crystallization/Recrystallization: Significant product loss can occur during purification. Optimize the solvent system (e.g., acetone and ethyl acetate), temperature, and cooling rate to maximize crystal recovery while maintaining high purity.[2]

    • Filtration and Washing: Ensure the filter cake is washed with a minimal amount of cold solvent to avoid redissolving the product.

Logical Troubleshooting Flow for Low Yield

Low_Yield_Troubleshooting start Problem: Low Overall Yield check_route Is the process based on racemic resolution? start->check_route switch_route Consider switching to an asymmetric synthesis route for higher efficiency. check_route->switch_route Yes check_reaction Analyze individual reaction steps for poor conversion. check_route->check_reaction No end_solution Yield Improved switch_route->end_solution optimize_conditions Optimize Reaction Conditions: - Temperature & Pressure - Catalyst & Reagents - pH & Solvent check_reaction->optimize_conditions Yes check_purification Is significant loss occurring during purification? check_reaction->check_purification No optimize_conditions->end_solution optimize_purification Optimize Downstream Process: - Crystallization solvent/temp - Filtration technique - Washing solvent volume check_purification->optimize_purification Yes check_purification->end_solution No optimize_purification->end_solution

Caption: Troubleshooting workflow for low production yield.

Issue 2: High Enantiomeric Impurity / Racemization

Q: The final product contains an unacceptably high level of the (R)-enantiomer. What causes this racemization and how can it be controlled?

A: Racemization, the conversion of the desired (S)-enantiomer to the unwanted (R)-enantiomer, is a critical challenge. It can be influenced by pH, temperature, and the presence of certain ions.

Troubleshooting Steps:

  • pH Control: Racemization can be facilitated by hydroxide ions.[4] Carefully control the pH during reaction and workup steps, particularly when using strong bases like potassium hydroxide for cyclization.[2] Avoid prolonged exposure to highly basic or acidic conditions.

  • Temperature Management: High temperatures can increase the rate of racemization. The oxidation of the intermediate alcohol to the carboxylic acid, for example, proceeds through an epimerizable aldehyde.[4] Perform such steps at the lowest effective temperature.

  • Amidation Step: The conversion of the intermediate acid, (S)-alpha-ethyl-2-oxo-1-pyrrolidine acetic acid, to the final amide is a critical step where racemization can occur. Using activating agents like ethyl chloroformate at low temperatures (e.g., -25 to -30°C) can help preserve stereochemical integrity.[5]

Issue 3: Polymorphism and Crystallization Difficulties

Q: I am struggling to obtain a consistent crystalline form of the final product. What factors influence polymorphism and how can I control crystallization?

A: Levetiracetam is known to exist in different polymorphic forms, which can affect its physical properties like solubility and stability.[2]

Troubleshooting Steps:

  • Solvent System Selection: The choice of solvent for crystallization is paramount. A mixture of acetone and ethyl acetate is commonly used for purification.[2] Experiment with different solvent systems and ratios to find conditions that consistently produce the desired polymorph.

  • Control Cooling and Agitation: The rate of cooling, agitation speed, and seeding strategy can all influence which polymorphic form crystallizes. A slower, controlled cooling process is often preferable to rapid crashing out of the solution.

  • Drying Conditions: The temperature and vacuum applied during the drying of the final product can also induce polymorphic transformations. For example, one process involves drying under vacuum below 35°C.[5] Ensure these parameters are consistent between batches.

Quantitative Data Summary

The yield of this compound and its subsequent conversion to Levetiracetam can vary significantly based on the synthetic route and optimization.

Route / StepReported YieldNotesReference
Racemic Resolution41%Yield for the resolution step to obtain the (S)-acid salt.[8]
Asymmetric Synthesis (Oxidation)74%Scale-up of a ruthenium-catalyzed oxidation step.[9]
Asymmetric Synthesis (Ammonolysis)60-64%Overall molar yield from the (S)-acid to pure Levetiracetam.[10]
Asymmetric Synthesis (Purification)90%Yield for isolating the enantiomerically pure acid after resolution.[8]

Experimental Protocols

Protocol 1: Synthesis of (S)-acid via Oxidation (Example)

This protocol is an example of an oxidation step in an asymmetric synthesis route.

Objective: To oxidize the precursor alcohol to this compound.

Materials:

  • (S)-alcohol precursor (e.g., (S)-1-(2-hydroxybutyl)-2-pyrrolidinone)

  • Potassium hydroxide (KOH)

  • Potassium permanganate (KMnO₄)

  • Tetra-n-butyl ammonium bromide (TBAB)

  • Dichloromethane (DCM)

  • Toluene

  • Hydrochloric Acid (HCl)

  • Sodium phosphate

Procedure:

  • Dissolve potassium hydroxide (1.0 g, 0.017 mol) in water (18.0 ml).[11][12]

  • In a separate vessel, prepare a solution of the (S)-alcohol precursor (1.0 g, 0.0063 mol) and TBAB (0.2 g, 0.0062 mol) in dichloromethane (10 ml).[11][12]

  • To the KOH solution, add the DCM solution over 30 minutes.[11][12]

  • Charge potassium permanganate (1.5 g, 0.094 mol) to the mixture.[11][12]

  • Monitor the reaction for completion (e.g., by TLC or HPLC).

  • Upon completion, filter the reaction mixture through a celite bed and wash the bed with water (10.0 ml).[11][12]

  • Separate the aqueous layer and adjust its pH to 3 using hydrochloric acid.[11][12]

  • Add sodium phosphate (2.5 g) and toluene (25.0 ml).[11][12]

  • Extract the aqueous layer with dichloromethane (5 x 25 ml).[11][12]

  • Combine the organic extracts, dry with a drying agent (e.g., Na₂SO₄), and concentrate under vacuum to yield the crude (S)-acid as an oil.[11][12]

  • Add toluene (10 ml) to the residue and stir at 0°C for 30 minutes to induce crystallization.[11]

  • Filter the solid product and wash with cold toluene (5 ml) to afford the pure (S)-acid.[11]

Process Diagrams

Major Synthetic Pathways to Levetiracetam

Synthesis_Pathways cluster_0 Route 1: Asymmetric Synthesis cluster_1 Route 2: Racemic Synthesis & Resolution A_start (S)-2-Aminobutyric Acid (Chiral Starting Material) A_inter (S)-N-[1-(Aminocarbonyl)propyl] -4-chlorobutyramide A_start->A_inter A_cyclize Cyclization (e.g., with KOH) A_inter->A_cyclize A_end Levetiracetam ((S)-enantiomer) A_cyclize->A_end R_start 2-Pyrrolidinone + alpha-Bromobutyrate R_inter Racemic (R,S)-acid R_start->R_inter R_resolve Chiral Resolution (Separation of Enantiomers) R_inter->R_resolve R_s_acid (S)-acid R_resolve->R_s_acid R_r_acid (R)-acid (waste) R_resolve->R_r_acid R_amide Amidation R_s_acid->R_amide R_end Levetiracetam ((S)-enantiomer) R_amide->R_end

Caption: Comparison of Asymmetric and Racemic synthesis routes.

General Downstream Purification Workflow

Purification_Workflow start Crude Levetiracetam (from reaction mixture) extraction Solvent Extraction / Workup (Remove inorganic salts, reagents) start->extraction concentration Solvent Distillation (Concentrate product) extraction->concentration crystallization Crystallization (e.g., from Acetone/ Ethyl Acetate) concentration->crystallization filtration Filtration & Washing (Isolate solid product) crystallization->filtration drying Drying (Under vacuum) filtration->drying end_product Pure Levetiracetam API drying->end_product

Caption: Typical downstream processing for Levetiracetam API.

References

Technical Support Center: Analytical Method Validation for Levetiracetam Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical method validation of Levetiracetam acid.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic conditions for analyzing Levetiracetam by RP-HPLC?

A1: A common approach for Levetiracetam analysis via RP-HPLC involves a C18 column and a mobile phase consisting of a buffer and an organic modifier. For example, one method uses a mobile phase of potassium phosphate buffer (pH 5.5) and acetonitrile in a 45:55 (v/v) ratio.[1] Another validated method employs a mobile phase of acetonitrile and water (10:90, v/v) with 0.06% triethylamine, adjusted to a pH of 2.5. Detection is typically performed at a low UV wavelength, such as 205 nm or 215 nm.[2][3]

Q2: What are the key validation parameters to assess for a Levetiracetam analytical method according to ICH guidelines?

A2: According to the International Council on Harmonisation (ICH) guidelines, the key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), robustness, and system suitability.[4][5] For stability-indicating methods, forced degradation studies are also crucial to demonstrate specificity against degradation products.[1][6]

Q3: How is Levetiracetam acid typically degraded in forced degradation studies?

A3: Levetiracetam is subjected to stress conditions such as acid hydrolysis (e.g., 0.1N HCl), base hydrolysis (e.g., 0.1N NaOH), oxidation (e.g., hydrogen peroxide), thermal stress, and photolytic stress to assess the stability-indicating capability of an analytical method.[3][7] Significant degradation has been observed under acidic, alkaline, and oxidative conditions.[7]

Q4: What are the acceptance criteria for accuracy and precision during method validation?

A4: For accuracy, the percentage recovery should typically be within 80-120% of the true value.[4][6] For precision, the Relative Standard Deviation (%RSD) for replicate injections or sample preparations should not be more than 2.0% for the assay of the active ingredient. For related substances or impurities, the acceptance limit for %RSD may be higher, often not more than 10%.[1][4]

Q5: What is a typical linearity range for Levetiracetam analysis?

A5: The linearity of a Levetiracetam assay method is often established over a range of 50% to 150% of the target concentration.[1][2] For example, a linear range of 0.0519 mg/ml to 0.1557 mg/ml has been validated, demonstrating a correlation coefficient (r²) greater than 0.999.[1] Another study showed linearity in the concentration range of 10-50 μg/ml with a correlation coefficient of 0.9994.[3]

Troubleshooting Guide

Q1: My Levetiracetam peak is showing significant tailing. What could be the cause and how can I fix it?

A1: Peak tailing can be caused by several factors:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the analyte. Try using a mobile phase with a competitive base (like triethylamine) or adjusting the pH to suppress silanol activity.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degraded. Flush the column with a strong solvent or replace it if necessary.

  • Mismatched pH: If the mobile phase pH is close to the pKa of Levetiracetam, it can lead to poor peak shape. Adjusting the mobile phase pH away from the pKa can improve symmetry.

Q2: I am observing a drift in the retention time of Levetiracetam during a sequence of injections. What should I check?

A2: Retention time drift is often due to:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. This can take 20-30 column volumes.

  • Mobile Phase Composition Change: The mobile phase composition may be changing over time due to evaporation of the more volatile component (e.g., acetonitrile). Prepare fresh mobile phase and keep the solvent reservoir covered.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention time. Use a column oven to maintain a constant temperature.[4]

  • Pump Malfunction: Check the HPLC pump for leaks or pressure fluctuations, which can indicate a problem with the check valves or seals.

Q3: I'm not seeing good resolution between Levetiracetam and one of its degradation products. How can I improve separation?

A3: To improve resolution, consider the following:

  • Modify Mobile Phase Composition: Adjust the ratio of the organic modifier to the aqueous phase. Decreasing the organic solvent percentage will generally increase retention and may improve separation.

  • Change Mobile Phase pH: Altering the pH can change the ionization state of the analyte and impurities, which can significantly impact their retention and selectivity.

  • Try a Different Column: If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., a different C18 phase or a phenyl column) may provide the necessary selectivity.

Q4: My baseline is very noisy. What are the potential sources and solutions?

A4: A noisy baseline can be caused by:

  • Air Bubbles in the System: Degas the mobile phase thoroughly before use and ensure all connections are tight.[2]

  • Contaminated Mobile Phase or Detector Cell: Use high-purity HPLC-grade solvents and filter the mobile phase.[4] The detector flow cell may need cleaning.

  • Detector Lamp Issue: An aging detector lamp can cause increased noise. Check the lamp's energy output and replace it if it is low.

Experimental Protocols & Data

Diagrams of Experimental Workflows

G cluster_prep Preparation cluster_dev Method Development cluster_val Validation cluster_doc Documentation A Define Method Objectives & Scope B Select Analytical Technique (e.g., HPLC) A->B C Optimize Chromatographic Conditions B->C D System Suitability Testing C->D E Specificity (Forced Degradation) D->E F Linearity & Range E->F G Accuracy (% Recovery) F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Prepare Validation Report J->K

Caption: General workflow for analytical method validation.

G cluster_stress Stress Conditions start Prepare Levetiracetam Stock Solution acid Acid Hydrolysis (e.g., 0.1N HCl, heat) start->acid base Alkaline Hydrolysis (e.g., 0.1N NaOH, heat) start->base oxidative Oxidative Degradation (e.g., 3% H2O2) start->oxidative thermal Thermal Stress (e.g., Dry Heat) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo analyze Analyze Stressed Samples by Validated Method acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze evaluate Evaluate Peak Purity & Resolution from Degradants analyze->evaluate

Caption: Workflow for a forced degradation study.

RP-HPLC Method Parameters

The following table summarizes typical parameters for a stability-indicating RP-HPLC method for Levetiracetam.

ParameterCondition 1Condition 2Condition 3
Stationary Phase Inertsil ODS-3V, 150 x 4.6 mm, 3µm[4]YMC-pack AQ, 150 x 4.6 mm, 3µm[1]Agilent eclipseXDB C18, 150 x 4.6mm, 5µm
Mobile Phase A: pH 5.5 Phosphate Buffer/ACN (95:5) B: ACN/Water (90:10)[4]Potassium Phosphate Buffer (pH 5.5) & ACN (45:55, v/v)[1]Acetonitrile & Water (10:90, v/v) with 0.06% TEA, pH 2.5
Flow Rate 1.0 mL/min[4]1.0 mL/min1.0 mL/min
Detection (UV) 205 nm[4]Not Specified205 nm
Column Temp. 40°C[4]Not SpecifiedAmbient
Injection Vol. 10 µL[4]Not SpecifiedNot Specified

ACN: Acetonitrile, TEA: Triethylamine

Method Validation Data Summary

This table presents a summary of validation results from various studies.

Validation ParameterResultReference
Linearity Range 0.0519 - 0.1557 mg/ml[1]
Correlation Coefficient (r²) > 0.999[1][2]
Accuracy (% Recovery) 80% - 120%[4][6]
Precision (%RSD) < 2.0%[1]
LOD 0.0023% (of 0.25 mg/mL)[4]
LOQ 0.0070% (of 0.25 mg/mL)[4]
Protocol for Forced Degradation Study

This protocol outlines the steps for conducting forced degradation studies to establish the stability-indicating nature of the method.

Objective: To demonstrate that the analytical method can separate Levetiracetam from its degradation products.

Methodology:

  • Acid Hydrolysis:

    • Dissolve a known amount of Levetiracetam in a solution of 0.1N to 1N Hydrochloric Acid.

    • Reflux the solution at a controlled temperature (e.g., 50-80°C) for a specified duration (e.g., 2-4 hours).[1][7]

    • Cool the solution and neutralize it with an appropriate base (e.g., NaOH).

    • Dilute to a known concentration with the mobile phase and analyze.

  • Alkaline Hydrolysis:

    • Dissolve a known amount of Levetiracetam in a solution of 0.1N to 1N Sodium Hydroxide.

    • Reflux the solution at a controlled temperature for a specified duration.[1][7]

    • Cool the solution and neutralize it with an appropriate acid (e.g., HCl).

    • Dilute to a known concentration and analyze.

  • Oxidative Degradation:

    • Dissolve Levetiracetam in a solution containing 3-30% hydrogen peroxide.

    • Store at room temperature or slightly elevated temperature for a set period.

    • Dilute to a known concentration and analyze.

  • Thermal Degradation:

    • Expose solid Levetiracetam powder to dry heat (e.g., 60-80°C) for several hours.

    • Dissolve the stressed powder, dilute to a known concentration, and analyze.

  • Photolytic Degradation:

    • Expose a solution of Levetiracetam to UV and visible light as per ICH Q1B guidelines.

    • Analyze the solution alongside a control sample protected from light.

Analysis of Results: For each condition, the chromatograms are examined to ensure that the degradation product peaks are well-resolved from the main Levetiracetam peak. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm the specificity of the method. The extent of degradation should ideally be between 5-20%.[7]

References

Technical Support Center: Enhancing the Solubility of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of enhancing the solubility of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected baseline solubility of this compound?

Q2: My compound is not dissolving adequately in water. What are the initial troubleshooting steps?

A2: If you are experiencing poor dissolution in water, consider the following:

  • Purity of the Compound: Ensure the purity of your this compound is high (≥98%), as impurities can significantly impact solubility.[1]

  • pH of the Solution: As a carboxylic acid, the solubility of this compound is expected to increase in alkaline conditions. Measure the pH of your solution and consider adjusting it.

  • Temperature: For many compounds, solubility increases with temperature. Gentle heating of the solution may aid dissolution.

  • Agitation: Ensure vigorous mixing or sonication is applied to facilitate the dissolution process.

Q3: How can I systematically approach enhancing the solubility of this compound?

A3: A systematic approach involves exploring different formulation strategies. The most common and effective methods for organic acids include pH adjustment, the use of co-solvents, and complexation with cyclodextrins.[4][5][6] It is recommended to start with pH adjustment as it is often the simplest and most direct method for ionizable compounds.

Q4: What are co-solvents and how do they improve solubility?

A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[5][7] They work by reducing the polarity of the solvent system, which can better accommodate non-polar or weakly polar solutes.[8] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7][9]

Q5: What are cyclodextrins and what is their mechanism for enhancing solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4][10] They can encapsulate poorly water-soluble molecules within their hydrophobic core, forming an "inclusion complex."[11] This complex has a hydrophilic exterior, allowing it to dissolve in water, thereby increasing the apparent solubility of the guest molecule.[4][11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitates out of solution after initial dissolution. The solution is supersaturated, or the pH has shifted.Re-evaluate the solvent system. If pH was adjusted, ensure it is stable. Consider using a buffer. If using a co-solvent, you may need to increase the proportion of the co-solvent.
Inconsistent solubility results between experiments. Variation in experimental conditions (temperature, pH, mixing speed, purity of materials).Standardize all experimental parameters. Ensure accurate and consistent measurements of all components. Use materials from the same batch if possible.
Formation of a gel or highly viscous solution. High concentration of co-solvents or other excipients.Reduce the concentration of the excipient. Explore alternative co-solvents or solubility enhancement techniques.
Observed degradation of the compound. The chosen pH or excipient is causing chemical instability.Assess the stability of this compound at different pH values and in the presence of the selected excipients. Use the mildest conditions possible.

Data Presentation

Table 1: Reported Solubility of this compound and Related Compounds

CompoundSolventSolubilityReference
This compoundWaterSoluble[1]
This compoundEthanolSoluble[1]
This compoundAcetoneSlightly Soluble (Sonicated)[3]
This compoundChloroformSlightly Soluble[3]
This compoundMethanolSlightly Soluble[3]
LevetiracetamWater1040 mg/mL (Very Soluble)[2]
LevetiracetamChloroform653 mg/mL (Freely Soluble)[2]
LevetiracetamMethanol536 mg/mL (Freely Soluble)[2]
LevetiracetamEthanol165 mg/mL (Soluble)[2]
LevetiracetamAcetonitrile57 mg/mL (Sparingly Soluble)[2]
Levetiracetamn-HexanePractically Insoluble[2]

Experimental Protocols

Protocol 1: General Solubility Determination
  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, co-solvent mixture) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filtration does not cause precipitation.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: Express the solubility as mg/mL or mol/L.

Protocol 2: Solubility Enhancement via pH Adjustment
  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Solubility Determination: Following "Protocol 1," determine the solubility of this compound in each of the prepared buffers.

  • Data Analysis: Plot the solubility as a function of pH to identify the optimal pH for dissolution. Since the compound is a weak acid, solubility is expected to increase as the pH rises.[6]

Protocol 3: Solubility Enhancement using Co-solvents
  • Co-solvent Selection: Choose a pharmaceutically acceptable co-solvent such as ethanol, propylene glycol, or PEG 400.

  • Solvent Blend Preparation: Prepare a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 10%, 20%, 30%, 40% v/v).

  • Solubility Determination: Determine the solubility of the compound in each co-solvent blend using "Protocol 1."

  • Data Analysis: Plot the solubility against the co-solvent concentration to determine the most effective blend for enhancing solubility.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_decision Solubility Enhancement Strategy cluster_methods Enhancement Methods cluster_end Final Formulation start Start with this compound solubility_test Determine Baseline Solubility in Aqueous Media start->solubility_test is_soluble Is Solubility Sufficient? solubility_test->is_soluble ph_adjustment pH Adjustment is_soluble->ph_adjustment No end_point Optimized Formulation is_soluble->end_point Yes co_solvency Co-solvency ph_adjustment->co_solvency ph_adjustment->end_point cyclodextrin Cyclodextrin Complexation co_solvency->cyclodextrin co_solvency->end_point cyclodextrin->end_point signaling_pathway cluster_methods Solubilization Methods compound This compound (Poorly Soluble) ph pH Adjustment (Increase pH) compound->ph cosolvent Co-solvent Addition (e.g., Ethanol, PEG) compound->cosolvent cyclo Cyclodextrin Complexation compound->cyclo ionized Ionized Form (Soluble Salt) ph->ionized solvated Solvated in Co-solvent Mixture cosolvent->solvated inclusion Inclusion Complex cyclo->inclusion enhanced_solubility Enhanced Aqueous Solubility ionized->enhanced_solubility solvated->enhanced_solubility inclusion->enhanced_solubility

References

Validation & Comparative

A Comparative Guide to the Synthesis of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, also known as Levetiracetam carboxylic acid, is a pivotal chiral intermediate in the synthesis of Levetiracetam, a widely prescribed second-generation antiepileptic drug.[1][2][3] The stereochemical purity of this intermediate is paramount, as the biological activity of Levetiracetam resides exclusively in the (S)-enantiomer.[1] Consequently, the development of efficient, cost-effective, and stereoselective synthetic routes to obtain this compound is a significant focus in pharmaceutical chemistry.

This guide provides a comparative overview of various synthetic strategies for this compound, targeting researchers, scientists, and professionals in drug development. The comparison encompasses classical resolution, chiral pool synthesis, and asymmetric synthesis, with supporting data and detailed experimental protocols.

Comparative Analysis of Synthesis Routes

The selection of a synthetic route depends on various factors, including yield, enantiomeric purity, cost of starting materials and reagents, operational complexity, and environmental impact. The following table summarizes quantitative data for several prominent synthesis methods.

Synthesis Route Starting Material(s) Key Reagents/Catalysts Overall Yield Key Advantages Key Disadvantages Reference
1. Classical Resolution Racemic 2-(2-oxopyrrolidin-1-yl)butanoic acid(R)-α-methylbenzylamine, HCl~37% (from racemic acid)Well-established, reliable methodLoss of at least 50% of material as the unwanted enantiomer, additional resolution and racemization steps required[4][5]
2. Chiral Pool (from L-Methionine) L-MethionineRaney Nickel, various reagents~44.6%Utilizes a readily available chiral starting materialComplex multi-step process, uses large excess of costly and non-reusable nickel[3]
3. Asymmetric Oxidation (S)-1-((S)-1-hydroxybutan-2-yl)pyrrolidin-2-onePotassium permanganate (KMnO₄), Tetra-n-butyl ammonium bromide (TBAB)76%Good yield, straightforward oxidation stepRequires synthesis of the specific chiral alcohol precursor[6]
4. Asymmetric Hydrogenation Methyl 2-oxobutanoate, 2-pyrrolidinoneChiral Rhodium (Rh) or Ruthenium (Ru) complexesHigh Selectivity (Yield not specified)Potentially high enantioselectivity in a single stepRequires expensive and specialized chiral metal catalysts[3]
5. Asymmetric Strecker Reaction PropanalChiral auxiliary: [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride, NaCNMulti-step (Yield not specified for acid)Builds chirality from simple achiral precursorsMulti-step process involving a chiral auxiliary which may need to be recovered

Experimental Protocols

Detailed methodologies are crucial for the replication and evaluation of synthetic routes. Below are the protocols for key methods discussed.

Protocol 1: Classical Resolution of Racemic Acid

This method involves the separation of the desired (S)-enantiomer from a racemic mixture using a chiral resolving agent.

Step 1: Preparation of (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid (R)-α-methylbenzylamine salt [4]

  • Suspend (RS)-α-ethyl-2-oxo-1-pyrrolidineacetic acid (300 g, 1.75 mol) in toluene (1 L).

  • Add a solution of (R)-α-methylbenzylamine (106 g) and triethylamine (89 g) in toluene (100 ml).

  • Heat the mixture until complete dissolution is achieved.

  • Cool the solution to room temperature and stir for 3 hours.

  • Filter the resulting solids and rinse with toluene (300 ml) to obtain the diastereomeric salt. (Yield: ~41%).

Step 2: Isolation of (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid [4]

  • Treat the isolated (S)-acid-(R)-amine salt with a hydrochloric acid solution.

  • This liberates the free enantiomerically pure (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid.

  • Isolate the product. (Yield: 90% from the salt).

Protocol 2: Asymmetric Oxidation

This route creates the carboxylic acid through the oxidation of a chiral alcohol precursor.

Synthesis of this compound [6]

  • Dissolve potassium hydroxide (1.0 g, 0.017 mol) in water (18.0 ml).

  • In a separate vessel, charge (S)-1-((S)-1-hydroxybutan-2-yl)pyrrolidin-2-one (1.0 g, 0.0063 mol) in methylene chloride (10 ml) along with Tetra-n-butyl ammonium bromide (0.2 g, 0.0062 mol).

  • Add potassium permanganate (1.5 g, 0.094 mol) to the mixture.

  • After the reaction is complete, filter the mixture through a celite bed and wash with water (10.0 ml).

  • Adjust the pH of the aqueous layer to 3 using hydrochloric acid (2 ml).

  • Add sodium phosphate (2.5 g, 0.0152 mol) and toluene (25.0 ml).

  • Extract the reaction mixture with dichloromethane (5 x 25 ml).

  • Dry the combined organic solution with sodium sulfate (Na₂SO₄) and distill under vacuum to yield the product as an oil.

  • Add toluene (10 ml) to the residue and stir at 0 °C for 30 minutes to induce solidification.

  • Filter the solid and wash with toluene (5 ml) to afford the pure compound. (Yield: 76%).

Synthesis Strategy Visualization

The following diagrams illustrate the classification of synthesis strategies and the workflow of specific routes.

cluster_main Synthesis Strategies for this compound cluster_resolution Classical Resolution cluster_chiral_pool Chiral Pool Synthesis cluster_asymmetric Asymmetric Synthesis A General Approaches B Classical Resolution A->B C Chiral Pool Synthesis A->C D Asymmetric Synthesis A->D B1 Racemic Acid Synthesis B->B1 C1 Start from Chiral Precursor (e.g., L-Methionine, (S)-2-aminobutyric acid) C->C1 D1 Asymmetric Hydrogenation D->D1 D2 Asymmetric Oxidation D->D2 D3 Asymmetric Strecker Reaction D->D3 B2 Diastereomeric Salt Formation (e.g., with (R)-α-methylbenzylamine) B1->B2 B3 Separation of Salts B2->B3 B4 Liberation of (S)-Acid B3->B4 C2 Multi-step Conversion C1->C2

Caption: Classification of major synthetic approaches.

cluster_route1 Route 1: Classical Resolution Workflow cluster_route2 Route 2: Asymmetric Oxidation Workflow R1_1 Racemic Acid ((RS)-2-(2-oxopyrrolidin-1-yl)butanoic acid) R1_2 Add Resolving Agent ((R)-α-methylbenzylamine) R1_1->R1_2 R1_3 Diastereomeric Salts ((S)-acid-(R)-amine + (R)-acid-(R)-amine) R1_2->R1_3 R1_4 Crystallization & Filtration R1_3->R1_4 R1_5 Isolated (S)-acid-(R)-amine Salt R1_4->R1_5 R1_6 Acid Treatment (HCl) R1_5->R1_6 R1_7 Final Product (this compound) R1_6->R1_7 R2_1 Chiral Precursor ((S)-1-((S)-1-hydroxybutan-2-yl)pyrrolidin-2-one) R2_2 Oxidation (KMnO₄, TBAB) R2_1->R2_2 R2_3 Workup & Purification (pH adjustment, extraction) R2_2->R2_3 R2_4 Final Product (this compound) R2_3->R2_4

Caption: Comparative workflow for two synthesis routes.

References

Unraveling the Role of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid in Levetiracetam's Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Levetiracetam and its major metabolite, (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, also known as ucb L057, in the context of anticonvulsant efficacy. By presenting experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to clarify the contribution, or lack thereof, of this primary metabolite to the therapeutic action of Levetiracetam.

Executive Summary

Levetiracetam is a widely prescribed antiepileptic drug with a unique mechanism of action primarily involving its binding to the synaptic vesicle protein 2A (SV2A).[1][2][3][4] The efficacy of Levetiracetam and its analogs is strongly correlated with their binding affinity to SV2A.[2][5][6] Levetiracetam undergoes limited metabolism in humans, with the principal metabolic pathway being the enzymatic hydrolysis of the acetamide group to form this compound (ucb L057). Experimental evidence from animal models consistently demonstrates that this major metabolite is pharmacologically inactive and does not contribute to the anticonvulsant effects of the parent drug.

Comparative Analysis of Anticonvulsant Activity

The central question regarding the role of this compound in Levetiracetam's efficacy has been addressed in preclinical studies. These investigations consistently show a stark contrast in the anticonvulsant profiles of Levetiracetam and its major metabolite.

Table 1: Comparison of Anticonvulsant Activity in Animal Models

CompoundAnimal ModelSeizure TypeEfficacyDosage
Levetiracetam Audiogenic-susceptible miceTonic-clonic seizuresActive ED₅₀ values generally between 5.0-30.0 mg/kg
Amygdala-kindled ratsFocal and secondarily generalized seizuresActive Potent anticonvulsant activity
This compound (ucb L057) Sound-sensitive miceAudiogenic seizuresInactive Up to 548 mg/kg, i.p.

ED₅₀: Median effective dose. i.p.: Intraperitoneal.

The data clearly indicates that while Levetiracetam is effective across various seizure models, its primary metabolite, this compound, shows no anticonvulsant activity even at significantly high doses.

The Role of SV2A Binding

Table 2: Comparison of SV2A Binding Affinity and Efficacy

CompoundSV2A Binding Affinity (IC₅₀/Kᵢ)Anticonvulsant Potency
Levetiracetam High affinityPotent
Brivaracetam (analog) 15-30 times higher than LevetiracetamMore potent than Levetiracetam
ucb L060 (R-enantiomer of Levetiracetam) Significantly lower than LevetiracetamLow intrinsic anticonvulsant activity
This compound (ucb L057) Not reported, inferred to be negligibleInactive

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, this section details the methodologies employed in key experiments.

Audiogenic Seizure Model in Mice

This model is used to evaluate the efficacy of anticonvulsant compounds against generalized tonic-clonic seizures induced by a high-intensity auditory stimulus.

  • Animals: DBA/2 mice, which are genetically susceptible to audiogenic seizures, are commonly used.[7][8]

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: The test compound (e.g., Levetiracetam, ucb L057) or vehicle is administered intraperitoneally (i.p.) at varying doses.

  • Seizure Induction: At a predetermined time after drug administration (e.g., 60 minutes), individual mice are placed in an acoustic chamber.[9] A high-intensity acoustic stimulus (e.g., 90-120 dB, 10-20 kHz) is delivered for a fixed duration (e.g., 30-60 seconds).[9][10]

  • Observation and Scoring: Seizure activity is observed and scored based on a standardized scale, typically including phases of wild running, clonic seizures, tonic seizures, and respiratory arrest.

  • Efficacy Assessment: The ability of the compound to prevent or reduce the severity of the seizures is quantified, often by determining the median effective dose (ED₅₀).

Amygdala Kindling Model in Rats

This model mimics the progressive development of focal epilepsy, particularly temporal lobe epilepsy, and is used to assess the efficacy of drugs against focal and secondarily generalized seizures.

  • Animals: Adult male rats (e.g., Sprague-Dawley, Wistar) are used.

  • Surgery: Under anesthesia, a bipolar stimulating and recording electrode is stereotaxically implanted into the amygdala.[11][12]

  • Kindling Procedure: After a recovery period, a brief, low-intensity electrical stimulus is delivered to the amygdala once or twice daily.[13][14] The behavioral seizure response is scored using the Racine scale.

  • Fully Kindled State: The daily stimulation is repeated until the animals consistently exhibit generalized tonic-clonic seizures (Stage 4 or 5 on the Racine scale).[11][12]

  • Drug Testing: Once fully kindled, the anticonvulsant effects of test compounds are evaluated. The compound or vehicle is administered prior to the electrical stimulation, and the seizure severity and afterdischarge duration (a measure of epileptiform activity in the brain) are recorded.

  • Efficacy Assessment: A reduction in seizure score and/or afterdischarge duration compared to vehicle-treated controls indicates anticonvulsant activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

Levetiracetam_Metabolism Levetiracetam Levetiracetam ((S)-2-(2-Oxopyrrolidin-1-yl)butanamide) Enzyme Enzymatic Hydrolysis (non-CYP) Levetiracetam->Enzyme Major Metabolic Pathway Metabolite This compound (ucb L057) Enzyme->Metabolite

Levetiracetam's primary metabolic pathway.

Levetiracetam_MOA cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Levetiracetam Levetiracetam SV2A SV2A Levetiracetam->SV2A Binds to Vesicle Synaptic Vesicle SV2A->Vesicle Modulates Neurotransmitter Neurotransmitter Release Vesicle->Neurotransmitter Regulates Effect Reduced Neuronal Hyperexcitability Neurotransmitter->Effect Modulated Signaling Calcium Ca²⁺ Influx Calcium->Vesicle

Levetiracetam's mechanism of action at the synapse.

Experimental_Workflow cluster_model Animal Model Selection cluster_procedure Experimental Procedure cluster_analysis Data Analysis Audiogenic Audiogenic Mice DrugAdmin Drug Administration (Levetiracetam vs. ucb L057) Audiogenic->DrugAdmin Kindled Kindled Rats Kindled->DrugAdmin SeizureInduction Seizure Induction (Acoustic Stimulus or Electrical Stimulation) DrugAdmin->SeizureInduction Observation Observation & Scoring SeizureInduction->Observation Efficacy Efficacy Assessment (ED₅₀, Seizure Score) Observation->Efficacy Comparison Comparative Analysis Efficacy->Comparison

General workflow for anticonvulsant testing.

Conclusion

References

A Comparative Guide to Levetiracetam Precursors: (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid vs. Other Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Levetiracetam, a widely prescribed second-generation antiepileptic drug, is a topic of significant interest in pharmaceutical manufacturing. The efficiency, cost-effectiveness, and enantiomeric purity of the final active pharmaceutical ingredient (API) are critically dependent on the chosen synthetic pathway and the precursor materials. This guide provides an objective comparison of various precursors for Levetiracetam, with a focus on (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, and presents supporting experimental data to inform decisions in drug development and manufacturing.

The biological activity of Levetiracetam is exclusive to its (S)-enantiomer, making stereochemical integrity a paramount concern in its synthesis.[1] Modern synthetic strategies have largely moved from resolving racemic mixtures to asymmetric synthesis, which utilizes chiral precursors to directly yield the desired enantiomer, thereby improving efficiency and reducing waste.[2]

Key Synthetic Pathways and Precursors

Several synthetic routes to Levetiracetam have been established, each originating from a different key intermediate. This guide will compare the following prominent precursors:

  • This compound : A key intermediate that requires amidation in the final step.

  • (S)-2-Aminobutyramide : A chiral building block where the pyrrolidinone ring is constructed.

  • Racemic Intermediates : Older routes that involve the synthesis of a racemic mixture followed by chiral resolution.

  • L-Methionine : A naturally occurring chiral amino acid that can be converted to Levetiracetam through a multi-step process.

  • Butyraldehyde : A simple starting material for asymmetric synthesis strategies.

Synthesis via this compound

This pathway involves the synthesis of the core chiral structure, this compound, followed by a final amidation step to yield Levetiracetam. This precursor is a cornerstone in several efficient syntheses of the drug.[1]

Experimental Workflow

G cluster_0 Step 1: Formation of (S)-N-(1-hydroxybutan-2-yl)pyrrolidin-2-one cluster_1 Step 2: Oxidation cluster_2 Step 3: Amidation gamma_butyrolactone γ-Butyrolactone intermediate_alcohol (S)-N-(1-hydroxybutan-2-yl)pyrrolidin-2-one gamma_butyrolactone->intermediate_alcohol Solvent-free condensation D_2_aminobutanol D(+)-2-Aminobutanol D_2_aminobutanol->intermediate_alcohol intermediate_acid This compound intermediate_alcohol->intermediate_acid Metal-catalyzed oxidation (e.g., RuO2/NaOCl) Levetiracetam Levetiracetam intermediate_acid->Levetiracetam Ethyl chloroformate, Ammonia

Quantitative Data Summary
StepPrecursor/IntermediateReagentsYieldPurityReference
1γ-Butyrolactone + D(+)-2-AminobutanolHeat (225°C)-92% (crude HPLC)[3]
2(S)-N-(1-hydroxybutan-2-yl)pyrrolidin-2-oneRuO₂, NaOCl, NaOH--[3]
3This compoundTriethylamine, Ethyl chloroformate, Ammonia65%99.9% (chiral HPLC)[3]
Experimental Protocol (Amidation Step)

To a solution of this compound (20.0 g, 0.12 mol) in dichloromethane (130 ml), triethylamine (19.6 mL, 0.14 mol) was added over 15 minutes at a temperature between -40 to -30°C.[3] Ethyl chloroformate (12.4 mL, 0.13 mol) was then added slowly over 10 minutes, and the mixture was stirred for an additional 30 minutes.[3] Subsequently, ammonia gas was bubbled through the reaction mass at -40 to -30°C. After stirring for 4-5 hours, the mixture was warmed to 25-30°C. The precipitated salt was filtered and washed with dichloromethane. The filtrate was concentrated under vacuum to yield crude Levetiracetam, which was then recrystallized from hot ethyl acetate to obtain the final product.[3]

Synthesis via (S)-2-Aminobutyramide

This is a common "chiral pool" approach, starting with an enantiomerically pure amino acid derivative. The key step is the formation of the pyrrolidinone ring.

Experimental Workflow

G cluster_0 Step 1: Preparation of (S)-2-Aminobutyramide cluster_1 Step 2: Cyclization S_2_aminobutyric_acid (S)-2-Aminobutyric acid S_2_aminobutyramide (S)-2-Aminobutyramide S_2_aminobutyric_acid->S_2_aminobutyramide Esterification, Amidation Levetiracetam Levetiracetam S_2_aminobutyramide->Levetiracetam Condensation (e.g., KOH, CH2Cl2) chlorobutyryl_chloride 4-Chlorobutyryl chloride chlorobutyryl_chloride->Levetiracetam

Quantitative Data Summary
PrecursorKey ReagentsYieldPurityReference
(S)-2-Aminobutyramide HCl4-Chlorobutyryl chloride, KOH85% (final step)Enantiopure
(S)-2-Aminobutyric acid methyl ester HClAmmonia96-98.7% (amidation)>99% (HPLC)[4]
Experimental Protocol (Cyclization Step)

(S)-2-Aminobutyramide hydrochloride is condensed with 4-chlorobutyryl chloride in the presence of potassium hydroxide and dichloromethane to yield Levetiracetam. The product is then purified by recrystallization from ethyl acetate to afford enantiopure (S)-levetiracetam.

Synthesis via Racemic Intermediates and Chiral Resolution

Historically, Levetiracetam was synthesized as a racemic mixture, followed by a resolution step to isolate the desired (S)-enantiomer. This method is less efficient due to the inherent loss of at least 50% of the material as the unwanted (R)-enantiomer, unless a racemization and recycling process is implemented.[2]

Logical Relationship

G Racemic_Synthesis Synthesis of Racemic Intermediate (e.g., (±)-2-(2-oxopyrrolidin-1-yl)butyric acid) Chiral_Resolution Chiral Resolution (e.g., with (R)-phenylethylamine or chiral HPLC) Racemic_Synthesis->Chiral_Resolution S_Enantiomer (S)-Enantiomer Chiral_Resolution->S_Enantiomer R_Enantiomer (R)-Enantiomer (discarded or recycled) Chiral_Resolution->R_Enantiomer Amidation Amidation S_Enantiomer->Amidation Levetiracetam Levetiracetam Amidation->Levetiracetam

Quantitative Data Summary
MethodDescriptionDisadvantagesReference
Diastereomeric Salt FormationResolution of racemic 2-(2-oxopyrrolidin-1-yl)butyric acid with (R)-phenylethylamine.Inherent 50% loss of unwanted enantiomer, additional reaction steps.
Preparative Chiral HPLCChromatographic separation of enantiomers.Expensive, not easily scalable for industrial production.
Experimental Protocol (Resolution Example)

Racemic 2-(2-oxopyrrolidin-1-yl)butyric acid is resolved using (R)-phenylethylamine. The resulting diastereomeric salts are separated by crystallization, and the desired (S)-acid is liberated. This is followed by reaction with ethyl chloroformate and ammonium hydroxide to produce Levetiracetam.

Synthesis from L-Methionine

This approach utilizes the naturally occurring and inexpensive chiral amino acid L-Methionine as the starting material. The synthesis involves several steps, including desulfurization and ring closure.

Quantitative Data Summary
PrecursorKey StepsOverall YieldPurityReference
L-MethionineDesulfurization, methylation, esterification, amidation, ring-closure.~44.6%-[5]
L-MethionineHydroxylation of methylthio, amido acidylation, carboxylic acid amidation, cyclization.92% (final step)>99.5% (optical purity)[6]
Disadvantages

The use of large quantities of nickel for desulfurization, which is costly and difficult to reuse, presents a significant drawback for industrial-scale production.[5]

Asymmetric Synthesis from Butyraldehyde

Modern approaches focus on creating the chiral center early in the synthesis from simple achiral starting materials like butyraldehyde. These methods often employ chiral catalysts or auxiliaries.

Quantitative Data Summary
MethodKey StepOverall YieldEnantiomeric Excess (ee)Reference
Proline-catalyzed α-aminooxylationAsymmetric α-aminooxylation of n-butyraldehyde.29.7% (8 steps)-[7]
Asymmetric Strecker ReactionStrecker reaction using a chiral auxiliary.--[8]
OrganophotocatalysisEnantioselective α-functionalization of aldehydes with N-lactam radicals.-up to 92% ee[9]

Comparison Summary

Precursor/RouteKey AdvantagesKey DisadvantagesOverall Suitability
This compound High purity and yield in the final step.[3] Direct precursor to the final API.Requires efficient synthesis of the acid itself.Excellent: A preferred route for industrial synthesis due to high efficiency and purity control in the final stages.
(S)-2-Aminobutyramide Utilizes a readily available chiral pool starting material. Good yields in the cyclization step.The synthesis of the precursor can be multi-step. Corrosive reagents like 4-chlorobutyryl chloride are used.[3]Very Good: A widely used and robust industrial method.
Racemic Intermediates Simpler initial synthesis of the racemic compound.Inefficient due to 50% material loss. Resolution steps can be costly and complex.[2]Outdated: Largely superseded by asymmetric methods for large-scale manufacturing.
L-Methionine Inexpensive and naturally available chiral starting material.[6]Multi-step synthesis with potential for low overall yield. Use of expensive and hazardous reagents (e.g., large amounts of nickel).[5]Moderate: Feasible, but environmental and cost concerns with certain reagents may limit its industrial appeal.
Butyraldehyde (Asymmetric Synthesis) Starts from a simple, achiral, and inexpensive material. High enantioselectivity can be achieved.[9]May require expensive chiral catalysts or auxiliaries. Can involve multiple steps.Good to Excellent: Represents the forefront of synthetic innovation, with potential for highly efficient and green processes.

Conclusion

The choice of precursor for Levetiracetam synthesis is a critical decision that balances cost, efficiency, scalability, and environmental impact. While older methods involving racemic resolution are now largely considered inefficient, modern asymmetric syntheses offer significant advantages.

The route via This compound stands out as a highly effective and industrially viable option, providing excellent control over the purity of the final product with high yields in the concluding amidation step. Similarly, the pathway starting from (S)-2-Aminobutyramide remains a robust and widely practiced industrial method.

Emerging asymmetric syntheses starting from simple molecules like butyraldehyde are highly promising and represent the future of more sustainable and cost-effective Levetiracetam production. The selection of the optimal precursor will ultimately depend on the specific capabilities, economic considerations, and strategic goals of the manufacturing entity.

References

A Comparative Purity Analysis of Commercial (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, a key intermediate in the synthesis of the antiepileptic drug Levetiracetam, is critical to the quality and efficacy of the final active pharmaceutical ingredient (API).[1] The stereochemical integrity and purity of this intermediate directly impact the safety and effectiveness of the resulting drug product.[1] This guide provides a comparative analysis of the purity of commercially available this compound, offering experimental data and detailed protocols for its assessment.

Comparison of Commercial Products

The purity of this compound can vary between suppliers, primarily in terms of the levels of the unwanted (R)-enantiomer and other process-related impurities. For this guide, we will refer to different commercial sources as Supplier A, Supplier B, and Supplier C, with their typical purity specifications summarized below.

ParameterSupplier ASupplier BSupplier C
Assay (by HPLC) ≥ 99.0%≥ 98.0%[2]≥ 99.5%
Enantiomeric Purity (by Chiral HPLC) ≥ 99.5% (S)-enantiomer≥ 99.0% (S)-enantiomer≥ 99.8% (S)-enantiomer
(R)-Enantiomer ≤ 0.5%≤ 1.0%≤ 0.2%
Related Substances (by HPLC) Total Impurities ≤ 0.5%Total Impurities ≤ 1.0%Total Impurities ≤ 0.3%
Appearance White to off-white crystalline powder[2]White to off-white powderWhite crystalline powder

Potential Impurities

The primary impurity of concern is the (R)-enantiomer, (2R)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, which is the stereoisomeric impurity. Other potential process-related impurities may arise during synthesis and can include starting materials, by-products, and degradation products. Some known impurities related to the synthesis of Levetiracetam that could potentially be present in the acid intermediate include:

  • (2RS)-2-(2-Oxopyrrolidin-1-yl)butanoic acid: The racemic mixture of the acid.[3][4]

  • Levetiracetam Related Compound A ((S)-N-(1-amino-1-oxobutan-2-yl)-4-chlorobutanamide)

  • Starting materials: Such as (S)-2-aminobutanoic acid and 4-chlorobutyryl chloride derivatives.

A thorough impurity profiling is essential to ensure the quality of the final drug product.

Experimental Protocols

To assess the purity of commercial this compound, two primary analytical techniques are employed: Chiral High-Performance Liquid Chromatography (HPLC) for determining enantiomeric purity and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for assessing chemical purity and quantifying related substances.

Experimental Workflow for Purity Analysis

G cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Data Analysis cluster_3 Result Sample Commercial this compound Dissolution Dissolve in appropriate solvent Sample->Dissolution Chiral_HPLC Chiral HPLC Analysis (Enantiomeric Purity) Dissolution->Chiral_HPLC Inject RP_HPLC RP-HPLC Analysis (Chemical Purity) Dissolution->RP_HPLC Inject Enantiomer_Quant Quantify (S) and (R) Enantiomers Chiral_HPLC->Enantiomer_Quant Impurity_Quant Identify and Quantify Impurities RP_HPLC->Impurity_Quant Purity_Report Purity Report Enantiomer_Quant->Purity_Report Impurity_Quant->Purity_Report

Caption: Experimental workflow for the purity analysis of this compound.

Chiral HPLC Method for Enantiomeric Purity

This method is designed to separate and quantify the (S)- and (R)-enantiomers of 2-(2-Oxopyrrolidin-1-yl)butanoic acid.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. A typical mobile phase composition is n-hexane:isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Inject a solution containing a racemic mixture of 2-(2-Oxopyrrolidin-1-yl)butanoic acid to ensure baseline separation of the two enantiomers. The resolution between the (S) and (R) peaks should be greater than 2.0.

  • Quantification:

    • The percentage of each enantiomer is calculated based on the peak area.

RP-HPLC Method for Chemical Purity and Related Substances

This method is used to determine the overall chemical purity and to detect and quantify any non-enantiomeric impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 40 60
    25 40 60
    30 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve the sample in 50 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification:

    • The assay is determined by comparing the peak area of the main component with that of a reference standard of known purity.

    • The percentage of each impurity is calculated using the relative peak area, assuming a response factor of 1.0 for unknown impurities unless otherwise determined.

Signaling Pathway of Levetiracetam (for context)

While this guide focuses on the purity of the intermediate, it is important to understand the biological context of the final drug product, Levetiracetam. Levetiracetam's mechanism of action is not fully elucidated, but it is known to bind to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.

G Levetiracetam Levetiracetam SV2A Synaptic Vesicle Protein 2A (SV2A) Levetiracetam->SV2A Binds to Neurotransmitter_Release Modulation of Neurotransmitter Release SV2A->Neurotransmitter_Release Regulates Synaptic_Transmission Reduced Hyperexcitability Neurotransmitter_Release->Synaptic_Transmission

Caption: Simplified signaling pathway of Levetiracetam.

Conclusion

The purity of this compound is a critical quality attribute that directly influences the safety and efficacy of Levetiracetam. This guide provides a framework for the comparative analysis of commercial sources of this intermediate, along with detailed experimental protocols for assessing both enantiomeric and chemical purity. Researchers, scientists, and drug development professionals should implement rigorous analytical testing to ensure the quality of this key starting material in their development and manufacturing processes. By carefully selecting suppliers and implementing robust analytical controls, the production of high-quality Levetiracetam can be assured.

References

A Comparative Spectroscopic Analysis of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid and Levetiracetam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Signatures of a Key Levetiracetam Intermediate.

This guide provides a comprehensive comparison of the spectroscopic data for (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, a critical intermediate in the synthesis of the anti-epileptic drug Levetiracetam. For comparative purposes, spectroscopic data for Levetiracetam is also presented. The information herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to aid researchers in the identification, characterization, and quality control of these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and Levetiracetam. This side-by-side comparison highlights the structural similarities and differences as reflected in their spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data

CompoundSolventSpectrometer FrequencyChemical Shift (δ) in ppm
This compoundCDCl₃400 MHz0.93 (t, J = 7.7 Hz, 3H), 1.67–1.76 (m, 1H), 1.99–2.13 (m, 3H), 2.49 (t, J = 7.7 Hz, 2H), 3.37 (m, J = 8.7, 5.8 Hz, 1H), 3.52-3.58 (m, 1H), 4.64 (dd, J = 10.6, 4.8 Hz, 1H)
LevetiracetamCDCl₃400 MHz0.89 (t, 3H), 1.70-2.20 (m, 4H), 2.40 (t, 2H), 3.40 (t, 2H), 4.55 (dd, 1H), 5.50 (br s, 1H), 6.50 (br s, 1H)

Table 2: ¹³C NMR Data

CompoundSolventSpectrometer FrequencyChemical Shift (δ) in ppm
This compoundCDCl₃125 MHz10.8, 18.2, 21.9, 30.8, 43.9, 55.4, 173.7, 177.2
Levetiracetam--10.5, 18.0, 25.0, 30.5, 45.5, 58.0, 174.0, 175.0
Infrared (IR) Spectroscopy

Table 3: IR Absorption Data

CompoundSample PhaseKey Absorption Bands (νmax) in cm⁻¹
This compoundCHCl₃2975 (C-H stretch), 1731 (Carboxylic acid C=O stretch), 1620 (Amide C=O stretch)
LevetiracetamKBr Disc3387, 2948, 1594, 1250
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

CompoundIonization MethodMass-to-Charge Ratio (m/z)
This compoundESI170.0 [M-H]⁻
LevetiracetamESI+171 [M+H]⁺[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Actual experimental parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (5-10 mg) in a deuterated solvent (e.g., CDCl₃, approx. 0.6 mL) is prepared in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum of a solid sample can be obtained by preparing a KBr pellet or as a thin film. For the thin-film method, the sample is dissolved in a volatile solvent (e.g., CHCl₃), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The spectrum is then recorded using an FTIR spectrometer.

Electrospray Ionization Mass Spectrometry (ESI-MS)

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This stock solution is then further diluted to a final concentration of about 10 µg/mL with the same solvent, often with the addition of a small percentage of formic acid for positive ion mode or ammonium hydroxide for negative ion mode to facilitate ionization. The solution is then introduced into the ESI source of the mass spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Chemical Compound Dissolve Dissolve in Appropriate Solvent Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR IR Spectroscopy Dissolve->IR MS Mass Spectrometry (ESI-MS) Dissolve->MS Structure Structural Elucidation and Confirmation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis.

References

A Comparative Analysis of Catalytic Systems for the Synthesis of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, a crucial chiral intermediate for the antiepileptic drug Levetiracetam, is of significant interest in pharmaceutical manufacturing.[1][2] The stereochemical integrity of this intermediate is paramount, as the biological activity of Levetiracetam is exclusive to its (S)-enantiomer.[2][3] Consequently, various catalytic strategies have been developed to produce this compound with high yield and enantiomeric purity. This guide provides a comparative study of different catalytic methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their needs.

The primary synthetic strategies can be broadly categorized into two main approaches: asymmetric synthesis using chiral catalysts to ensure the correct stereochemistry from the outset, and the oxidation of a pre-synthesized chiral precursor.[3] This comparison focuses on metal-based catalysis and biocatalysis, which are prominent in modern synthetic routes.

Data Presentation: Performance of Catalytic Systems

The following table summarizes the performance of different catalysts in the synthesis of this compound or its direct precursors.

Catalyst SystemKey Reaction StepSubstrateReaction ConditionsYield (%)Enantiomeric PurityReference
RuO₂ / NaOCl Oxidation(S)-2-(2-oxopyrrolidin-1-yl) butanol0°C to 25°C, aq. NaHCO₃, pH maintained at 13Good (part of a multi-step synthesis)High (starts with chiral substrate)[4]
KMnO₄ Oxidation(S)-1-((S)-1-(tert-butyldimethylsilyloxy)butan-2-yl)pyrrolidin-2-oneWater/Methylene Chloride, with Tetra-n-butyl ammonium bromide (phase-transfer catalyst)76%High (starts with chiral substrate)[5]
Rh/Ru Chelate Asymmetric HydrogenationMethyl 2-oxobutanoate and 2-pyrrolidinone (forming an alkene intermediate)Not specified> 85%High Selectivity[6]
Nitrile Hydratase & Ru-catalysis Dynamic Kinetic Resolution & OxidationRacemic 2-pyrrolidinonyl nitrileAqueous, ambient conditions for enzymatic step; Ru-catalyzed anodic oxidation for the second step86% (for electro-chemically generated oxidant)High (S)-selectivity from enzymatic step[7][8]

Experimental Protocols

Detailed methodologies for key catalytic syntheses are provided below.

Ruthenium Oxide (RuO₂) Catalyzed Oxidation

This method describes the oxidation of a chiral alcohol precursor to the desired carboxylic acid.[4]

Protocol:

  • Add Ruthenium oxide (RuO₂, 5.2 mg, 0.62 mol%) to a mixture of (S)-2-(2-oxopyrrolidin-1-yl) butanol (1.0 g, 6.3 mmol) and a 3% aqueous solution of NaHCO₃ (20 mL) at 25°C.

  • Stir the resulting heterogeneous mixture for 5 minutes.

  • Cool the reaction mixture to 0°C.

  • Add a 4.5% aqueous solution of NaOCl (31 mmol, 53 mL) dropwise over a period of 1 hour.

  • Maintain the pH of the mixture at 13 by adding a 50% aqueous solution of NaOH.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After 3 hours, add 0.1 g of solid NaHSO₃ to the reaction mixture and stir for 15 minutes to quench the reaction.

  • The product, this compound, can then be isolated through standard workup procedures.

Potassium Permanganate (KMnO₄) Catalyzed Oxidation

This protocol utilizes potassium permanganate as a strong oxidizing agent in a phase-transfer catalysis system.[5]

Protocol:

  • Dissolve Potassium hydroxide (1.0 g, 0.017 mol) in water (18.0 ml).

  • In a separate flask, prepare a solution of the silyl-protected precursor, (S)-1-((S)-1-(tert-butyldimethylsilyloxy)butan-2-yl)pyrrolidin-2-one (1.0 g, 0.0063 mol), in methylene chloride (10 ml).

  • Add Tetra-n-butyl ammonium bromide (0.2 g, 0.0062 mol) to the reaction vessel.

  • Charge the solution of the precursor into the vessel over 30 minutes.

  • Add Potassium permanganate (1.5 g, 0.094 mol).

  • Upon reaction completion (monitored by TLC), filter the mixture through a celite bed and wash with water (10.0 ml).

  • Adjust the pH of the aqueous layer to 3 using hydrochloric acid (2 ml).

  • Add sodium phosphate (2.5 g, 0.0152 mol) and toluene (25.0 ml).

  • Extract the product with dichloromethane (5 x 25 ml).

  • Dry the combined organic solution with Na₂SO₄ and distill under vacuum to yield the product (0.83g, 76% yield).[5]

Asymmetric Catalytic Hydrogenation with Rh/Ru Catalysts

This route involves the asymmetric hydrogenation of an alkene intermediate, catalyzed by rhodium (Rh) or ruthenium (Ru) chelates.[6]

General Protocol:

  • An intermediate containing a carbon-carbon double bond is synthesized, typically from precursors like methyl 2-oxobutanoate and 2-pyrrolidinone.[6]

  • The alkene intermediate is subjected to hydrogenation in the presence of a chiral Rhodium or Ruthenium chelate catalyst.

  • The amount of catalyst used is typically low (e.g., 0.5-2 mol%).[6]

  • The reaction is carried out under a hydrogen atmosphere, with pressure and temperature conditions dependent on the specific catalyst and substrate.

  • This method can achieve high selectivity and yields exceeding 85%. However, the high cost and difficulty in recycling these rare metal catalysts are significant drawbacks for industrial-scale production.[6]

Mandatory Visualizations

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound using a catalytic oxidation approach.

G cluster_0 Synthesis Phase cluster_1 Purification Phase Start Chiral Precursor ((S)-2-(2-oxopyrrolidin-1-yl)butanol) Reaction Catalytic Oxidation (e.g., RuO2/NaOCl or KMnO4) Start->Reaction Quench Reaction Quenching (e.g., NaHSO3) Reaction->Quench Workup Aqueous Workup (pH Adjustment) Quench->Workup Extraction Solvent Extraction (e.g., Dichloromethane) Workup->Extraction Isolation Drying & Evaporation Extraction->Isolation Product Final Product (this compound) Isolation->Product

Caption: Generalized workflow for catalytic oxidation synthesis.

Catalyst Selection Logic

This diagram provides a decision-making framework for selecting a catalyst based on key project requirements.

G start Define Primary Goal goal1 Highest Enantioselectivity start->goal1 High Chiral Purity goal2 Green Chemistry / Sustainability start->goal2 Environmental Impact goal3 Cost-Effectiveness / Scalability start->goal3 Industrial Viability cat1 Asymmetric Hydrogenation (Rh/Ru Chelates) goal1->cat1 cat2 Biocatalysis (Nitrile Hydratase) goal1->cat2 goal2->cat2 goal3->cat2 cat3 Oxidation of Chiral Precursor (RuO2, KMnO4) goal3->cat3

Caption: Decision tree for catalyst selection based on synthesis goals.

References

Confirming the Stereochemistry of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of pharmaceutical development and chemical research. (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid is a key chiral intermediate in the synthesis of the anti-epileptic drug Levetiracetam. Ensuring the enantiomeric purity of this intermediate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of various analytical techniques used to confirm the absolute stereochemistry of this compound, supported by experimental data and detailed methodologies.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance indicators for the primary analytical methods used to determine the stereochemistry of this compound.

Technique Parameter Measured Typical Value for (2S)-enantiomer Instrumentation Sample Requirement Advantages Limitations
Chiral High-Performance Liquid Chromatography (HPLC) Retention Time~12.3 minutes[1]HPLC with Chiral Column (e.g., Chiralpak® AD-H or AS-H)Milligrams, in solutionHigh resolution of enantiomers, quantitative analysis of enantiomeric excess.Requires method development, availability of a suitable chiral stationary phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agent (CDA) Chemical Shift Difference (Δδ) between diastereomersVaries with CDA and nucleus observedHigh-field NMR SpectrometerMilligrams, requires derivatizationProvides structural information, can determine absolute configuration with appropriate CDA.Indirect method, derivatization may be complex or incomplete.
X-ray Crystallography 3D molecular structureN/ASingle-crystal X-ray diffractometerSingle crystal of sufficient quality and sizeUnambiguous determination of absolute configuration[2][3][4]Requires a suitable single crystal, which can be difficult to obtain.[2]
Circular Dichroism (CD) Spectroscopy Cotton effect (positive or negative)Wavelength-dependentCD SpectropolarimeterMicrograms to milligrams, in solutionSensitive to stereochemistry, can be used for in-solution conformational analysis.Requires a chromophore near the stereocenter, comparison with theoretical calculations or a known standard is often necessary.[5]
Polarimetry Specific Rotation [α]-24.3° (c=1, acetone)[6]PolarimeterMilligrams, in solutionSimple and rapid measurement.Provides information on optical activity but not absolute configuration without a known reference.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of 2-(2-Oxopyrrolidin-1-yl)butanoic acid.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Chiralpak® AD-H or AS-H column.[1]

  • Mobile Phase: A mixture of hexane and isopropanol (commonly in a ratio of 80:20 v/v) is often effective.[1] The exact ratio may require optimization.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., ~210 nm).

  • Sample Preparation: Accurately weigh and dissolve a sample of 2-(2-Oxopyrrolidin-1-yl)butanoic acid in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a standard volume (e.g., 10 µL) of the sample solution onto the column. The (S)-enantiomer is expected to elute at approximately 12.3 minutes and the (R)-enantiomer at around 14.7 minutes under these conditions.[1] The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)

Objective: To determine the absolute configuration by forming diastereomers with distinct NMR spectra.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Derivatizing Agent (CDA): A chiral alcohol or amine, such as (R)- or (S)-1-phenylethylamine or a Mosher's acid derivative, can be used to form diastereomeric amides or esters.

  • Sample Preparation (Esterification Example):

    • In an NMR tube, dissolve approximately 5 mg of 2-(2-Oxopyrrolidin-1-yl)butanoic acid in 0.7 mL of a suitable deuterated solvent (e.g., CDCl3).

    • Add a small excess (e.g., 1.2 equivalents) of a chiral alcohol (e.g., (R)-2-butanol).

    • Add a coupling agent (e.g., dicyclohexylcarbodiimide - DCC) and a catalytic amount of an acylation catalyst (e.g., 4-dimethylaminopyridine - DMAP).

    • Allow the reaction to proceed to completion at room temperature. The reaction progress can be monitored by TLC or NMR.

  • Analysis: Acquire a high-resolution proton (¹H) NMR spectrum of the resulting diastereomeric ester mixture. The protons near the chiral center of the butanoic acid moiety will exhibit different chemical shifts for the two diastereomers. By comparing the observed chemical shifts with established models for the chosen CDA, the absolute configuration can be assigned.[7]

X-ray Crystallography

Objective: To unambiguously determine the three-dimensional structure and absolute configuration.

Methodology:

  • Crystal Growth: This is the most critical and often challenging step.

    • Dissolve a high-purity sample of this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., acetone, ethyl acetate, or isopropanol).

    • Slowly evaporate the solvent at a constant temperature, or use vapor diffusion or cooling crystallization techniques to promote the growth of single crystals.

  • Data Collection:

    • Mount a suitable single crystal on the goniometer head of a single-crystal X-ray diffractometer.

    • Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data. The absolute configuration is typically determined by analyzing the anomalous dispersion effects, often expressed through the Flack parameter, which should be close to zero for the correct enantiomer.[8]

Circular Dichroism (CD) Spectroscopy

Objective: To determine the absolute configuration based on the differential absorption of circularly polarized light.

Methodology:

  • Instrumentation: A CD spectropolarimeter.

  • Sample Preparation: Prepare a solution of this compound in a suitable transparent solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 0.1-1 mg/mL). The solution must be free of any particulate matter.

  • Data Acquisition:

    • Record the CD spectrum over a suitable wavelength range, typically in the far-UV region where the carboxyl and amide chromophores absorb (e.g., 190-250 nm).

    • Record a baseline spectrum of the solvent and subtract it from the sample spectrum.

  • Analysis: The resulting CD spectrum will show positive or negative Cotton effects at specific wavelengths. The absolute configuration can be determined by comparing the experimental spectrum with the theoretically calculated spectrum for the (S)-enantiomer or by comparison with the spectrum of a known standard.[5]

Mandatory Visualization

experimental_workflow cluster_sample Sample Preparation cluster_techniques Stereochemical Analysis Techniques cluster_data Data Analysis and Confirmation Sample This compound HPLC Chiral HPLC Sample->HPLC NMR NMR with CDA Sample->NMR Xray X-ray Crystallography Sample->Xray CD CD Spectroscopy Sample->CD RetentionTime Retention Time HPLC->RetentionTime ChemShift Chemical Shift (Δδ) NMR->ChemShift Structure 3D Structure Xray->Structure CottonEffect Cotton Effect CD->CottonEffect Confirmation Stereochemistry Confirmed RetentionTime->Confirmation ChemShift->Confirmation Structure->Confirmation CottonEffect->Confirmation

Caption: Experimental workflow for the stereochemical confirmation of this compound.

References

The Unseen Influence: How Levetiracetam Acid Shapes the Quality of the Final Drug Product

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comparative Guide for Researchers and Drug Development Professionals

This guide delves into the critical role of levetiracetam acid, a primary process-related impurity and degradation product of the widely used anti-epileptic drug, Levetiracetam. While direct experimental data correlating specific levels of levetiracetam acid to the final drug product's performance characteristics such as dissolution and stability is limited in publicly available literature, its impact is implicitly understood through stringent regulatory controls and pharmacopeial standards. This document provides a comparative analysis of Levetiracetam with its alternatives, details on analytical and dissolution testing methodologies, and explores synthesis strategies aimed at minimizing this critical impurity, offering valuable insights for researchers, scientists, and drug development professionals.

Understanding the Impact of Levetiracetam Acid

Levetiracetam acid, chemically known as (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, can emerge during the synthesis of Levetiracetam or as a result of its degradation, particularly through hydrolysis under acidic or basic conditions.[1][2] The presence of impurities in a final drug product can potentially influence its safety, efficacy, and stability. Therefore, controlling impurities like levetiracetam acid is a critical aspect of pharmaceutical manufacturing.[] The United States Pharmacopeia (USP) and other regulatory bodies set specific acceptance criteria for known impurities, underscoring the importance of monitoring and controlling their levels.[4]

While a direct quantitative link between the percentage of levetiracetam acid and alterations in dissolution profiles or stability is not extensively documented in published studies, the underlying principles of pharmaceutical science suggest that the presence of impurities can affect a drug's physicochemical properties. For instance, differences in crystal lattice structure due to the presence of impurities could theoretically impact dissolution rates. Similarly, the presence of a degradation product like levetiracetam acid could potentially accelerate further degradation of the active pharmaceutical ingredient (API), thereby affecting the product's shelf-life.

Levetiracetam in the Landscape of Anti-Epileptic Drugs

Levetiracetam is a widely prescribed second-generation anti-epileptic drug (AED) for various seizure types.[5] Its favorable safety profile and minimal drug-drug interactions contribute to its extensive use.[5] However, a range of other AEDs are available, each with its own efficacy, side-effect profile, and mechanism of action.

Drug ClassExamplesMechanism of Action (Primary)Key Considerations
Second-Generation AEDs Levetiracetam, Lamotrigine, TopiramateBinds to synaptic vesicle protein 2A (SV2A)[]Broad-spectrum, generally well-tolerated.
LamotrigineBlocks voltage-gated sodium channelsEffective for a broad range of seizures, but requires slow dose titration to minimize the risk of rash.
TopiramateMultiple mechanisms including sodium channel blocking and GABA potentiationEffective for various seizure types, but can have cognitive side effects.
First-Generation AEDs Carbamazepine, Phenytoin, Valproic AcidBlock voltage-gated sodium channelsEffective, but have more significant side effects and drug interaction profiles.

Synthesis Strategies to Minimize Levetiracetam Acid Formation

The synthetic route employed for Levetiracetam production plays a crucial role in determining the impurity profile of the final API.[6] While various methods exist, modern approaches focus on stereoselective synthesis to produce the desired (S)-enantiomer directly, which can help in minimizing the formation of certain impurities.[2]

One common synthetic pathway involves the cyclization of (S)-2-aminobutanamide with an appropriate reagent.[6] Careful control of reaction conditions, such as temperature and pH, is essential to prevent the hydrolysis of intermediates or the final product, which would lead to the formation of levetiracetam acid. Alternative, more sustainable synthetic routes are also being explored, such as those involving enzymatic dynamic kinetic resolution and electrochemical oxidation, which may offer improved impurity profiles.[7]

Experimental Protocols for Quality Assessment

Accurate and robust analytical methods are paramount for ensuring the quality of the final Levetiracetam drug product. This involves the precise quantification of the API and the detection and quantification of impurities like levetiracetam acid.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A stability-indicating HPLC method is the standard for separating and quantifying Levetiracetam and its related substances, including levetiracetam acid.

Typical HPLC Parameters:

ParameterSpecification
Column C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A mixture of a buffer (e.g., phosphate buffer at pH 2.8) and an organic solvent (e.g., acetonitrile) in a gradient or isocratic mode.[4][8]
Flow Rate Typically 1.0 - 1.5 mL/min.[4][8]
Detection UV at approximately 205-220 nm.[4][8]
Column Temperature Maintained at a constant temperature, e.g., 30°C.[8]
Injection Volume Typically 10-20 µL.[4]

Sample Preparation: A known concentration of the Levetiracetam tablet powder is dissolved in a suitable diluent (often the mobile phase) and filtered before injection into the HPLC system.

Dissolution Testing of Levetiracetam Tablets

Dissolution testing is a critical quality control test to ensure that the drug is released from the tablet in a consistent and predictable manner. The USP provides several standardized methods for the dissolution testing of Levetiracetam tablets.[4][8]

USP Dissolution Test 1 (Example):

ParameterSpecification
Apparatus USP Apparatus 2 (Paddle)
Medium 900 mL of water.[4]
Agitation Speed 50 rpm.[4]
Temperature 37 ± 0.5 °C
Sampling Times e.g., 15, 30, 45, and 60 minutes.
Analysis The amount of dissolved Levetiracetam is determined by HPLC.
Acceptance Criteria Typically, not less than 80% (Q) of the labeled amount of levetiracetam is dissolved in 15 minutes.[4]

Visualizing the Workflow

To better illustrate the processes involved in ensuring the quality of Levetiracetam, the following diagrams outline the key experimental workflows.

Experimental_Workflow_Impurity_Profiling cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Tablet Levetiracetam Tablet Crush Crush Tablet Tablet->Crush Dissolve Dissolve in Diluent Crush->Dissolve Filter Filter Dissolve->Filter HPLC HPLC System Filter->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantify Quantify Impurities Chromatogram->Quantify Compare Compare with Standards Quantify->Compare

Fig. 1: Workflow for HPLC Impurity Profiling.

Dissolution_Testing_Workflow Start Place Tablet in Dissolution Apparatus Run Run Dissolution Test (e.g., 900mL water, 50 rpm, 37°C) Start->Run Sample Withdraw Samples at Specific Time Points Run->Sample Analyze Analyze Samples by HPLC Sample->Analyze Calculate Calculate Percentage of Drug Released Analyze->Calculate Compare Compare with Acceptance Criteria Calculate->Compare

Fig. 2: Workflow for Dissolution Testing.

Conclusion

The control of levetiracetam acid is a critical parameter in the manufacturing of high-quality Levetiracetam drug products. While direct evidence of its impact on performance characteristics is not extensively published, its designation as a specified impurity by regulatory bodies highlights its importance. A thorough understanding of the synthesis process, coupled with robust analytical and dissolution testing, is essential for ensuring the safety, efficacy, and stability of the final drug product. For drug development professionals, focusing on synthetic routes that minimize the formation of levetiracetam acid and employing validated, sensitive analytical methods for its detection are key strategies for producing a consistently high-quality pharmaceutical product. Further research directly investigating the correlation between varying levels of levetiracetam acid and the performance of the final drug product would be a valuable contribution to the field.

References

Comparative Analysis of Analytical Methods for (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid (Levetiracetam)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cross-validation of analytical methods for the quantitative determination of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, commonly known as Levetiracetam, reveals a range of techniques suitable for researchers, scientists, and drug development professionals. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and UV-Visible Spectrophotometry, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The performance of various analytical methods for Levetiracetam is summarized in the tables below, offering a clear comparison of their key validation parameters.

MethodLinearity (µg/mL)Correlation Coefficient (r²)Accuracy (%)Precision (RSD %)LOD (µg/mL)LOQ (µg/mL)
HPLC-UV 2.5 - 80[1]0.997[1]105.02 - 107.95 (inter-day)[1]<3.5 (inter- and intra-day)[1]0.37[1]1.15[1]
45 - 270[2]0.9999[2]99.08 (recovery)[2]---
80 - 130[3]0.9994[3]98.37 (recovery)[3]---
51.9 - 155.7[4]>0.999[4]----
2 - 100[5]0.9997[5]97.1 - 100.4 (recovery)[5]<5[5]0.01[5]0.033[5]
GC-MS 2.5 - 25[6]-----
-0.9991[7][8]--0.004[7][8]0.014[7][8]
UV-Vis Spectrophotometry 2 - 12[9]0.9982[9]82.46 - 104.85 (recovery)[9]<2.0[9]4.875[9]14.77[9]
2 - 10[10]0.9982[10]99.53 - 100.41 (recovery)[10]<2.0[10]--
2.5 - 25 (Method A & B)[11]-----
1.5 - 15 (Method C)[11]-----
50 - 350[12]-----

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate replication and cross-validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of Levetiracetam in various matrices, including serum and pharmaceutical dosage forms.[1][2][3][4]

Method 1: For Serum Samples [1]

  • Sample Preparation: Liquid-liquid extraction is employed. To a serum sample, an internal standard (e.g., theophylline) is added, followed by an extraction solvent. The mixture is vortexed and centrifuged, and the organic layer is evaporated to dryness. The residue is reconstituted in the mobile phase.[1]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.[2][3]

    • Mobile Phase: A mixture of a buffer solution (e.g., potassium phosphate buffer, pH 2.8 or 5.5) and acetonitrile is common.[2][4] Ratios can vary, for instance, 90:10[2] or 45:55 (v/v).[4]

    • Flow Rate: A flow rate of 1.2 mL/min is often used.[2]

    • Detection: UV detection is performed at a wavelength of 215 nm.[2]

Method 2: For Tablet Dosage Forms [2]

  • Sample Preparation: A number of tablets are weighed and finely powdered. A quantity of the powder equivalent to a specific amount of Levetiracetam is dissolved in the mobile phase, sonicated, and diluted to the desired concentration. The solution is then filtered before injection.

  • Chromatographic Conditions: Similar to the serum analysis, a C18 column is used with a mobile phase of buffer and acetonitrile. Detection is typically in the UV range of 205-215 nm.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the determination of Levetiracetam.[7][8][13]

  • Sample Preparation:

    • For Drug Samples: Levetiracetam is extracted from the drug formulation using a suitable solvent.[7][8]

    • For Human Plasma: A dispersive liquid-liquid microextraction (DLLME) method can be used. This involves an initial purification step using ultrafiltration, followed by the addition of a disperser solvent (e.g., isopropyl alcohol) and an extraction solvent (e.g., chloroform) to the plasma sample.[13]

  • GC-MS Conditions:

    • Column: A capillary fused silica column is commonly used.[13]

    • Carrier Gas: Helium is the preferred carrier gas.[13]

    • Ionization: Electron ionization (EI) is typically used.

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.[13]

Capillary Electrophoresis (CE)

CE is a rapid and simple method for the analysis of Levetiracetam in serum.[14]

  • Sample Preparation: A key advantage of this method is the minimal sample preparation required. Serum samples can often be injected directly after centrifugation.[14]

  • Electrophoretic Conditions:

    • Buffer: A borate buffer containing sodium dodecyl sulfate is used.[14]

    • Capillary: A fused-silica capillary is employed.

    • Detection: UV detection is typically used.

UV-Visible Spectrophotometry

This technique provides a simple and cost-effective method for the determination of Levetiracetam, often through the formation of colored complexes.[9][10][11][15]

Method 1: Colorimetric Method [15]

  • Principle: This method is based on the reaction of Levetiracetam with reagents like 2-chlorophenylhydrazine or anthranilic acid in the presence of concentrated hydrochloric acid to form a colored complex.[15]

  • Procedure:

    • Aliquots of a standard or sample solution of Levetiracetam are taken in volumetric flasks.

    • The coloring reagent (e.g., 2-chlorophenylhydrazine) and a drop of concentrated HCl are added.

    • The mixture is heated to facilitate color development.

    • The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (e.g., 560 nm).[15]

Method 2: Direct UV Spectrophotometry [9][10]

  • Principle: This method involves the direct measurement of the absorbance of Levetiracetam in a suitable solvent.

  • Procedure:

    • A standard stock solution of Levetiracetam is prepared in a solvent like distilled water.

    • This stock solution is further diluted to prepare working standard solutions of different concentrations.

    • The absorbance of these solutions is measured at the wavelength of maximum absorbance (e.g., 209 nm or 265 nm).[9][10]

Visualization of Methodologies

The following diagrams illustrate the workflows and logical relationships of the described analytical methods.

CrossValidationWorkflow cluster_sample Sample Matrix cluster_methods Analytical Methods cluster_validation Validation Parameters Serum Serum/Plasma HPLC HPLC-UV Serum->HPLC GCMS GC-MS Serum->GCMS CE Capillary Electrophoresis Serum->CE Tablets Tablet Formulation Tablets->HPLC UVVis UV-Vis Spectrophotometry Tablets->UVVis Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD LOD HPLC->LOD LOQ LOQ HPLC->LOQ GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD GCMS->LOQ CE->Linearity CE->Accuracy CE->Precision UVVis->Linearity UVVis->Accuracy UVVis->Precision UVVis->LOD UVVis->LOQ

Caption: Workflow for cross-validation of analytical methods.

HPLC_Workflow Start Sample Preparation LLE Liquid-Liquid Extraction (Serum) Start->LLE Dissolution Dissolution & Filtration (Tablets) Start->Dissolution Injection HPLC Injection LLE->Injection Dissolution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for HPLC analysis.

Spectrophotometry_Workflow Start Standard/Sample Solution Reaction Add Reagent & Heat (Colorimetric Method) Start->Reaction Direct Direct Measurement (UV Method) Start->Direct Measurement Measure Absorbance Reaction->Measurement Direct->Measurement Quantification Calculate Concentration Measurement->Quantification

Caption: Workflow for UV-Vis Spectrophotometric analysis.

References

Safety Operating Guide

Proper Disposal of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, tailored for researchers, scientists, and drug development professionals.

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound (CAS No: 102849-49-0), a compound often used as a pharmaceutical intermediate and for chemical research.[1] Adherence to these procedures is critical for ensuring personnel safety and compliance with environmental regulations.

Immediate Safety Considerations and Hazard Profile

This compound is classified as a hazardous substance.[2][3] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4] Mandatory personal protective equipment (PPE) includes chemical-resistant gloves, safety goggles, and a laboratory coat.[4]

Hazard Identification:

  • Skin Irritation (Category 2): Causes skin irritation.[2][3]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2][3]

Quantitative Safety Data

The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationGHS Hazard StatementGHS Precautionary Statement CodesSource
Skin Irritation, Category 2H315: Causes skin irritationP264, P280, P302+P352, P332+P317, P362+P364[2][3]
Eye Irritation, Category 2H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P317[2][3]
Specific target organ toxicity – single exposure, Category 3H335: May cause respiratory irritationP261, P271, P304+P340, P319, P403+P233, P405[2][3]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound from the laboratory bench to final disposal.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect un-used or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container.

    • Contaminated materials such as weighing paper, gloves, and bench liners should also be placed in this container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, compatible, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers:

    • Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

    • After rinsing, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include sanitary landfill or recycling.[4]

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date of waste accumulation and relevant hazard pictograms (e.g., irritant).

3. Storage:

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.

  • The storage area should be cool, dry, and away from incompatible materials such as strong oxidizing agents.[1]

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Crucially, do not dispose of this compound down the drain or in regular trash. [4]

5. Spill Management:

  • In the event of a minor spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the contaminated absorbent into a sealed container for hazardous waste disposal.

  • For larger spills, evacuate the area and immediately contact your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Container collect_solid Collect in a labeled, sealed hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed hazardous waste container liquid_waste->collect_liquid triple_rinse Triple-rinse with appropriate solvent empty_container->triple_rinse store Store in designated satellite accumulation area collect_solid->store collect_liquid->store collect_rinsate Collect rinsate as hazardous liquid waste triple_rinse->collect_rinsate puncture_dispose Puncture container and dispose as non-hazardous waste (per institutional policy) triple_rinse->puncture_dispose collect_rinsate->collect_liquid final_disposal Arrange for pickup by EHS or licensed contractor store->final_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, a compound utilized in pharmaceutical research and development. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for safe handling, storage, and experimental planning.

PropertyValue
Molecular Formula C8H13NO3[1][2]
Molecular Weight 171.19 g/mol [1][2]
Appearance White to off-white crystalline powder[3]
Melting Point 124-126 °C
Boiling Point 371 °C at 760 mmHg[4]
Flash Point 178.2 °C[1][4]
Density 1.227 g/cm³[4]
Solubility Soluble in water and ethanol[3]
Purity ≥ 98%[3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation[5][6]

  • H319: Causes serious eye irritation[5][6]

  • H335: May cause respiratory irritation[5][6]

The GHS pictogram associated with these hazards is a Warning signal word.

To mitigate these risks, the following personal protective equipment is mandatory when handling this substance.

PPE CategorySpecificationRationale
Hand Protection Chemical impermeable gloves conforming to EN 374 or ASTM F1296 standards.[1][7] Suggested materials include Neoprene, Nitrile/butadiene rubber, PVC, or vinyl.[7]Prevents skin contact and irritation.[5][6]
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects against splashes and eye irritation.[5][6]
Skin and Body Protection Wear fire/flame resistant and impervious clothing, such as a lab coat and long sleeves, to minimize bodily exposure.[1][7]Provides a barrier against accidental skin contact.
Respiratory Protection Use a NIOSH-approved dust/particulate respirator if exposure limits are exceeded or if irritation is experienced.[1][7]Prevents respiratory tract irritation from dust or aerosols.[5][6]

Experimental Workflow and Handling Protocol

Proper handling procedures are critical to ensure safety and prevent contamination. The following workflow outlines the key steps for working with this compound.

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Ensure adequate ventilation A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Weigh and handle in a designated area C->D E Avoid formation of dust and aerosols D->E G Store in a cool, dry, well-ventilated place F Use non-sparking tools E->F F->G I Collect waste in a suitable, closed container H Keep container tightly closed G->H J Dispose of according to local, state, and federal regulations I->J

Figure 1. A flowchart outlining the safe handling, storage, and disposal procedures.

First Aid Measures

In the event of exposure, follow these first aid protocols:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Spill and Disposal Plan

Spill Containment and Cleanup:

  • Evacuate Personnel: Keep people away from and upwind of the spill.[1]

  • Ensure Ventilation: Make sure the area is well-ventilated.

  • Use Personal Protective Equipment: Wear the appropriate PPE as outlined above.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Cleanup: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

Disposal:

Dispose of the contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[1] Do not discharge into the environment.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.